4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorobutanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABYFCCOAMQFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645177 | |
| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188851-50-5 | |
| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characterization of 4-(4-chlorobutanoyl)benzonitrile
Section 1: Strategic Importance and Molecular Overview
In the landscape of modern drug discovery and materials science, the utility of a chemical intermediate is defined by a comprehensive understanding of its physicochemical properties. 4-(4-chlorobutanoyl)benzonitrile is a bifunctional molecule of significant interest, incorporating a benzonitrile moiety—a recognized pharmacophore and versatile synthetic handle—with a reactive chlorobutanoyl side chain.[1][2] This structure positions it as a key building block for more complex molecular architectures, particularly as an intermediate in the synthesis of pharmaceuticals.[3][4]
The benzonitrile group, with its linear geometry and strong dipole moment, can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[1] The chlorobutanoyl chain provides a reactive electrophilic site, ideal for introducing the benzonitrile core into larger molecules via nucleophilic substitution reactions. A thorough characterization is therefore not merely academic; it is a prerequisite for predictable reaction kinetics, process optimization, formulation development, and ultimately, the successful integration of this compound into a research and development pipeline.
This guide provides a holistic framework for the elucidation and validation of the core physicochemical properties of 4-(4-chlorobutanoyl)benzonitrile, blending theoretical predictions with robust, field-proven experimental protocols.
Section 2: Predicted Physicochemical Profile
While extensive experimental data for this specific compound is not broadly published, a reliable physicochemical profile can be predicted based on its constituent functional groups and data from structurally related analogues like 4-chlorobenzonitrile.[5][6][7] These predictions serve as foundational benchmarks for subsequent experimental validation.
| Property | Predicted Value / Description | Rationale & Comparative Insights |
| Molecular Formula | C₁₁H₁₀ClNO | Derived from its chemical structure. |
| Molecular Weight | 195.65 g/mol | Calculated from the atomic weights of its constituent elements. |
| Physical State | White to off-white crystalline solid at 25 °C. | The parent compound, 4-chlorobenzonitrile, is a white solid.[7] The addition of the acyl chain increases molecular weight and potential for intermolecular interactions, favoring a solid state. |
| Melting Point (m.p.) | > 97 °C | Expected to be significantly higher than 4-chlorobenzonitrile (m.p. 97 °C)[7] due to increased molecular size and the introduction of a polar ketone group, which enhances dipole-dipole interactions and crystal lattice energy. |
| Boiling Point (b.p.) | > 300 °C (at 760 mmHg) | A related, more complex ester shows a boiling point of 396.5 °C.[8] The high polarity and molecular weight suggest a very high boiling point, likely accompanied by decomposition under atmospheric pressure. Vacuum distillation would be required. |
| Solubility Profile | Water: Low to negligible. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Soluble.[5] Chlorinated Solvents (DCM, Chloroform): Soluble.[8] Alcohols (Ethanol, Methanol): Moderately soluble.[9] | The hydrophobic benzene ring and alkyl chain limit aqueous solubility. The polar nitrile and ketone groups confer solubility in polar organic solvents, which are common media for synthesis and analysis. |
| LogP (Octanol/Water) | ~3.0 - 3.5 | The XLogP3 for 4-chlorobenzonitrile is 2.6.[6][10] The addition of the four-carbon acyl chain will increase lipophilicity, thus raising the LogP value. This parameter is critical for predicting drug absorption and membrane permeability. |
Section 3: Structural Elucidation and Spectroscopic Workflow
Confirming the identity and purity of 4-(4-chlorobutanoyl)benzonitrile is the most critical first step. A multi-spectroscopic approach provides a self-validating system where data from each technique corroborates the others, ensuring the highest degree of confidence in the material's structure.
Caption: Integrated workflow for structural confirmation and purity assessment.
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Rationale: Mass spectrometry provides the most direct evidence of a compound's molecular weight and, with high-resolution instruments, its elemental formula. For a polar molecule like this, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization mechanism, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solvent must be volatile and capable of supporting ionization.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺. The ketone's oxygen atom is a likely site of protonation.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).
-
Validation:
-
Expected [M+H]⁺: 196.0529 (for C₁₁H₁₁ClNO⁺).
-
Isotopic Pattern: Look for the characteristic M+2 peak at ~m/z 198, with an intensity approximately one-third of the M peak, which is the signature of a single chlorine atom.
-
Nuclear Magnetic Resonance (NMR) for Structural Connectivity
Expertise & Rationale: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton of the molecule. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a good first choice, but DMSO-d₆ may be used if solubility is an issue.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 8.05-7.95 (d, 2H): Aromatic protons ortho to the electron-withdrawing carbonyl group.
-
δ 7.80-7.70 (d, 2H): Aromatic protons ortho to the electron-withdrawing nitrile group.
-
δ 3.75 (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl).
-
δ 3.25 (t, 2H): Methylene protons adjacent to the ketone (-C(=O)CH₂-).
-
δ 2.30 (quint, 2H): Methylene protons in the middle of the chain (-CH₂CH₂CH₂-).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~197: Carbonyl carbon (C=O).
-
δ ~139: Aromatic carbon attached to the butanoyl group.
-
δ ~132: Aromatic carbons ortho to the nitrile group.
-
δ ~129: Aromatic carbons ortho to the butanoyl group.
-
δ ~118: Nitrile carbon (C≡N).
-
δ ~116: Aromatic carbon attached to the nitrile group.
-
δ ~44: Methylene carbon attached to chlorine (CH₂Cl).
-
δ ~38: Methylene carbon attached to the ketone.
-
δ ~28: Central methylene carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. The spectrum should show distinct, strong absorbances for the nitrile and ketone groups.
Protocol (ATR-FTIR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
-
Validation (Characteristic Peaks):
-
~2230 cm⁻¹: A sharp, strong absorbance characteristic of the C≡N stretch.[11][12]
-
~1690 cm⁻¹: A very strong absorbance from the aromatic ketone C=O stretch.
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretches.
-
~1600, 1480 cm⁻¹: Aromatic C=C ring stretches.
-
~750-650 cm⁻¹: C-Cl stretch.
-
Section 4: Experimental Determination of Core Physical Properties
Once the structure is confirmed, the key physical properties predicted in Section 2 must be determined experimentally. These values are crucial for process safety, reaction design, and formulation.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental physical constant that serves as a primary indicator of a compound's purity. A sharp melting range (typically < 1 °C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a standard and reliable technique.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl 2-(4-(4-Chlorobutanoyl)Phenyl)-2-Methylpropanoate at Affordable Price, High Purity Laboratory Powder [suryalifesciencesltd.com]
- 4. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 8. Cas 154477-54-0,Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | lookchem [lookchem.com]
- 9. CAS 623-03-0: 4-Chlorobenzonitrile | CymitQuimica [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. Benzonitrile, 4-chloro- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-1-(4-cyanophenyl)-1-oxobutane (CAS 188851-50-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a molecule with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and pharmacological screening, this document details the compound's chemical identity, a robust synthetic protocol, and a discussion of its potential biological activities based on structural analogy to known bioactive molecules. Experimental methodologies for its synthesis and preliminary biological evaluation are also provided to empower researchers in their exploration of this and related chemical entities.
Core Compound Identity and Physicochemical Properties
This compound, registered under CAS number 188851-50-5, is a substituted aromatic ketone. Its chemical structure features a benzonitrile moiety acylated at the 4-position with a 4-chlorobutanoyl group. This bifunctional nature, possessing both a reactive chlorobutyl chain and a potential pharmacophoric cyanophenyl group, makes it an intriguing candidate for further chemical modification and biological screening.
| Property | Value | Source |
| CAS Number | 188851-50-5 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| Synonym | 4-(4-chlorobutanoyl)benzonitrile | [1] |
| Physical Form | Yellow solid | [1] |
| InChI | 1S/C11H10ClNO/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2 | [1] |
| InChIKey | ZABYFCCOAMQFMR-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1C(=O)CCCCl)C#N |
Synthesis of this compound
The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of benzonitrile with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones. The nitrile group of benzonitrile is a meta-director; however, the para-substituted product is often obtained, and separation from the meta isomer can be achieved through standard purification techniques like column chromatography or recrystallization.
The reaction proceeds via the formation of a highly electrophilic acylium ion from 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion is then attacked by the electron-rich π-system of the benzonitrile ring.
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzonitrile
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 4-chlorobutyryl chloride (1.1 equivalents) to the stirred suspension.
-
In the dropping funnel, prepare a solution of benzonitrile (1.0 equivalent) in anhydrous dichloromethane.
-
Add the benzonitrile solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectra would show characteristic peaks for the aromatic protons of the benzonitrile ring, the aliphatic protons of the chlorobutyl chain, the nitrile carbon, and the carbonyl carbon.
Potential Biological Activities and Mechanism of Action
While there is no specific biological data available for this compound in the public domain, its structural motifs are present in numerous biologically active compounds. This allows for the formulation of hypotheses regarding its potential pharmacological profile, which can guide initial screening efforts.
The benzophenone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities including anti-inflammatory, anticancer, and antiviral properties[2]. For example, certain nitrogen-containing benzophenone analogues have been identified as inhibitors of the pro-inflammatory cytokines TNF-α and IL-6[3]. Additionally, other substituted benzophenones have shown potential as antileishmanial agents and non-nucleoside HIV-1 reverse transcriptase inhibitors[1][4].
The cyanophenyl group is also a common feature in pharmacologically active molecules. For instance, some benzonitrile derivatives are under investigation as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which have potential applications in treating psychiatric disorders.
Given the presence of these key structural features, this compound could potentially act as an enzyme inhibitor . The ketone functionality, along with the aromatic system, could facilitate binding to the active site of various enzymes. The chlorobutyl chain provides a reactive handle for covalent modification of a target protein, suggesting it could act as an irreversible inhibitor.
Caption: Hypothetical Mechanism of Action.
Proposed Experimental Workflow for Biological Evaluation
To investigate the potential biological activities of this compound, a tiered screening approach is recommended. An initial broad-based screening against a panel of common drug targets can be followed by more focused assays based on the initial results.
Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
Given that many anti-inflammatory agents target the cyclooxygenase enzymes, a COX-2 inhibition assay would be a relevant starting point.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
A colorimetric or fluorometric probe for prostaglandin detection
-
This compound (test compound)
-
Celecoxib (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). Include wells for a vehicle control (DMSO) and a positive control (Celecoxib).
-
Add the human recombinant COX-2 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Stop the reaction and add the detection probe according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Self-Validation: The assay should include appropriate controls to ensure its validity. The positive control should show significant inhibition, while the vehicle control should show minimal inhibition. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screening results.
Conclusion and Future Directions
This compound represents a molecule of interest for further investigation in the field of drug discovery. Its straightforward synthesis via Friedel-Crafts acylation makes it readily accessible for chemical and biological studies. While its specific biological activity and mechanism of action remain to be elucidated, its structural similarity to known bioactive compounds suggests a range of potential applications, particularly as an enzyme inhibitor. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the pharmacological potential of this and related compounds. Future work should focus on a broader screening campaign to identify its primary biological target(s), followed by lead optimization to enhance potency and selectivity.
References
- Synthesis and Biological Activity of Naphthyl-Substituted (B-ring) Benzophenone Derivatives as Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(15):4549-4553.
- Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity. Bioorganic & Medicinal Chemistry Letters. 2010;20(7):2292-2296.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. 2015;5(23):17754-17769.
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Unraveling the Enigma: A Scientific Inquiry into 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of chemical biology and drug discovery, the exploration of novel small molecules is a journey into uncharted territory. This guide addresses the current scientific understanding of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane . It must be stated at the outset that, following a comprehensive review of publicly available scientific literature, a specific, well-defined mechanism of action for this compound has not been established. The primary characterization of this molecule is as a research chemical and a potential synthetic intermediate.[1]
This document, therefore, serves a dual purpose. First, it will present the established physicochemical properties of this compound. Second, it will provide a scientifically grounded perspective on potential avenues of research by examining the mechanisms of action of structurally related compounds. This approach is intended to equip researchers with a foundational understanding and a strategic framework for investigating the biological potential of this molecule.
Compound Identification and Physicochemical Properties
This compound is a synthetic organic compound featuring a cyanophenyl group attached to a chlorobutanone moiety. Its chemical identity is well-defined, and it is commercially available from several suppliers for research purposes.[1]
| Property | Value | Source |
| CAS Number | 188851-50-5 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| Synonym(s) | 4-(4-chlorobutanoyl)benzonitrile | |
| Physical Form | Yellow solid | |
| Purity | Typically ≥95% |
Chemical Structure:
Caption: Chemical structure of this compound.
Contextual Mechanistic Insights from Structurally Related Compounds
While the mechanism of this compound itself is unknown, the structural motifs present in the molecule—a substituted phenyl ring and a reactive alkyl chloride—are found in various biologically active compounds. Analyzing these related molecules can offer valuable, albeit speculative, insights into potential biological targets.
It is imperative to state that the following mechanisms are not attributable to this compound but serve as a contextual guide for future research.
Enzyme Inhibition: The Case of Quinazolines and Carbonic Anhydrases
Derivatives of quinazoline, which, like our compound of interest, are aromatic nitrogen-containing heterocycles, have been shown to act as selective inhibitors of cyclooxygenase (COX) enzymes.[2][3] The specificity of these interactions is often dictated by the substitutions on the core ring structure. Furthermore, compounds containing cyanamide functionalities have been investigated as inhibitors of carbonic anhydrases, metalloenzymes crucial in various physiological processes.[4][5] The cyano group in this compound could potentially interact with the active sites of similar enzymes.
Ion Channel Modulation: Insights from Pyrimidine Derivatives
Structurally distinct but functionally relevant are pyrimidine-based compounds that have been developed as potent, state-dependent sodium channel blockers for the treatment of pain.[6] These molecules often feature substituted aromatic rings that influence their binding affinity and kinetic properties with the voltage-gated sodium channels.
Receptor Antagonism: The Androgen Receptor Example
In the realm of oncology, pyrazole derivatives containing a chloro-cyanophenyl group have been designed as antagonists of the androgen receptor (AR), with applications in prostate cancer therapy.[7] The chloro- and cyano-substituents on the phenyl ring play a critical role in the binding affinity and antagonistic activity at the receptor's ligand-binding pocket or other allosteric sites.[7]
A Proposed Workflow for Mechanism of Action Elucidation
For a novel compound such as this compound, a systematic and multi-pronged approach is necessary to elucidate its mechanism of action. The following experimental workflow represents a logical progression from broad, unbiased screening to specific target validation.
Sources
- 1. 188851-50-5|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Theoretical Yield of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a key intermediate in various organic synthesis applications. The document details the prevalent synthetic methodology, the Friedel-Crafts acylation, explaining the underlying reaction mechanism and the rationale behind experimental choices. A significant focus is placed on the precise calculation of the theoretical yield, a critical parameter for evaluating reaction efficiency. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, a detailed experimental protocol, and a systematic approach to yield determination.
Introduction: Significance of Aryl Ketones
Aryl ketones are a cornerstone structural motif in organic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The title compound, this compound, combines a nitrile-substituted aromatic ring with a chlorinated alkyl chain, making it a versatile precursor for a variety of more complex molecules. The presence of three distinct reactive sites—the cyano group, the ketone carbonyl, and the terminal alkyl chloride—allows for sequential, regioselective modifications. Understanding the efficient synthesis and accurately predicting the maximum possible yield of this intermediate is fundamental to optimizing subsequent synthetic steps and ensuring the economic viability of the overall process.
Synthetic Strategy: The Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2] In this specific synthesis, the aromatic substrate is cyanobenzene (benzonitrile), and the acylating agent is 4-chlorobutyryl chloride.
Key Advantages of this approach:
-
High Regioselectivity: The cyano group is a meta-directing deactivator. However, in Friedel-Crafts reactions, acylation typically occurs at the para position due to steric hindrance at the ortho positions. This provides a high degree of control over the isomer formed.
-
No Carbocation Rearrangement: Unlike the related Friedel-Crafts alkylation, the acylium ion intermediate in the acylation reaction is resonance-stabilized and does not undergo rearrangement.[3] This ensures that the straight-chain four-carbon acyl group is installed without isomerization, leading to a single, predictable product structure.
-
Product Deactivation: The product, an aromatic ketone, is less reactive than the starting cyanobenzene. This deactivation prevents polyacylation, a common side reaction in Friedel-Crafts alkylations, making the reaction easier to control.[4]
The Reaction Mechanism Explained
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5][6]
Step 1: Generation of the Acylium Ion Electrophile The reaction begins with the Lewis acid (AlCl₃) coordinating to the chlorine atom of the 4-chlorobutyryl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.
Step 2: Electrophilic Attack The π-electron system of the cyanobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Restoration of Aromaticity A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.
Step 4: Product-Catalyst Complexation The ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[6] Because of this complexation, a stoichiometric amount, or even a slight excess, of the catalyst is required to drive the reaction to completion. The final product is liberated from this complex during an aqueous workup.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. 4-chlorobutyryl chloride is a lachrymator and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials:
-
Cyanobenzene
-
4-Chlorobutyryl chloride[7]
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube) to maintain an inert atmosphere (e.g., under nitrogen or argon).
-
Reactant Charging: In the flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of cyanobenzene and 4-chlorobutyryl chloride in anhydrous dichloromethane.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex and protonates any remaining catalyst.[8]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 N HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.[9]
Calculating the Theoretical Yield
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is dictated by the limiting reagent.[10]
The Principle of Limiting Reagents
In a chemical reaction, the limiting reagent is the reactant that is completely consumed first, thereby stopping the reaction and limiting the amount of product that can be formed.[11] To identify it, one must compare the mole ratio of the reactants used to the stoichiometric ratio in the balanced chemical equation.
The balanced equation for this synthesis is:
C₇H₅N (Cyanobenzene) + C₄H₆Cl₂O (4-Chlorobutyryl chloride) --(AlCl₃)--> C₁₁H₁₀ClNO (Product) + HCl
The stoichiometry between the key organic reactants and the product is 1:1:1.
Step-by-Step Calculation
-
Calculate Moles of Each Reactant: Convert the mass (in grams) of each reactant used in the experiment to moles by dividing by its molecular weight ( g/mol ).[12][13]
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
-
Identify the Limiting Reagent: Since the stoichiometric ratio is 1:1, the reactant with the fewer number of moles is the limiting reagent.
-
Calculate Theoretical Moles of Product: The number of moles of the limiting reagent is equal to the maximum number of moles of product that can be formed.
-
Calculate Theoretical Yield (Mass): Convert the theoretical moles of product to a mass by multiplying by the molecular weight of the product.
-
Theoretical Yield (g) = Moles of Product × Molecular Weight of Product ( g/mol )
-
Data Table for Calculation Example
Let's assume an experiment uses 5.15 g of cyanobenzene and 7.75 g of 4-chlorobutyryl chloride .
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Used (g) | Moles | Stoichiometric Role |
| Cyanobenzene | C₇H₅N | 103.12 | 5.15 | 0.0499 | Reactant |
| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00 | 7.75 | 0.0550 | Reactant (Excess) |
| This compound | C₁₁H₁₀ClNO | 207.66 | - | 0.0499 | Product |
Calculation Walkthrough:
-
Moles of Cyanobenzene: 5.15 g / 103.12 g/mol = 0.0499 mol
-
Moles of 4-Chlorobutyryl chloride: 7.75 g / 141.00 g/mol = 0.0550 mol
-
Limiting Reagent: Comparing the moles, 0.0499 < 0.0550. Therefore, Cyanobenzene is the limiting reagent .
-
Theoretical Moles of Product: The maximum moles of product that can be formed is 0.0499 mol.
-
Theoretical Yield: 0.0499 mol × 207.66 g/mol = 10.36 g
The theoretical yield for this specific experiment is 10.36 grams .
Process Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a robust and reliable method that offers high control over product structure. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the nature of the acylium ion intermediate, is crucial for optimizing reaction conditions. The accurate calculation of the theoretical yield, based on the identification of the limiting reagent, provides the essential benchmark against which the actual experimental yield is measured. This allows for a quantitative assessment of the reaction's efficiency and is a fundamental skill for any research scientist in the field of organic synthesis.
References
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
University of Toronto. (n.d.). Yield Calculations. Available at: [Link]
-
Quora. (2018). What is the role of AlCl3 in the Friedel Craft acylation reaction? Available at: [Link]
-
TMP Chem. (2020). How to calculate theoretical yield [ORGANIC CHEMISTRY LAB]. YouTube. Available at: [Link]
-
Omni Calculator. (n.d.). Theoretical Yield Calculator. Available at: [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
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Reddit. (2020). How do I determine the theoretical yield in an organic reaction? Available at: [Link]
-
BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield? Available at: [Link]
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The Organic Chemistry Tutor. (2019). Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chlorobutyryl chloride. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
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National Institutes of Health. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
- Google Patents. (2009). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
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Organic Syntheses. (n.d.). Procedure for a Friedel-Crafts reaction involving AlCl₃ and aqueous workup. Available at: [Link]
-
Wiley InterScience. (2003). Analysis and Purification Methods in Combinatorial Chemistry. Available at: [Link]
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starting materials for 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
An In-depth Technical Guide to the Starting Materials for 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Introduction: The Strategic Importance of a Key Intermediate
This compound is a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. Its bifunctional nature, featuring a reactive chlorobutyl chain and a versatile cyanophenyl group, makes it a valuable precursor for constructing more complex molecular architectures. The predominant and most industrially viable method for its synthesis is the Friedel-Crafts acylation. This guide provides a detailed examination of the core starting materials required for this synthesis, the underlying chemical principles governing their selection, and a comprehensive protocol for their application.
The Core Synthesis: Friedel-Crafts Acylation Pathway
The synthesis of this compound is a classic example of the Friedel-Crafts acylation reaction. This fundamental carbon-carbon bond-forming reaction involves the introduction of an acyl group onto an aromatic ring through an electrophilic aromatic substitution mechanism.[1] The success of this synthesis hinges on the careful selection and handling of three primary components: the aromatic substrate, the acylating agent, and the Lewis acid catalyst.
Primary Starting Materials
| Component | Chemical Name | Role in Reaction | Key Considerations |
| Aromatic Substrate | Benzonitrile (Cyanobenzene) | Source of the 4-cyanophenyl ring | The cyano group is deactivating, influencing reaction conditions. |
| Acylating Agent | 4-Chlorobutyryl Chloride | Source of the 4-chlorobutanoyl group | Highly reactive and moisture-sensitive.[2] |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid; activates the acylating agent | Stoichiometric quantities are required; highly hygroscopic.[2] |
| Solvent | Dichloromethane (DCM) or similar | Inert reaction medium | Must be anhydrous to prevent side reactions.[2] |
Deep Dive into Starting Materials and Reaction Mechanism
Benzonitrile: The Aromatic Core
Benzonitrile serves as the aromatic foundation of the target molecule. The key feature of this substrate is the electron-withdrawing nature of the nitrile (-C≡N) group. This deactivates the benzene ring towards electrophilic substitution, making the reaction more challenging than with activated rings like toluene. However, the cyano group is a meta-director. The formation of the para-substituted product, this compound, is still significant, often driven by steric hindrance at the ortho positions.
4-Chlorobutyryl Chloride: The Acylating Agent
This is the electrophilic component of the reaction. It is a bifunctional molecule containing a highly reactive acyl chloride group and a terminal alkyl chloride. The synthesis of 4-chlorobutyryl chloride itself is often achieved from γ-butyrolactone.[3] Its high reactivity stems from the excellent leaving group ability of the chloride on the carbonyl carbon.
Aluminum Chloride (AlCl₃): The Essential Catalyst
Aluminum chloride is the most common and effective Lewis acid for this transformation.[1] Its role is not merely catalytic in the traditional sense. It reacts with 4-chlorobutyryl chloride to generate a highly electrophilic acylium ion (or a polarized complex), which is the active species that attacks the benzonitrile ring.
Mechanism of Acylium Ion Formation: Cl-C(=O)CH₂CH₂CH₂Cl + AlCl₃ → [CH₂CH₂CH₂Cl-C≡O]⁺[AlCl₄]⁻
A critical aspect of Friedel-Crafts acylation is that the ketone product formed is also a Lewis base and forms a stable complex with the aluminum chloride.[2] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Consequently, at least a stoichiometric amount (and often a slight excess) of AlCl₃ relative to the 4-chlorobutyryl chloride is necessary to drive the reaction to completion.[2]
Caption: Friedel-Crafts acylation mechanism workflow.
Experimental Protocol: A Self-Validating System
This protocol emphasizes strict control over reaction parameters to ensure high yield and minimize side reactions. The trustworthiness of the procedure lies in its inherent checks and causality-driven steps.
Materials & Reagents:
-
Benzonitrile
-
4-Chlorobutyryl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), dilute
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the stirred suspension to 0-5°C using an ice bath.
-
Acylium Ion Formation: Add 4-chlorobutyryl chloride (1.0 eq.) dissolved in a small amount of anhydrous DCM to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[1][2]
-
Aromatic Substrate Addition: After the addition is complete, stir the mixture for another 15 minutes at 0-5°C. Then, add benzonitrile (1.0-1.2 eq.) dropwise, again maintaining a low temperature.
-
Reaction Execution: Allow the reaction mixture to stir at 0-5°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[2]
-
Quenching: Once complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and quench the reaction.
-
Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to obtain pure this compound.
Caption: Experimental workflow for the synthesis.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The exclusion of water is paramount. Moisture will react with both the aluminum chloride catalyst and the 4-chlorobutyryl chloride starting material, rendering them inactive and generating unwanted byproducts.[2]
-
Low Temperature Control: Temperature is the most critical parameter for ensuring selectivity. While the desired acylation is favored at low temperatures (0-10°C), a potential side reaction, intramolecular Friedel-Crafts alkylation, becomes significant at higher temperatures.[1][2] In this side reaction, the Lewis acid activates the terminal alkyl chloride of the product, leading to cyclization and the formation of a tetralone byproduct, which reduces the yield of the desired linear product.[1][2]
-
Order of Addition: Adding the acyl chloride to the catalyst suspension first allows for the pre-formation of the reactive acylium ion complex before the aromatic substrate is introduced. This ensures an efficient initiation of the primary reaction pathway.
Conclusion
The synthesis of this compound is fundamentally reliant on three key starting materials: benzonitrile , 4-chlorobutyryl chloride , and a Lewis acid catalyst, typically aluminum chloride . The successful execution of the Friedel-Crafts acylation that unites them is not merely a matter of mixing reagents but requires a deep understanding of the reaction mechanism and the causality behind the strict experimental controls. By maintaining anhydrous conditions, precise low-temperature control to prevent intramolecular cyclization, and correct stoichiometry, researchers and drug development professionals can reliably produce this vital chemical intermediate with high yield and purity.
References
- Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation - Benchchem.
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- 188851-50-5|this compound - BLDpharm.
- This compound | 188851-50-5 - Sigma-Aldrich.
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Available at: [Link]
-
Synthesis of 4-chlorobutyryl chloride - PrepChem.com. Available at: [Link]
- US4895984A - Acylation of aromatics - Google Patents.
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electrophilic substitution reaction for 4-cyanophenyl derivatives
An In-Depth Technical Guide to the Electrophilic Substitution of 4-Cyanophenyl Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-cyanophenyl moiety is a prevalent structural motif in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. However, the functionalization of this scaffold via electrophilic aromatic substitution (EAS) presents significant challenges due to the inherent characteristics of the cyano substituent. This guide provides a comprehensive exploration of the principles governing these reactions, moving beyond simple procedural descriptions to elucidate the underlying causality of experimental choices. We will dissect the electronic influence of the cyano group, rationalize its impact on reactivity and regioselectivity, detail protocols for feasible transformations, and explain the notable limitations of cornerstone reactions like the Friedel-Crafts acylation and alkylation.
The Dominant Electronic Influence of the Cyano Group
To effectively manipulate the 4-cyanophenyl ring, one must first appreciate the profound electronic impact of the cyano (-CN) group. Its behavior is a classic example of the interplay between inductive and resonance effects, which together render the aromatic ring significantly less reactive towards electrophiles.
-
Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, and the carbon is sp-hybridized, further increasing its electronegativity. This creates a strong dipole, with the cyano group inductively withdrawing electron density from the aromatic ring through the sigma (σ) bond.[1]
-
Resonance Effect (-M or -R): The cyano group can also withdraw electrons from the pi (π) system of the ring via resonance (a negative mesomeric effect).[1] The π-electrons of the ring can delocalize onto the nitrogen atom, creating resonance structures that place a positive charge on the aromatic ring, particularly at the ortho and para positions.[2]
This dual-mode electron withdrawal makes the cyano group one of the most potent deactivating groups in electrophilic aromatic substitution.[3][4]
Caption: Resonance delocalization in benzonitrile withdraws electron density, creating partial positive charges on the ring.
Quantitatively, the electron-withdrawing strength of a substituent is often expressed by its Hammett constant (σ). The cyano group possesses large, positive σ values for both meta (σ_m ≈ +0.62) and para (σ_p ≈ +0.83) positions, confirming its strong electron-withdrawing nature through both induction and resonance.[5] This makes the benzoic acid derivative more acidic, which is the basis for these measurements.[6][7]
Ramifications for Reactivity and Regioselectivity
The powerful electron-withdrawing nature of the cyano group has two critical consequences for EAS reactions:
-
Reactivity: The aromatic ring is strongly deactivated.[4][8] The reduced electron density makes the ring a poor nucleophile, significantly slowing the rate of electrophilic attack compared to benzene.[9][10] Consequently, forcing conditions—such as higher temperatures, stronger acids, and longer reaction times—are often required to achieve substitution.[11][12]
-
Regioselectivity (Directing Effect): The cyano group is a meta-director.[2][8][13] This is not because the meta position is activated, but rather because the ortho and para positions are more strongly deactivated. The choice of position is dictated by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.
Let's analyze the stability of the arenium ion for ortho, meta, and para attack by an electrophile (E+):
-
Ortho and Para Attack: One of the resonance structures of the arenium ion places the positive charge directly on the carbon atom bearing the electron-withdrawing cyano group. This is an extremely unfavorable and highly destabilized arrangement.[9]
-
Meta Attack: The positive charge is delocalized to three other carbons in the ring, but never adjacent to the cyano-substituted carbon. While the intermediate is still destabilized by the inductive effect of the -CN group, it avoids the severe destabilization seen in the ortho and para intermediates.
Therefore, the reaction proceeds through the "least unstable" pathway, which is meta attack.
Caption: Comparison of arenium ion stability for electrophilic attack on benzonitrile. Meta attack is favored as it avoids placing a positive charge adjacent to the deactivating cyano group.
Key Electrophilic Substitution Protocols
Despite the challenges, several EAS reactions can be performed on benzonitrile and its derivatives, provided the conditions are carefully optimized.
Nitration
Nitration is one of the most feasible EAS reactions on a deactivated ring. The powerful nitronium ion (NO₂⁺) electrophile can overcome the ring's low nucleophilicity.
-
Mechanism: Sulfuric acid protonates nitric acid, leading to the loss of water and formation of the highly electrophilic nitronium ion.[12][14] The benzonitrile ring then attacks the nitronium ion, proceeding through the meta-directing pathway described above.
-
Causality of Conditions: Standard nitrating conditions used for benzene are often insufficient. Harsher conditions, such as using fuming nitric acid or increasing the temperature, are necessary to drive the reaction forward due to the deactivated nature of the ring.[12]
Table 1: Nitration of Substituted Benzenes - Product Distribution (%)
| Substituent | Ortho | Meta | Para |
| -CH₃ | 63 | 3 | 34 |
| -Cl | 35 | 1 | 64 |
| -CN | 17 | 81 | 2 |
| -NO₂ | 7 | 91 | 2 |
Source: Adapted from experimental data on the nitration of substituted benzenes.[1]
Experimental Protocol: Synthesis of 3-Nitrobenzonitrile
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Place the flask in an ice-water bath.
-
Reagent Addition: Carefully add 20 mL of concentrated sulfuric acid to the flask. While stirring, slowly add 10 g of benzonitrile.
-
Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 10 mL of concentrated sulfuric acid to 10 mL of fuming nitric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the benzonitrile solution over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture to 100°C for 2 hours.
-
Workup: Allow the mixture to cool to room temperature and then pour it carefully over crushed ice.
-
Isolation: The solid product, 3-nitrobenzonitrile, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.
Halogenation
Direct halogenation of benzonitrile requires a Lewis acid catalyst to polarize the halogen molecule, creating a sufficiently powerful electrophile.[15][16][17]
-
Reagents: Bromine (Br₂) with iron(III) bromide (FeBr₃) or chlorine (Cl₂) with aluminum chloride (AlCl₃).
-
Conditions: The reaction is typically slower than the halogenation of benzene and may require elevated temperatures to proceed at a reasonable rate.
-
Outcome: The major product is the meta-substituted halogenated benzonitrile (e.g., 3-bromobenzonitrile).
The Critical Limitation: Failure of Friedel-Crafts Reactions
A crucial aspect of working with 4-cyanophenyl derivatives is understanding the limitations of the Friedel-Crafts alkylation and acylation reactions. These reactions generally fail with benzonitrile and other strongly deactivated aromatic rings. [18][19][20]
There are two primary reasons for this failure:
-
Ring Deactivation: The benzonitrile ring is too electron-poor (deactivated) to act as the nucleophile required to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates.[11][20]
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of the cyano group acts as a Lewis base. It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex.[11][18] This complexation has a dual negative effect:
-
It renders the catalyst inactive, halting the reaction.
-
It places a formal positive charge on the nitrogen, which further deactivates the aromatic ring by an enhanced inductive effect, making it even less reactive.
-
Caption: Workflow illustrating the dual-pathway failure of Friedel-Crafts reactions on benzonitrile due to catalyst poisoning and enhanced ring deactivation.
Alternative Synthetic Strategies
Given the difficulty of direct electrophilic substitution, a more practical and common strategy in drug development and organic synthesis is to introduce the cyano group after other desired functional groups have been installed on the ring. The Sandmeyer reaction is a cornerstone of this approach.
Workflow: Retrosynthetic Approach
-
Start with a more reactive benzene derivative: Begin with a substrate that is amenable to electrophilic substitution (e.g., aniline, toluene, or a halobenzene).
-
Perform EAS: Carry out the desired nitration, acylation, or other substitution reactions.
-
Introduce the Cyano Group: Convert a suitable functional group (often an amino group derived from a nitro group) into the cyano group. The Sandmeyer reaction, which converts a diazonium salt (-N₂⁺) to a nitrile (-CN) using a copper(I) cyanide catalyst, is the classic method for this transformation.
This multi-step, but more reliable, pathway circumvents the challenges posed by the deactivating nature of the cyano group.
Conclusion
The electrophilic substitution of 4-cyanophenyl derivatives is a challenging yet manageable area of organic synthesis governed by the powerful electron-withdrawing nature of the cyano group. This substituent strongly deactivates the aromatic ring and directs incoming electrophiles to the meta position. While reactions like nitration and halogenation are feasible under forcing conditions, the cornerstone Friedel-Crafts reactions consistently fail due to inherent ring deactivation and catalyst poisoning. For synthetic chemists and drug developers, the most robust strategy often involves a retrosynthetic approach: functionalizing a more reactive aromatic ring first and introducing the crucial cyano group at a later stage in the synthesis. A thorough understanding of these electronic principles is paramount for the successful design of synthetic routes and the development of novel molecules based on the 4-cyanophenyl scaffold.
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers detailed, field-proven experimental protocols for accurate solubility determination. By synthesizing fundamental physicochemical concepts with practical, step-by-step methodologies, this guide aims to empower scientists to confidently assess and leverage the solubility of this compound in a variety of organic solvents, ensuring robust and reproducible experimental outcomes.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of successful drug development and chemical synthesis.[1][2][3] It dictates the feasibility of reaction conditions, influences purification strategies such as crystallization, and is a critical determinant of a drug's bioavailability.[1] A thorough understanding of a compound's solubility profile in various organic solvents is therefore not merely academic but a fundamental prerequisite for efficient process development, formulation design, and ultimately, therapeutic efficacy.
This compound, with its distinct structural features—a chlorinated alkyl chain, a central ketone, and a cyanophenyl group—presents a unique solubility challenge. This guide will dissect the molecule's architecture to predict its behavior in different solvent classes and provide the tools to empirically validate these predictions.
Theoretical Framework: Predicting Solubility
The age-old axiom "like dissolves like" remains a powerful guiding principle in solubility science.[4][5] This concept is rooted in the polarity of both the solute and the solvent.[6]
Molecular Structure Analysis of this compound
To anticipate the solubility of this compound, we must first examine its molecular structure:
-
Cyanophenyl Group: The nitrile group (-C≡N) is highly polar and can participate in dipole-dipole interactions. The aromatic ring itself offers some non-polar character.
-
Ketone Group: The carbonyl group (C=O) is a significant contributor to the molecule's polarity and can act as a hydrogen bond acceptor.[7][8]
-
Chlorinated Alkyl Chain: The four-carbon chain provides a non-polar, hydrophobic character. The terminal chlorine atom adds a polar C-Cl bond, slightly increasing the polarity of the chain.
Overall, this compound is a moderately polar molecule. This duality in its structure—possessing both polar and non-polar regions—suggests that it will exhibit nuanced solubility across a spectrum of organic solvents.
The Role of the Solvent
The choice of solvent is paramount. Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can donate hydrogen bonds and have high dielectric constants. They are effective at solvating ions and polar molecules.
-
Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) These solvents have large dipole moments but do not donate hydrogen bonds.[6] They are good at dissolving polar compounds.
-
Non-Polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. They are ideal for dissolving non-polar compounds.[6]
Based on the structure of this compound, we can predict a higher solubility in polar aprotic and moderately polar protic solvents. Solvents like acetone, which has a prominent ketone group, are likely to be effective.[7][8] Conversely, its solubility in highly non-polar solvents like hexane is expected to be limited.
Experimental Determination of Solubility: A Step-by-Step Guide
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The following protocols are designed to be robust and self-validating.
Materials and Equipment
-
This compound (ensure high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Detailed Experimental Protocol
-
Preparation of the Solvent System: Select a range of organic solvents covering different polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Preparation: To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid remaining at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To ensure no particulate matter is transferred, pass the supernatant through a syringe filter (0.22 µm).
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method against a calibration curve prepared from known concentrations of this compound.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
Data Presentation
For clarity and ease of comparison, the determined solubility data should be presented in a tabular format.
| Solvent | Polarity Index | Dielectric Constant | Solubility at 25 °C (mg/mL) |
| Hexane | 0.1 | 1.88 | Experimentally Determined Value |
| Toluene | 2.4 | 2.38 | Experimentally Determined Value |
| Dichloromethane | 3.1 | 9.08 | Experimentally Determined Value |
| Ethyl Acetate | 4.4 | 6.02 | Experimentally Determined Value |
| Acetone | 5.1 | 20.7 | Experimentally Determined Value |
| Acetonitrile | 5.8 | 37.5 | Experimentally Determined Value |
| Ethanol | 4.3 | 24.5 | Experimentally Determined Value |
| Methanol | 5.1 | 32.7 | Experimentally Determined Value |
| Dimethyl Sulfoxide | 7.2 | 46.7 | Experimentally Determined Value |
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.[1][9][10]
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This relationship should be investigated experimentally if the intended application involves varying temperatures.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility. It is crucial to use a well-characterized, high-purity sample for accurate measurements.
-
Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility through co-solvency or anti-solvent effects.
Application in Drug Development and Synthesis
The solubility data generated through the protocols outlined in this guide have direct applications in:
-
Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is critical for achieving optimal reaction kinetics and yield.
-
Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is fundamental for developing effective crystallization-based purification methods.[4]
-
Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is a prerequisite for creating a stable and bioavailable dosage form.[2][3]
Conclusion
This technical guide has provided a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By integrating the principles of molecular structure and polarity with detailed, practical laboratory protocols, researchers are well-equipped to generate the critical data needed for informed decision-making in their synthetic and developmental endeavors. The methodologies presented herein are designed to ensure scientific integrity and produce reliable, reproducible results, ultimately accelerating the path from laboratory research to practical application.
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molecular weight and formula of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
An In-Depth Technical Guide to 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. The document details the molecule's core physicochemical properties, outlines a standard synthetic methodology via Friedel-Crafts acylation, and explores its potential applications as a versatile building block in the development of novel compounds. The guide is structured to provide both foundational knowledge and practical insights for scientists and professionals engaged in drug discovery and organic synthesis.
Core Chemical Identity and Physicochemical Properties
This compound, also known by its synonym 4-(4-chlorobutanoyl)benzonitrile, is a solid organic compound characterized by a benzonitrile moiety acylated with a chlorobutanoyl group.[1] This unique structure, featuring a reactive ketone, a terminal alkyl chloride, and an aromatic nitrile group, makes it a valuable precursor for a wide range of more complex molecular architectures.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below for quick reference. These data are critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 188851-50-5 | [1][2] |
| Molecular Formula | C₁₁H₁₀ClNO | [1][2][3] |
| Molecular Weight | 207.66 g/mol | [1][2][3] |
| Physical Form | Yellow Solid | [1] |
| Synonym | 4-(4-chlorobutanoyl)benzonitrile | [1] |
| InChI Key | ZABYFCCOAMQFMR-UHFFFAOYSA-N | [1] |
Chemical Structure
Caption: 2D structure of this compound.
Synthesis Pathway and Mechanistic Rationale
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a robust route to aryl ketones.
Reaction Overview
The synthesis involves the reaction of benzonitrile with 4-chlorobutyryl chloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Caption: General workflow for the synthesis of the target compound.
Mechanistic Expertise
-
Causality of Catalyst Choice : Anhydrous aluminum chloride is the catalyst of choice because it is a potent Lewis acid. It coordinates with the chlorine atom of the 4-chlorobutyryl chloride, polarizing the carbonyl group and facilitating the departure of the chloride to form a highly electrophilic acylium ion. This step is critical as it generates the reactive species required to overcome the aromatic stability of the benzonitrile ring.[4]
-
Regioselectivity : The cyano (-CN) group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the acylation occurs predominantly at the para position. This outcome is attributed to steric hindrance at the ortho positions, making the para position the most accessible site for the bulky acylium ion complex.
-
Self-Validation and Trustworthiness : The reaction progress can be reliably monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] The completion is typically indicated by the consumption of the starting benzonitrile. A proper aqueous workup is essential to quench the reaction, decompose the aluminum chloride-ketone complex, and separate the organic product from inorganic salts.
Applications in Drug Development and Chemical Synthesis
While specific, large-scale applications of this compound are not extensively documented in public literature, its structure makes it an exceptionally versatile intermediate for drug discovery and the synthesis of fine chemicals.[5]
-
Scaffold for Medicinal Chemistry : The molecule serves as a trifunctional scaffold.
-
The alkyl chloride is a key functional group for introducing the molecule into other structures via nucleophilic substitution. This allows for the attachment of various amine, alcohol, or thiol-containing fragments, a common strategy in building libraries of potential drug candidates.
-
The aromatic nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for carboxylic acids in drug design.
-
The ketone can be reduced to a secondary alcohol, used in reductive amination reactions, or serve as a handle for further carbon-carbon bond-forming reactions.
-
-
Precursor for Heterocyclic Compounds : The 1,4-relationship between the ketone and the terminal chloride makes this compound an ideal precursor for synthesizing various five- and six-membered heterocyclic rings, which are core structures in many pharmaceuticals.
-
Intermediate for Imaging Agents : Structurally related compounds are used in the synthesis of complex molecules for medical imaging, such as PET ligands for cannabinoid receptors.[6] The cyanophenyl moiety is a common feature in such agents.
Representative Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a representative, field-proven method for the synthesis of this compound.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. 4-chlorobutyryl chloride is a lachrymator. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Materials and Equipment
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzonitrile
-
4-Chlorobutyryl Chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1N aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure
-
Reaction Setup : Suspend anhydrous AlCl₃ (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants : To the cooled suspension, add benzonitrile (1.0 equivalent). Stir for 5-10 minutes.
-
Acylation : Add 4-chlorobutyryl chloride (1.1 equivalents) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC.[4]
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture into a beaker containing crushed ice and 1N HCl. This step is highly exothermic and should be done with caution.
-
Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing : Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine.[4]
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude yellow solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
References
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4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0. Chemsrc. [Link]
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(-)-3-(4-Chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine. National Center for Biotechnology Information. [Link]
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Operationally Simple and Selective One-Pot Synthesis of Hydroxyphenones: A Facile Access to SNARF Dyes. Thieme Chemistry. [Link]
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S1 Supporting Information Synthesis of β-Halo α,β-unsaturated Carbonyl Systems via The Combination of Halotrimethylsilane an. The Royal Society of Chemistry. [Link]
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Methyl 4-chloro-4-oxobutanoate: Your Key Organic Synthesis Intermediate. Dac Pharmachem. [Link]
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4'-Chlorobutyrophenone | C10H11ClO | CID 70321. PubChem. [Link]
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A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Center for Biotechnology Information. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane via Friedel-Crafts Acylation
Introduction
4-Chloro-1-(4-cyanophenyl)-1-oxobutane is a key chemical intermediate, valued for its bifunctional nature which makes it a versatile building block in organic synthesis and medicinal chemistry. The presence of a terminal chloro-alkyl chain and a cyanophenyl ketone moiety allows for sequential, orthogonal chemical modifications. This structure is particularly relevant in the development of novel pharmaceutical agents, where the cyano group can act as a bioisostere or a precursor to other functional groups, and the chloro-alkyl chain provides a reactive handle for introducing further molecular complexity. The incorporation of chlorine into drug candidates is a well-established strategy in pharmaceutical development to modulate pharmacokinetic and pharmacodynamic properties.[1]
This document provides a detailed, validated protocol for the synthesis of this compound. The synthetic strategy is based on the robust and well-characterized Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[2][3] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, outline critical safety considerations, and detail analytical methods for product characterization.
Reaction Mechanism and Rationale
The synthesis proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[4] The core principle involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of cyanobenzene.
Mechanism Steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of 4-chlorobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[5][6]
-
Electrophilic Attack: The acylium ion, a potent electrophile, is attacked by the π-electrons of the cyanobenzene ring. The cyano group is a deactivating, meta-directing group; however, acylation occurs predominantly at the para position due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: The AlCl₄⁻ complex, formed in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring.[3]
-
Catalyst Complexation: The product, a ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[3] This is a crucial point of the reaction's stoichiometry; a full molar equivalent of the catalyst is required because it is consumed in this complexation. An aqueous workup is necessary to hydrolyze this complex and liberate the final product.
Caption: Reaction mechanism for Friedel-Crafts acylation.
Materials, Reagents, and Equipment
| Category | Item | Details |
| Reagents | Cyanobenzene | C₇H₅N, FW: 103.12 g/mol |
| 4-Chlorobutyryl chloride | C₄H₆Cl₂O, FW: 141.00 g/mol [7] | |
| Aluminum chloride (anhydrous) | AlCl₃, FW: 133.34 g/mol | |
| Solvents | Dichloromethane (DCM), anhydrous | CH₂Cl₂, ACS grade |
| Hydrochloric acid (HCl) | 2M aqueous solution | |
| Saturated sodium bicarbonate | NaHCO₃ aqueous solution | |
| Saturated sodium chloride (Brine) | NaCl aqueous solution | |
| Ethyl acetate | For extraction & chromatography | |
| Hexanes | For chromatography | |
| Drying Agent | Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | |
| Glassware | Three-neck round-bottom flask (250 mL) | Flame-dried |
| Addition funnel (125 mL) | ||
| Reflux condenser with drying tube (e.g., filled with CaCl₂) | ||
| Magnetic stirrer and stir bar | ||
| Separatory funnel (500 mL) | ||
| Erlenmeyer flasks, Beakers | ||
| Equipment | Ice-water bath | |
| Rotary evaporator | ||
| Thin-Layer Chromatography (TLC) plates (silica gel) | ||
| Flash chromatography setup | ||
| Standard analytical instruments (NMR, GC-MS) | [8] |
Detailed Experimental Protocol
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL addition funnel, and a reflux condenser. Ensure all glassware is thoroughly flame-dried under a stream of inert gas (nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.
-
Fit the top of the condenser with a drying tube containing calcium chloride or connect it to a nitrogen/argon inlet with an oil bubbler outlet to maintain an inert atmosphere.
-
Charge the reaction flask with anhydrous aluminum chloride (1.2 eq).
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask via cannula or syringe. Begin stirring to create a suspension.
-
Cool the stirred suspension to 0°C using an ice-water bath. Maintaining a low temperature is critical to control the reaction's exothermicity and to minimize potential side reactions, such as intramolecular cyclization of the product.[2]
Reagent Addition
-
In a separate, dry flask, prepare a solution of cyanobenzene (1.0 eq) and 4-chlorobutyryl chloride (1.1 eq) in 30 mL of anhydrous DCM.
-
Transfer this solution to the addition funnel.
-
Add the solution from the addition funnel dropwise to the cold, stirred AlCl₃ suspension over a period of 30-45 minutes. Maintain the internal reaction temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then remove the ice bath and let it warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (cyanobenzene) is consumed.
Workup and Purification
-
Once the reaction is complete, cool the flask back down to 0°C in an ice bath.
-
Quenching: Slowly and carefully pour the reaction mixture into a separate flask containing 100 g of crushed ice and 50 mL of 2M HCl. This step is highly exothermic and will generate HCl gas; perform it in a well-ventilated fume hood. The acid hydrolyzes the aluminum-ketone complex and neutralizes any remaining AlCl₃.[9]
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine (to aid in phase separation).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically a yellow solid or oil.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be employed.[11]
Caption: Experimental workflow for synthesis and purification.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance: Yellow solid.[10]
-
Molecular Formula: C₁₁H₁₀ClNO.[10]
-
Molecular Weight: 207.66 g/mol .[10]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons (AA'BB' system), and aliphatic protons corresponding to the -CO-CH₂-CH₂-CH₂-Cl chain.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbon, nitrile carbon, aromatic carbons, and aliphatic carbons.
-
Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.[8]
Safety Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures. Perform all steps in a properly functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
4-Chlorobutyryl chloride: Fatal if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed.[7][12] It reacts violently with water and moisture. Handle only under inert, anhydrous conditions.[13][14]
-
Aluminum chloride (anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. Avoid inhalation of dust.[14]
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.
-
Quenching Procedure: The quenching of the reaction with ice/water is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in a well-ventilated fume hood.
Ensure that an eyewash station and safety shower are readily accessible.[14] Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Loba Chemie. (n.d.). 4-CHLOROBUTYRYL CHLORIDE EXTRA PURE Safety Data Sheet.
- Fisher Scientific. (2009). 4-Chlorobutyryl chloride Safety Data Sheet.
- Krishna Solvechem Ltd. (n.d.). 4 CHLOROBUTYRYL CHLORIDE MSDS.
- Loba Chemie. (n.d.). 4 CHLOROBUTYRYL CHLORIDE EXTRA PURE Safety Data Sheet.
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Gaspar, B., Waser, J., & Carreira, E. M. (2007). Organic Syntheses Procedure. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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KPU Pressbooks. (n.d.). Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthetic accesses to biguanide compounds. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of β-Halo α,β-unsaturated Carbonyl Systems via The Combination of Halotrimethylsilane. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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MDPI. (2023). Role of Chemoinformatics and Machine Learning in Drug Repurposing. Retrieved from [Link]
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The Strategic Utility of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Chemical Intermediate
In the landscape of medicinal chemistry, the strategic value of a chemical intermediate is measured by its ability to serve as a versatile scaffold for the synthesis of biologically active molecules. 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a butyrophenone derivative, represents such a valuable building block. While not a therapeutic agent in itself, its unique combination of a reactive γ-chloro ketone and a modifiable cyanophenyl moiety makes it a compelling starting point for the development of novel therapeutics, particularly in the realm of neuropharmacology. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and an analysis of its strategic importance in drug discovery.
The butyrophenone core is a well-established pharmacophore found in a class of antipsychotic medications. The presence of the 4-cyanophenyl group offers a strategic advantage, providing a handle for further chemical elaboration or acting as a key interaction motif with biological targets. This document will illuminate the pathways through which this intermediate can be leveraged to construct complex molecular architectures with therapeutic potential.
Core Application: Synthesis of Cyanophenyl-Butyrophenone Piperidine Derivatives
The primary application of this compound in medicinal chemistry lies in its use as an alkylating agent for the synthesis of cyanophenyl-butyrophenone piperidine derivatives. These compounds are analogues of well-known butyrophenone antipsychotics, such as Haloperidol, and are of significant interest for the development of novel agents with potentially improved efficacy and side-effect profiles.
The synthetic strategy hinges on the nucleophilic substitution of the chlorine atom by a piperidine derivative. The γ-chloro ketone functionality is perfectly poised for this reaction, leading to the formation of a stable carbon-nitrogen bond and the introduction of the butyrophenone side chain onto the piperidine ring.
Workflow for the Synthesis of Cyanophenyl-Butyrophenone Piperidine Derivatives
Caption: Synthetic workflow for cyanophenyl-butyrophenone piperidine derivatives.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol details the synthesis of the title intermediate through the Friedel-Crafts acylation of benzonitrile with 4-chlorobutyryl chloride. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Materials:
-
Benzonitrile
-
4-Chlorobutyryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Benzonitrile Addition: Add benzonitrile (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.
-
Low Temperature: Maintaining a low temperature throughout the reaction minimizes potential side reactions, such as the intramolecular Friedel-Crafts alkylation of the product, which can lead to the formation of a tetralone byproduct.[1]
-
Stoichiometric Lewis Acid: A stoichiometric amount of AlCl₃ is required because the ketone product forms a complex with the catalyst, rendering it inactive.[2]
Protocol 2: Synthesis of a 4-(4-Cyanobenzoyl)piperidine Derivative
This protocol provides a general method for the alkylation of a substituted piperidine with this compound.
Materials:
-
This compound
-
Substituted piperidine (e.g., 4-phenylpiperidine)
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI) (catalytic amount)
-
Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filter funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the desired substituted piperidine (1.1 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of sodium iodide in acetonitrile or DMF.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired cyanophenyl-butyrophenone piperidine derivative.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is used as a base to neutralize the HCl formed during the reaction and to deprotonate the piperidine nitrogen, making it more nucleophilic.
-
Catalyst: Sodium iodide is used as a catalyst via the Finkelstein reaction, where it transiently converts the alkyl chloride to the more reactive alkyl iodide, accelerating the rate of nucleophilic substitution.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is used to dissolve the reactants and facilitate the SN2 reaction.
The Significance of the 4-Cyanophenyl Moiety in Drug Design
The 4-cyanophenyl group is not merely a passive component of the molecule. It offers several strategic advantages in medicinal chemistry:
-
Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Polar Interaction: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets such as receptors or enzymes.
-
Chemical Handle: The cyano group can be chemically transformed into other functional groups, such as a carboxylic acid (via hydrolysis) or an amine (via reduction). This allows for late-stage diversification of the lead compound to explore structure-activity relationships (SAR).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₁H₁₀ClNO | 207.66 | Solid |
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and its ability to readily participate in nucleophilic substitution reactions make it an ideal building block for constructing libraries of cyanophenyl-butyrophenone piperidine derivatives. These compounds hold promise as potential novel antipsychotic agents, and the presence of the 4-cyanophenyl moiety provides a strategic avenue for optimizing their pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in their quest for new and improved therapeutics.
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Dugas, H., Spino, C., & Ouellette, M. (1983). Synthesis of spin-labeled analogues of drug molecules with potential action on neuroreceptors. Canadian Journal of Chemistry, 61(11), 2540-2543. [Link]
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Application Notes & Protocols for 4-Chloro-1-(4-cyanophenyl)-1-oxobutane in Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount.[1][2] The selection of starting materials and intermediates dictates the feasibility, cost-effectiveness, and environmental impact of producing an Active Pharmaceutical Ingredient (API). 4-Chloro-1-(4-cyanophenyl)-1-oxobutane emerges as a pivotal intermediate, a molecular scaffold ingeniously designed for the construction of complex therapeutic agents. Its bifunctional nature—possessing both an electrophilic chlorobutyl chain and a cyano-substituted aromatic ketone—offers synthetic chemists a powerful tool for convergent synthesis strategies.
This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in the synthesis of prominent APIs. The protocols and insights herein are curated for researchers, scientists, and drug development professionals, aiming to bridge theoretical chemistry with practical, field-proven methodologies.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 188851-50-5 | [3][4] |
| Molecular Formula | C₁₁H₁₀ClNO | [3][4] |
| Molecular Weight | 207.66 g/mol | [3][5] |
| Appearance | Yellow solid | [4] |
| Purity | Typically ≥95% | [4] |
| SMILES Code | O=C(C1=CC=C(C#N)C=C1)CCCCl | [3] |
| InChI Key | ZABYFCCOAMQFMR-UHFFFAOYSA-N | [4] |
Safety & Handling: The handling of this compound requires adherence to standard laboratory safety protocols for hazardous chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7][8][10]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7][8] If inhaled, move to fresh air.[8] If swallowed, seek immediate medical attention.[8][9]
Core Synthesis: Friedel-Crafts Acylation
The primary route for synthesizing this compound is the Friedel-Crafts acylation of benzonitrile with 4-chlorobutyryl chloride.[11] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.[11][12]
Causality Behind the Method: The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The AlCl₃ coordinates to the carbonyl oxygen of 4-chlorobutyryl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the benzonitrile ring. A stoichiometric amount of AlCl₃ is required because the product ketone forms a stable complex with the catalyst, rendering it inactive.[13] The reaction is performed at low temperatures (0-10 °C) to minimize potential side reactions, particularly intramolecular cyclization (alkylation) which can lead to the formation of a tetralone byproduct.[11][13]
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis via Friedel-Crafts Acylation
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzonitrile
-
4-Chlorobutyryl chloride[14]
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a drying tube
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under a nitrogen or argon atmosphere.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0-5°C using an ice bath.
-
Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[13] Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Add benzonitrile (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[15] This step hydrolyzes the aluminum chloride complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.
Application in Pharmaceutical Synthesis: A Gateway to Antihistamines
The true value of this compound is realized in its role as a precursor to various APIs. A prominent example is in the synthesis of Cetirizine, a widely used second-generation antihistamine.[16][17]
Causality Behind the Application: The synthesis leverages the terminal chloro group of the intermediate, which is an excellent leaving group for nucleophilic substitution (Sₙ2) reactions.[18] In the synthesis of a Cetirizine precursor, the intermediate is reacted with a piperazine derivative. The nitrogen atom of the piperazine acts as a nucleophile, attacking the carbon atom bonded to the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. This reaction is typically carried out in the presence of a mild base (like K₂CO₃ or NaHCO₃) to neutralize the HCl generated and a phase transfer catalyst to facilitate the reaction between the organic and aqueous phases.
Caption: Pathway for the synthesis of a Cetirizine precursor.
Protocol 2: Synthesis of a Cetirizine Precursor
Materials:
-
This compound
-
1-((4-chlorophenyl)(phenyl)methyl)piperazine (or other suitable piperazine derivative)[19]
-
Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Potassium Iodide (KI, catalytic amount)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Standard glassware for work-up
Procedure:
-
Charging the Flask: To a round-bottom flask, add 1-((4-chlorophenyl)(phenyl)methyl)piperazine (1.0 equivalent), potassium carbonate (2.0 equivalents), a catalytic amount of potassium iodide, and the solvent (e.g., acetonitrile).
-
Adding the Intermediate: Add a solution of this compound (1.1 equivalents) in the same solvent to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and maintain for several hours.[16] Monitor the reaction's completion by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can then be taken up in a suitable solvent like ethyl acetate and washed with water to remove any remaining inorganic impurities.
-
Purification: Dry the organic layer and remove the solvent. The crude product, a key precursor for the final steps of Cetirizine synthesis, can be purified by column chromatography or recrystallization if necessary. The cyano group can then be hydrolyzed in a subsequent step to the carboxylic acid of Cetirizine.[20][21]
Analytical Quality Control
Ensuring the identity and purity of this compound is critical for its successful use in pharmaceutical synthesis. A suite of analytical techniques is employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment, capable of separating the main compound from starting materials, byproducts, and other impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound, ensuring that the synthesis produced the correct isomer and that the key functional groups are present.[3]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound and can help identify unknown impurities.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups, such as the carbonyl (C=O) and nitrile (C≡N) stretches.
Conclusion
This compound stands as a testament to the power of strategic molecular design in pharmaceutical chemistry. Its synthesis via the robust Friedel-Crafts acylation and its subsequent utility in nucleophilic substitution reactions make it an invaluable intermediate. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently and safely utilize this versatile building block in the synthesis of next-generation pharmaceuticals. Adherence to these methodologies, grounded in a clear understanding of the underlying chemical principles, will undoubtedly accelerate the path from laboratory synthesis to life-changing medicines.
References
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Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 735-738. Available from: [Link]
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Organic Syntheses. Procedure. Available from: [Link]
-
ResearchGate. Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. Available from: [Link]
- Google Patents. CN101492430B - Method for preparing high-purity cetirizine hydrochloride.
-
PrepChem.com. Synthesis of 4-chlorobutyryl chloride. Available from: [Link]
-
Scribd. Cetirizine Synthesis. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
- Google Patents. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
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-
ResearchGate. Cleaner Routes for Friedel-Crafts Acylation. Available from: [Link]
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Application Notes and Protocols for the Synthesis of 4-Cyanophenyl Ketones via Friedel-Crafts Acylation
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of 4-cyanophenyl ketones through Friedel-Crafts acylation. This document is tailored for researchers, scientists, and professionals in drug development who utilize these critical intermediates. It moves beyond a simple recitation of procedural steps to offer in-depth scientific rationale for experimental choices, troubleshooting guidance for common challenges, and a thorough grounding in the reaction's mechanistic principles. The protocols are designed to be self-validating, ensuring reproducibility and high fidelity in experimental outcomes.
Introduction: The Strategic Importance of 4-Cyanophenyl Ketones
4-Cyanophenyl ketones are a pivotal class of organic intermediates, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules and materials. The presence of both a ketone and a nitrile functionality on the same aromatic scaffold provides orthogonal handles for subsequent chemical transformations. In the realm of drug discovery, the cyano group is a known pharmacophore that can participate in crucial binding interactions with biological targets, while the ketone moiety offers a convenient point for further molecular elaboration.[1] For instance, these ketones are precursors to compounds investigated for anticancer properties and other therapeutic applications.[2][] The robust and scalable synthesis of 4-cyanophenyl ketones is therefore a topic of significant interest to the medicinal and process chemistry communities.
The Mechanistic Underpinnings of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[4][5] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl halide (or the anhydride oxygen), generating a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[6][7]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][8]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[4][5][8]
However, a crucial aspect of this reaction is that the product ketone is a Lewis base and can form a complex with the Lewis acid catalyst.[4] This complexation deactivates the product towards further acylation, thus preventing polysubstitution, a common issue in Friedel-Crafts alkylations.[9][10] Consequently, a stoichiometric amount of the Lewis acid is generally required.
Caption: Mechanism of Friedel-Crafts Acylation on Benzonitrile.
Challenges in the Acylation of Cyanobenzene
The synthesis of 4-cyanophenyl ketones via Friedel-Crafts acylation is not without its challenges. The cyano group (-CN) is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[11][12][13] This deactivation can lead to sluggish reactions or the need for more forcing conditions.
Furthermore, the nitrogen atom of the cyano group can coordinate with the Lewis acid catalyst, effectively sequestering it and impeding its catalytic activity.[12] Therefore, careful selection of the catalyst and reaction conditions is paramount for a successful synthesis.
Detailed Experimental Protocol: Synthesis of 4-Acetylbenzonitrile
This protocol provides a detailed procedure for the synthesis of 4-acetylbenzonitrile, a representative 4-cyanophenyl ketone.
4.1. Materials and Equipment
| Reagent/Equipment | Purpose |
| Benzonitrile | Starting material |
| Acetyl chloride | Acylating agent |
| Anhydrous Aluminum Chloride (AlCl₃) | Lewis acid catalyst |
| Dichloromethane (DCM), anhydrous | Solvent |
| Concentrated Hydrochloric Acid (HCl) | Quenching agent |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Neutralizing wash |
| Brine | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Round-bottom flask with stir bar | Reaction vessel |
| Addition funnel | Controlled reagent addition |
| Reflux condenser with drying tube | Prevent moisture ingress |
| Ice bath | Temperature control |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Recrystallization apparatus | Product purification |
4.2. Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).[9][11]
-
Acetyl chloride is corrosive and a lachrymator. Use in a well-ventilated fume hood.[8][11]
-
Dichloromethane is a suspected carcinogen. Handle with appropriate PPE.[11]
-
The reaction generates HCl gas , which is corrosive. Ensure the setup is properly vented.[9]
4.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[9]
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.2 equivalents). Stir the mixture to form a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane (20 mL) and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.
-
Substrate Addition: After the addition of acetyl chloride is complete, add benzonitrile (1.0 equivalent) dropwise via the addition funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).[8][11] Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.[11]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).[11]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).[11]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-acetylbenzonitrile.
-
Caption: Experimental Workflow for the Synthesis of 4-Acetylbenzonitrile.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inadequate catalyst activity due to moisture.[11]2. Insufficient reaction temperature or time.3. Deactivation of the catalyst by the cyano group.[12] | 1. Ensure strictly anhydrous conditions. Use freshly opened or sublimed AlCl₃.2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC.3. Increase the stoichiometry of AlCl₃ (up to 2.5 equivalents). Consider using a more potent Lewis acid like triflic acid for highly deactivated substrates.[12] |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition or polymerization.2. Impurities in starting materials. | 1. Maintain careful temperature control, especially during the exothermic addition steps.2. Use high-purity, freshly distilled starting materials. |
| Incomplete Reaction | 1. Insufficient catalyst loading.2. Reaction time is too short. | 1. Increase the amount of Lewis acid.2. Extend the reaction time until TLC analysis shows complete consumption of the starting material. |
Conclusion
The Friedel-Crafts acylation remains a powerful and relevant tool for the synthesis of 4-cyanophenyl ketones, providing access to valuable intermediates for drug discovery and materials science. While the deactivating nature of the cyano group presents certain challenges, these can be effectively overcome through meticulous control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate stoichiometry of a potent Lewis acid catalyst. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully and safely perform this important transformation.
References
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Filo. (2025). Explain the limitations of Friedel-Crafts reactions. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]
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ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for the preparation of 4CzIPN. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
- Murahashi, S.-I. (2014). Synthesis from Nitriles with Retention of the Cyano Group. Science of Synthesis, 19, 211-286.
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN103408459B - Preparation method of 4-cyanophenylalanine.
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RSC Publishing. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]
-
PMC - NIH. (n.d.). PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of benzophenone cyanohydrin. Retrieved from [Link]
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PMC - NIH. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Conversion of Ketones to Cyanohydrins: Benzophenone Cycanohydrin. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]
-
YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]
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PMC - NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
ScienceDaily. (2016). Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]
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Laboratory-Scale Synthesis of 4-(4-chlorobutanoyl)benzonitrile: A Detailed Guide
< APPLICATION NOTE & PROTOCOL
Abstract
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 4-(4-chlorobutanoyl)benzonitrile. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals. The core of this synthesis is a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed experimental protocol, and outline the necessary safety precautions and analytical techniques for product verification. The information is tailored for researchers, scientists, and professionals in drug development, emphasizing not just the "how" but also the critical "why" behind each step to ensure a successful and safe synthesis.
Introduction & Scientific Background
4-(4-chlorobutanoyl)benzonitrile serves as a key building block in organic synthesis. Its bifunctional nature, possessing both a nitrile group and a reactive chlorobutanoyl chain, allows for a wide array of subsequent chemical transformations. The primary synthetic route to this compound is the Friedel-Crafts acylation of benzonitrile with 4-chlorobutanoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][3]
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4][5] The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of benzonitrile. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone product. A critical consideration in this specific reaction is the directing effect of the nitrile group on the benzonitrile ring. The nitrile group is an electron-withdrawing group and a meta-director. However, under the strongly acidic conditions of the Friedel-Crafts reaction, the nitrile group can be protonated, which can influence the substitution pattern. Despite the deactivating nature of the nitrile group, the reaction can be driven to completion under appropriate conditions.
Reaction Mechanism & Workflow
The synthesis of 4-(4-chlorobutanoyl)benzonitrile proceeds via a well-established Friedel-Crafts acylation mechanism.
Mechanistic Steps
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of 4-chlorobutanoyl chloride. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion. This acylium ion is the key electrophile in the reaction.[6][7]
-
Electrophilic Aromatic Substitution: The π-electron system of the benzonitrile ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Product Formation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the final product, 4-(4-chlorobutanoyl)benzonitrile. The AlCl₃ catalyst is regenerated in this step.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(4-chlorobutanoyl)benzonitrile.
Detailed Experimental Protocol
3.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations involving volatile, corrosive, or toxic reagents must be performed in a certified chemical fume hood.[5]
-
Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is a corrosive solid that reacts violently with water, releasing toxic HCl gas.[7][8] Handle in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) and avoid inhalation of dust.
-
4-Chlorobutanoyl Chloride: This is a corrosive and moisture-sensitive liquid.[9] It will hydrolyze to produce HCl. Handle with extreme care.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen.[10] Minimize exposure and handle only in a fume hood.
-
Quenching: The quenching of the reaction with water/acid is highly exothermic and will release HCl gas. Perform this step slowly and with adequate cooling.
3.2. Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Benzonitrile | C₇H₅N | 103.12 | 10.31 g | 0.10 | 1.0 |
| 4-Chlorobutanoyl chloride | C₄H₄Cl₂O | 141.00 | 14.80 g | 0.105 | 1.05 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 16.00 g | 0.12 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~100 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
3.3. Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware (a 500 mL three-necked round-bottom flask, a dropping funnel, a reflux condenser, and a magnetic stir bar) is thoroughly oven-dried to remove any traces of moisture. Assemble the apparatus under a nitrogen or argon atmosphere.
-
Reaction Setup: To the three-necked flask, add anhydrous aluminum chloride (16.00 g, 0.12 mol) and 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: In the dropping funnel, prepare a solution of 4-chlorobutanoyl chloride (14.80 g, 0.105 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[7]
-
Addition of Benzonitrile: After the addition of the acyl chloride is complete, add a solution of benzonitrile (10.31 g, 0.10 mol) in 50 mL of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition of benzonitrile is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (approx. 20 mL).[10] This step should be done in a fume hood with vigorous stirring to decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine all the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence), and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Analytical Characterization
The identity and purity of the synthesized 4-(4-chlorobutanoyl)benzonitrile should be confirmed using standard analytical techniques.
4.1. Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as two doublets in the range of δ 7.5-8.0 ppm. The methylene protons of the butanoyl chain will appear as triplets at approximately δ 3.8 ppm (CH₂Cl), δ 3.2 ppm (CH₂CO), and a multiplet around δ 2.2 ppm (CH₂CH₂CH₂). |
| ¹³C NMR | The nitrile carbon will appear around δ 118 ppm. The carbonyl carbon will be in the range of δ 195-200 ppm. Aromatic carbons will be observed between δ 110-140 ppm. The aliphatic carbons will be in the range of δ 25-45 ppm. |
| IR Spectroscopy | A strong absorption band for the nitrile (C≡N) stretch will be observed around 2230 cm⁻¹. A strong carbonyl (C=O) stretch will be present around 1690 cm⁻¹. C-H stretches for the aromatic and aliphatic groups will also be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (209.65 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | - Presence of moisture deactivating the AlCl₃ catalyst.[10]- Poor quality of reagents. | - Ensure all glassware is scrupulously dry and use anhydrous solvents.- Use freshly opened or purified reagents. |
| Formation of Byproducts | - Intramolecular cyclization (Friedel-Crafts alkylation) to form a tetralone derivative.[1][11] | - Maintain a low reaction temperature (0-5 °C) during the additions and initial reaction period. |
| Incomplete Reaction | - Insufficient amount of AlCl₃ catalyst.- Reaction time is too short. | - Use at least 1.1-1.2 equivalents of AlCl₃.- Monitor the reaction by TLC and extend the reaction time if necessary. |
Conclusion
The Friedel-Crafts acylation of benzonitrile with 4-chlorobutanoyl chloride provides an effective and reliable method for the laboratory-scale synthesis of 4-(4-chlorobutanoyl)benzonitrile. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the desired product can be achieved. The protocol and insights provided in this application note are intended to equip researchers with the necessary information to successfully and safely perform this synthesis and utilize the product in further synthetic endeavors.
References
-
University of California, Davis. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
ChemBK. 4-Cyanobenzoyl chloride. [Link]
-
YouTube. What Does AlCl3 Do In Organic Chemistry?[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis. [Link]
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Organic Chemistry. Aluminum Chloride. [Link]
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Organic Syntheses. β-(3-ACENAPHTHOYL)PROPIONIC ACID. [Link]
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Wikipedia. Aluminium chloride. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PrepChem.com. Synthesis of 4-chlorobutyryl chloride. [Link]
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SynArchive. Friedel-Crafts Acylation. [Link]
- Eureka. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
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ResearchGate. How can I purify impure benzonitrile?[Link]
- Eureka | Patsnap. Method for synthesizing 4-chlorobutyryl chloride.
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Docsity. Experiment 1: Friedel-Crafts Acylation | Lab Reports Chemistry. [Link]
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Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
- Google Patents.
- Google Patents. CN101585763B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
-
PubChem. 4-Chlorobenzonitrile. [Link]
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-
ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]
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Mastering the Purification of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane: An Application Guide for Researchers
Abstract
This comprehensive application note provides detailed methodologies for the purification of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yield, side-product formation, and the overall efficacy of active pharmaceutical ingredients (APIs), this guide presents a multi-faceted approach to purification. We delve into the rationale behind selecting specific techniques, focusing on recrystallization and silica gel column chromatography. Furthermore, we address the identification and mitigation of common impurities associated with its synthesis via the Friedel-Crafts acylation pathway. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the field of drug development, enabling them to achieve the high purity standards required for their work.
Introduction: The Significance of Purity for this compound
This compound, also known by its synonym 4-(4-chlorobutanoyl)benzonitrile, is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, incorporating a reactive chlorobutyl chain and a cyanophenyl ketone moiety, makes it a versatile building block for the synthesis of a variety of more complex pharmaceutical agents. The purity of this intermediate is paramount; residual starting materials, catalysts, or reaction byproducts can lead to downstream synthetic complications, the formation of undesirable and potentially toxic impurities in the final API, and reduced overall process efficiency. This guide provides experimentally validated protocols to address these purification challenges.
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym | 4-(4-chlorobutanoyl)benzonitrile | [1] |
| CAS Number | 188851-50-5 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO | [1] |
| Molecular Weight | 207.66 g/mol | [2] |
| Physical Form | Yellow solid | [1] |
| Melting Point | 56-59 °C (for the analogous 4-Acetylbenzonitrile) | [3] |
Understanding the Synthetic Landscape: Anticipating Impurities
The most common synthetic route to this compound is the Friedel-Crafts acylation of benzonitrile with 4-chlorobutyryl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[4]. Understanding this synthesis is key to anticipating and targeting the removal of specific impurities.
Figure 1. Synthetic pathway and potential impurities.
Common Impurities:
-
Unreacted Starting Materials: Residual benzonitrile and 4-chlorobutyryl chloride (or its hydrolyzed form, 4-chlorobutanoic acid) are common impurities.
-
Catalyst Residues: Lewis acid catalysts like aluminum chloride must be thoroughly removed during the work-up, as they can interfere with subsequent reactions and purification steps. Quenching the reaction with acid and subsequent aqueous washes are crucial.
-
Intramolecular Cyclization Product: The chloroalkyl chain of the product can undergo a subsequent intramolecular Friedel-Crafts alkylation, especially at elevated temperatures, leading to the formation of a cyclized tetralone derivative[5]. This is a significant potential side-product that may have similar polarity to the desired product, making purification more challenging.
Purification Strategies: Protocols and Rationale
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For this compound, a combination of aqueous work-up followed by recrystallization or column chromatography is generally effective.
Prerequisite: Aqueous Work-Up
Before attempting recrystallization or chromatography, a thorough aqueous work-up is essential to remove the bulk of inorganic impurities.
Protocol:
-
Carefully quench the reaction mixture by slowly adding it to a stirred mixture of crushed ice and dilute hydrochloric acid. This deactivates the Lewis acid catalyst.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.
Solvent Selection Rationale:
The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. For aromatic ketones, common and effective solvents include alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon/polar solvent mixtures[6][7][8]. Given the structure of this compound, a solvent system of ethanol/water or ethyl acetate/hexanes is a logical starting point.
Protocol for Recrystallization from Ethanol/Water:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add water dropwise until a persistent cloudiness is observed.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Data Presentation: Recrystallization Solvent Screening (Hypothetical)
| Solvent/Solvent System | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling |
| Ethanol | Moderate | High | Good |
| Isopropanol | Low | Moderate | Fair |
| Ethyl Acetate | High | Very High | Poor (supersaturation) |
| Hexanes | Insoluble | Insoluble | N/A |
| Ethanol/Water | Low | High | Excellent |
| Ethyl Acetate/Hexanes | Moderate | High | Good |
Purification by Column Chromatography
For smaller scale purifications or when recrystallization is ineffective, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent)[9].
Workflow for Column Chromatography:
Figure 2. General workflow for purification by column chromatography.
Protocol for Column Chromatography:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: The choice of eluent is critical. A good starting point for aromatic ketones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[5][10]. The optimal ratio should be determined by Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate) and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the compounds. Less polar impurities will elute first, followed by the desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot under different solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to both quantify the purity and identify any remaining impurities by their mass spectra[6][7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also reveal the presence of impurities.
Conclusion
The purification of this compound is a critical step in the synthesis of various pharmaceutical compounds. By understanding the potential impurities arising from its synthesis and applying systematic purification techniques such as recrystallization and column chromatography, researchers can obtain this key intermediate in high purity. The protocols and rationale presented in this application note provide a solid foundation for achieving the stringent purity requirements of drug development and synthesis.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Recrystallization. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry; 2017. Available from: [Link]
-
CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. Available from: [Link]
-
How to do Recrystallization/Crystallization of Organic Compounds. YouTube. Available from: [Link]
-
Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. Available from: [Link]
-
GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. National Institutes of Health. Available from: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available from: [Link]
-
(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Available from: [Link]
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. University of Massachusetts Lowell. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 6. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. silicycle.com [silicycle.com]
Application Notes & Protocols: 4-Chloro-1-(4-cyanophenyl)-1-oxobutane as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane as a pivotal precursor in the synthesis of diverse heterocyclic scaffolds. This document delineates detailed, field-proven protocols for the construction of highly functionalized pyridines, thiophenes, and thiazoles. Beyond procedural steps, this guide elucidates the underlying reaction mechanisms and the rationale for experimental design, empowering researchers to adapt and innovate upon these core methodologies. All protocols are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound is a highly valuable bifunctional building block in modern synthetic organic chemistry. Its structure incorporates two key reactive sites:
-
An α-Haloketone Moiety: The carbonyl group activates the adjacent carbon-chlorine bond, rendering the α-carbon highly susceptible to nucleophilic attack. This classic electrophilic site is fundamental to a wide array of cyclization and substitution reactions.[1][2] The reactivity of this functional group is a cornerstone of many named reactions in heterocyclic synthesis.
-
A 4-Cyanophenyl Group: This electron-withdrawing aromatic ring provides a rigid scaffold and a nitrile functional group that can be further elaborated, for instance, through hydrolysis, reduction, or cycloaddition, adding another layer of synthetic versatility.
The strategic placement of these groups allows for the controlled, regioselective construction of complex heterocyclic systems, which are foundational motifs in numerous pharmacologically active compounds. This guide will explore its application in three seminal synthetic transformations.
Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4][5] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3] By employing this compound, the ketone component provides a direct pathway to thiophenes bearing the pharmacologically relevant 4-cyanophenyl moiety.
Mechanistic Rationale
The reaction proceeds through a well-elucidated pathway. The initial step is a Knoevenagel condensation between the ketone (this compound) and the active methylene compound (e.g., malononitrile), catalyzed by a base.[3][6] This forms a stable α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to the enolate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3] The choice of a mild base, such as morpholine or piperidine, is crucial to promote the initial condensation without favoring side reactions involving the chloro-substituent.
Workflow for Gewald Aminothiophene Synthesis
Caption: Workflow for the one-pot Gewald synthesis of 2-aminothiophenes.
Detailed Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Morpholine (or Piperidine)
-
Ethanol (absolute)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.0 eq).
-
Add malononitrile (10 mmol, 1.0 eq) and elemental sulfur (10 mmol, 1.0 eq).
-
Add 30 mL of absolute ethanol as the solvent.
-
To the stirred suspension, add morpholine (10 mmol, 1.0 eq) dropwise at room temperature. The addition of a base is critical for the initial condensation step.[6]
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aminothiophene derivative.
Expected Results
| Parameter | Expected Value |
| Product | 2-Amino-3-cyano-4-(2-chloroethyl)-5-(4-cyanophenyl)thiophene |
| Typical Yield | 75-85% |
| Appearance | Yellow to orange crystalline solid |
| Key Analytical Data | Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry |
Synthesis of Substituted Pyridines via Hantzsch-type Condensation
The Hantzsch pyridine synthesis is a classic multi-component reaction used to construct dihydropyridine rings, which can then be oxidized to form the corresponding aromatic pyridine.[7][8][9] While the traditional Hantzsch synthesis involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, the methodology can be adapted.[10][11] Here, this compound acts as a 1,4-dicarbonyl synthon precursor, which upon reaction with an enamine and subsequent cyclization and oxidation, yields a highly substituted pyridine.
Mechanistic Rationale
This modified pathway involves an initial substitution of the chlorine atom with a suitable nucleophile to form a 1,4-dicarbonyl compound or its equivalent. This intermediate then condenses with a nitrogen source, typically ammonium acetate, to form a dihydropyridine intermediate. The driving force for the final step is the oxidation to the stable, aromatic pyridine ring.[7] Common oxidants include nitric acid, ferric chloride, or simply exposure to air under certain conditions.[7][10] This method is exceptionally efficient for creating highly functionalized pyridines in a single pot.[8]
Workflow for Pyridine Synthesis
Caption: General workflow for Hantzsch-type pyridine synthesis.
Detailed Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Glacial acetic acid (solvent and catalyst)
-
Nitric acid (oxidizing agent)
Procedure:
-
In a 250 mL three-necked flask fitted with a reflux condenser and mechanical stirrer, combine this compound (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and ammonium acetate (15 mmol, 1.5 eq).
-
Add 50 mL of glacial acetic acid. Acetic acid serves as both the solvent and a catalyst for the condensation reactions.
-
Heat the mixture to reflux (approx. 118°C) for 8-10 hours. The reaction progress should be monitored by TLC.
-
After the initial condensation and cyclization to the dihydropyridine intermediate, cool the reaction mixture to approximately 60°C.
-
Carefully add a mild oxidizing agent, such as a few drops of concentrated nitric acid, to facilitate the aromatization to the pyridine ring.[10] An exotherm may be observed.
-
After the oxidation is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
The solid pyridine product will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Synthesis of Substituted 2-Aminothiazoles
The reaction between an α-haloketone and thiourea is a direct and highly efficient method for the synthesis of 2-aminothiazole derivatives. This reaction, a variation of the Hantzsch thiazole synthesis, is one of the most reliable methods for constructing this particular heterocyclic core.
Mechanistic Rationale
The mechanism begins with the nucleophilic attack of the sulfur atom of thiourea onto the electrophilic α-carbon of the haloketone, displacing the chloride ion. This forms an isothiouronium salt intermediate. Subsequently, an intramolecular cyclization occurs where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon. A final dehydration step yields the aromatic 2-aminothiazole ring. The reaction is typically performed in a protic solvent like ethanol, which facilitates both the initial substitution and the final dehydration.
Workflow for 2-Aminothiazole Synthesis
Caption: Reaction pathway for the synthesis of 2-aminothiazoles.
Detailed Experimental Protocol
Materials:
-
This compound
-
Thiourea
-
Ethanol (95%)
-
Sodium bicarbonate
Procedure:
-
Dissolve this compound (10 mmol, 1.0 eq) and thiourea (10 mmol, 1.0 eq) in 50 mL of 95% ethanol in a 100 mL round-bottom flask.
-
Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction via TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to the stirred mixture until it is slightly basic (pH ~8). This neutralizes the hydrohalide salt of the aminothiazole, causing the free base to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the product from ethanol to afford the pure 2-aminothiazole derivative.
Expected Results
| Parameter | Expected Value |
| Product | 2-Amino-4-(2-(4-cyanophenyl)-2-oxoethyl)thiazole (or its cyclized tautomer) |
| Typical Yield | 80-90% |
| Appearance | Off-white to pale yellow solid |
| Key Analytical Data | Confirm structure via ¹H NMR, ¹³C NMR, IR (noting N-H and C=N stretches), and Mass Spectrometry |
Safety and Handling
This compound:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.[14] Avoid breathing dust/fumes. Wash hands thoroughly after handling.[14]
General Reagent Safety:
-
Elemental Sulfur: Flammable solid. Handle away from ignition sources.
-
Thiourea: Suspected of causing cancer. Handle with appropriate containment and PPE.
-
Solvents (Ethanol, Acetic Acid): Flammable liquids. Keep away from open flames and sparks.[15]
Always consult the specific Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[12][13][14][16] Ensure that eyewash stations and safety showers are readily accessible.[14]
References
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Fiveable. Hantzsch Pyridine Synthesis Definition. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
-
Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
NIH National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
YouTube. Preparation of Pyridines, Part 1: By Cyclocondensation. [Link]
-
NIH National Center for Biotechnology Information. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. d-nb.info [d-nb.info]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. fiveable.me [fiveable.me]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scribd.com [scribd.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
Application Notes and Protocols for 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and utilization of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane (CAS No. 188851-50-5). As a bifunctional molecule, this α-haloketone is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.
Introduction: The Chemical and Synthetic Utility of an α-Haloketone
This compound belongs to the class of α-haloketones, which are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement creates two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity makes it a versatile building block in organic synthesis. The presence of the cyanophenyl moiety further expands its utility, offering a site for further chemical transformations.
The primary application of this compound lies in its ability to act as a potent alkylating agent, with the halogen atom being readily displaced by a wide range of nucleophiles. This reactivity is central to the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonym(s) | 4-(4-chlorobutanoyl)benzonitrile | [1] |
| CAS Number | 188851-50-5 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO | [1] |
| Molecular Weight | 207.66 g/mol | N/A |
| Physical Form | Yellow solid | [1] |
| Purity | Typically ≥95% | [1] |
Note: A dedicated Safety Data Sheet (SDS) for this specific compound was not located. The safety information provided is based on data for structurally similar compounds and general principles of handling hazardous chemicals.
Safety, Handling, and Personal Protective Equipment (PPE)
Given its classification as an α-haloketone and its potential cytotoxic nature, stringent safety protocols must be observed when handling this compound.
Hazard Identification and Risk Assessment
While specific toxicological data is unavailable, α-haloketones are generally considered to be irritants, alkylating agents, and potentially toxic. The cyanophenyl group also warrants caution. A thorough risk assessment should be conducted before any new procedure.
Engineering Controls
All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves : Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
-
Eye Protection : Chemical safety goggles or a face shield must be worn.
-
Lab Coat : A flame-resistant lab coat should be worn and buttoned completely.
-
Respiratory Protection : For operations with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary, based on the risk assessment.
Caption: Personal Protective Equipment (PPE) Workflow.
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
-
Temperature : Store in a cool, dry, and well-ventilated area. Refrigeration is recommended for long-term storage.
-
Light : Protect from light by storing in an amber or opaque container.
-
Incompatible Materials : Store away from strong oxidizing agents, strong bases, and moisture.
-
Container : Keep the container tightly sealed to prevent hydrolysis and contamination.
Experimental Protocols: Application in Heterocycle Synthesis
The dual electrophilic nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. A common application is in the synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry.
Representative Protocol: Synthesis of a Substituted Quinoline Derivative
This protocol describes a representative procedure for the reaction of this compound with an aniline to form a dihydroquinoline derivative, which can be subsequently oxidized to the corresponding quinoline.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Polyphosphoric Acid (PPA) or Eaton's Reagent
-
Oxidizing agent (e.g., DDQ or Manganese Dioxide)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Step 1: N-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF as the solvent.
-
Add the substituted aniline (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Intramolecular Cyclization and Dehydration
-
To the purified N-alkylated product from Step 1, add polyphosphoric acid or Eaton's reagent.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Step 3: Oxidation to the Quinoline
-
Dissolve the crude dihydroquinoline from Step 2 in a suitable solvent (e.g., toluene or dioxane).
-
Add an oxidizing agent such as DDQ or manganese dioxide.
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter off any solids.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired substituted quinoline.
-
Sources
scale-up synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
An Application Note for the Scale-Up Synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Abstract
This application note provides a comprehensive, in-depth technical guide for the , a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Friedel-Crafts acylation of benzonitrile with 4-chlorobutyryl chloride. This guide is designed for researchers, chemists, and drug development professionals, offering a narrative that balances theoretical mechanisms with practical, field-proven protocols. We delve into the causality behind experimental choices, particularly addressing the challenges associated with acylating a deactivated aromatic ring, and provide self-validating protocols for synthesis, purification, and analysis to ensure scientific integrity and reproducibility at scale.
Introduction and Strategic Overview
This compound is a bifunctional molecule whose structural motifs are valuable in medicinal chemistry for building more complex bioactive entities. Its synthesis, while seemingly straightforward via Friedel-Crafts acylation, presents a significant chemical challenge that must be expertly navigated for efficient scale-up.
The core of this challenge lies in the electronic nature of the starting material, benzonitrile. The cyano (-CN) group is a potent electron-withdrawing group, which deactivates the aromatic ring to electrophilic aromatic substitution.[1] Furthermore, it is a meta-director, meaning it electronically favors the addition of the acyl group at the position meta to the cyano group. The objective is to synthesize the para isomer, which requires overcoming this inherent electronic preference.
This guide details a robust protocol that utilizes controlled reaction conditions to manage the reaction's regioselectivity and provides a comprehensive workflow for the isolation and purification of the desired this compound product.
The Science of the Synthesis: Mechanism and Rationale
The Friedel-Crafts Acylation Mechanism
The synthesis is achieved through a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[2] The reaction proceeds via a well-established electrophilic aromatic substitution mechanism, which can be broken down into two primary stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 4-chlorobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the primary agent of acylation.[1]
-
Electrophilic Attack: The π-electron system of the benzonitrile ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity is then restored by the loss of a proton, yielding the final ketone product.
Rationale for Reagent Selection and Conditions
The success of this synthesis on a large scale hinges on the careful selection of reagents and the precise control of reaction parameters.
-
Aromatic Substrate (Benzonitrile): While deactivated, benzonitrile is an inexpensive and readily available starting material. The protocol is designed to manage the challenges it presents.
-
Acylating Agent (4-Chlorobutyryl Chloride): This acyl chloride is highly reactive and serves as the source of the four-carbon chloro-substituted chain.[3] Its high reactivity is necessary to achieve acylation on the deactivated benzonitrile ring.
-
Lewis Acid Catalyst (Anhydrous Aluminum Chloride, AlCl₃): AlCl₃ is a powerful and cost-effective Lewis acid for this transformation. It is crucial to use a stoichiometric amount (or a slight excess) because the catalyst forms a stable complex with the carbonyl oxygen of the ketone product, effectively removing it from the catalytic cycle.[4] Anhydrous conditions are mandatory, as AlCl₃ reacts violently with water.[5]
-
Solvent (e.g., Dichloromethane or 1,2-Dichloroethane): An inert chlorinated solvent is preferred. It provides good solubility for the reactants and the intermediate complexes, is unreactive under the reaction conditions, and its boiling point allows for effective temperature management.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C), especially during the addition of reagents, is critical to prevent side reactions, such as intramolecular cyclization of the product, and to control the formation of isomeric byproducts.[2]
Detailed Application Protocol for Scale-Up
This protocol is designed for a nominal 1.0 mole scale synthesis. Appropriate adjustments to equipment and reagent handling procedures are necessary for larger scales.
Materials and Equipment
| Reagent | Formula | MW | Molarity/Purity | Quantity (1.0 mol scale) | Equivalents |
| Benzonitrile | C₇H₅N | 103.12 | ≥99% | 103.1 g (1.0 mol) | 1.0 |
| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00 | ≥98% | 148.0 g (1.05 mol) | 1.05 |
| Aluminum Chloride, Anhydrous | AlCl₃ | 133.34 | ≥99% | 146.7 g (1.1 mol) | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.5% | 1.5 L | - |
| Hydrochloric Acid | HCl | 36.46 | 6 M solution | ~500 mL | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution | As needed | - |
| Brine | NaCl(aq) | - | Saturated solution | ~500 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | As needed | - |
Equipment:
-
5 L, 4-neck, jacketed glass reactor with overhead mechanical stirrer, thermocouple, and condenser.
-
Nitrogen/Argon gas inlet for inert atmosphere.
-
Pressure-equalizing dropping funnel (1 L).
-
External cooling circulator.
-
Gas scrubber system (for HCl gas).
-
Large separatory funnels (5 L).
-
Rotary evaporator with a suitable large-volume flask.
-
Recrystallization vessels.
-
Vacuum filtration setup.
Experimental Workflow Diagram
Sources
Troubleshooting & Optimization
optimizing reaction conditions for 4-Chloro-1-(4-cyanophenyl)-1-oxobutane synthesis
Technical Support Center: Synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation reaction. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your synthetic success.
Section 1: Synthesis Overview and Mechanistic Challenges
Q1: What is the primary synthetic route for this compound?
The most direct method for synthesizing this compound is the Friedel-Crafts acylation of cyanobenzene with 4-chlorobutyryl chloride. This reaction utilizes a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to promote an electrophilic aromatic substitution where the acyl group is installed onto the aromatic ring.[1][2][3]
Caption: General reaction scheme for the Friedel-Crafts acylation.
Q2: What are the key mechanistic steps and inherent challenges of this reaction?
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[3]
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the 4-chlorobutyryl chloride to generate a highly electrophilic, resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-electron system of the cyanobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A base (like AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and regenerating the AlCl₃ catalyst.
Caption: Key stages of the Friedel-Crafts acylation mechanism.
However, this specific synthesis presents two significant challenges:
-
Ring Deactivation: The cyano (-CN) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[4][5] This makes the reaction inherently sluggish and often results in low yields or requires more forcing conditions.
-
Regioselectivity: Electron-withdrawing groups like -CN are meta-directing for electrophilic aromatic substitution. Therefore, the formation of the desired para-isomer (4-substituted) is electronically disfavored, and a mixture of isomers, potentially with the meta-isomer predominating, is expected. Achieving high para-selectivity is a primary optimization goal.
Section 2: Troubleshooting Low Yield and Reaction Failure
Q3: My reaction has stalled or resulted in a very low yield. What are the most probable causes?
Low conversion in this reaction almost always traces back to one of three critical factors. Addressing these systematically is the key to success.
-
Deactivated Aromatic Ring : This is an intrinsic challenge. The electron-poor nature of the cyanobenzene ring presents a high activation energy barrier for the reaction.[1][4] If conditions are too mild, the reaction may not proceed at an appreciable rate.
-
Catalyst Inactivity : Aluminum chloride is extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[4][5] It is imperative to use freshly opened, high-purity AlCl₃ and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Catalyst Stoichiometry : Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[4][5][6] To ensure enough free catalyst is available to drive the reaction, an excess (e.g., 1.1 to 2.0 equivalents) is often necessary.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q4: How can I adjust reaction parameters to optimize the yield?
Optimizing the reaction conditions is crucial for overcoming the deactivated nature of the substrate. A systematic approach is recommended.
| Parameter | Range / Options | Rationale & Expert Insights |
| Catalyst Loading | 1.1 - 2.5 eq. | Start with 1.2 eq. An insufficient amount is a common failure point due to product complexation.[6] For highly deactivated systems, increasing the loading can significantly improve conversion. |
| Temperature | 0 °C to 60 °C | Begin by adding reagents at a low temperature (0-10 °C) to control initial exotherms and potential side reactions.[7] Then, slowly warm to room temperature or gently heat (40-60 °C) to overcome the activation energy barrier. High temperatures can promote side reactions.[4] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂), Nitrobenzene | DCM and DCE are common choices. For very unreactive substrates, nitrobenzene can be used as it is able to dissolve the AlCl₃ complex, but it is toxic and requires high-temperature workup. CS₂ is also effective but has a low boiling point and is highly flammable.[8] |
| Order of Addition | Normal vs. Inverse | Normal: Add acyl chloride to the mixture of cyanobenzene and AlCl₃. Inverse: Add AlCl₃ to the mixture of cyanobenzene and acyl chloride. The normal addition is generally preferred to maintain a constant concentration of the activated electrophile. |
| Reaction Time | 2 - 24 hours | This reaction can be slow. Monitor progress by TLC or GC-MS. The reaction is complete when the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can increase byproduct formation. |
Section 3: Managing Selectivity and Byproducts
Q5: My main product is the meta-isomer. How can I favor the formation of the desired para-isomer?
This is the most significant challenge. Given the meta-directing nature of the cyano group, obtaining the para-isomer as the major product is difficult via this direct route. A mixture of isomers is highly likely. While complete reversal of selectivity is improbable, you can influence the ratio:
-
Steric Hindrance: The use of a bulky Lewis acid or solvent system can sometimes slightly favor the less sterically hindered para position over the ortho position, though its effect on the para/meta ratio is less pronounced.
-
Alternative Routes: If high para-isomer purity is essential, consider a multi-step synthetic route. For example, one could acylate a para-directing substrate (like bromobenzene), and then convert the bromo group to a cyano group in a subsequent step (e.g., via a Rosenmund-von Braun reaction).
Q6: I've isolated an unexpected byproduct. What is the likely culprit?
A common side reaction in Friedel-Crafts acylations using acyl chlorides with an alkyl halide chain is a subsequent intramolecular cyclization.[7]
-
Byproduct Identity: The likely byproduct is 5-cyano-α-tetralone .
-
Mechanism: After the initial acylation, the Lewis acid can activate the chloroalkyl chain of the product, leading to an intramolecular Friedel-Crafts alkylation that forms a new six-membered ring.
-
Prevention: This side reaction is favored by higher temperatures and longer reaction times.[7] To minimize it, maintain the lowest possible reaction temperature that still allows for reasonable conversion of the starting material and avoid unnecessarily long reaction times once the initial acylation is complete.
Section 4: Protocol for Safe Workup and Purification
Q7: The aqueous workup is highly exothermic and hazardous. What is the correct procedure for quenching the reaction?
Quenching the aluminum chloride complex is extremely dangerous if done improperly. The following procedure ensures a safe workup.
Protocol for Safe Quenching:
-
Prepare a separate flask containing a mixture of crushed ice and concentrated hydrochloric acid (approx. 1:1 v/v). The volume should be sufficient to dilute the reaction mixture significantly (e.g., 5-10 times the reaction volume).
-
Place the ice/acid mixture in an ice bath and stir vigorously with a mechanical stirrer.
-
Crucially, slowly and carefully add the reaction mixture dropwise via an addition funnel to the stirred ice/acid mixture. Never add water or ice to the reaction mixture.
-
Maintain a controlled rate of addition to keep the temperature of the quenching mixture below 20 °C. The evolution of HCl gas will occur, so this must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to stir until all the ice has melted and the two phases have clearly separated. The product will be in the organic layer. Proceed with standard liquid-liquid extraction.[8][9]
Q8: What are the recommended methods for purifying the final product?
Purification will be necessary to remove unreacted starting materials, isomeric byproducts, and any other impurities.
-
Column Chromatography: This is the most effective method for separating the para-isomer from the meta- and ortho-isomers. A typical stationary phase is silica gel. The mobile phase (eluent) can be a gradient system of hexanes and ethyl acetate. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute the products.
-
Recrystallization: If the crude product is obtained as a solid and is of reasonable purity, recrystallization can be an effective final purification step. Suitable solvents or solvent pairs (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes) should be determined experimentally.
Section 5: Baseline Experimental Protocol
This protocol provides a starting point for optimization. All operations should be performed in a fume hood using appropriate personal protective equipment.
-
Preparation:
-
Set up a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.
-
Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0-5 °C in an ice bath.
-
-
Reagent Addition:
-
Add cyanobenzene (1.0 eq.) to the stirred AlCl₃/DCM suspension.
-
In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (1.1 eq.) in anhydrous DCM.
-
Add the 4-chlorobutyryl chloride solution dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[7]
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for one hour.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction progress periodically by TLC or GC. Gentle heating (40 °C) may be applied if the reaction is slow.
-
-
Workup and Isolation:
-
Once the reaction is complete, perform the safe quenching procedure as described in Q7 by slowly adding the reaction mixture to a stirred mixture of ice and concentrated HCl.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired this compound isomer.
-
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation.
- Benchchem. (n.d.). Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols.
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Welcome to the technical support center dedicated to the synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Introduction: The Synthetic Pathway
The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of benzonitrile with 4-chlorobutyryl chloride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[3] The reaction involves the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring of benzonitrile.[1] While the cyano group is deactivating, it is a meta-director; however, the reaction conditions can be optimized to favor para-substitution, which is the desired outcome for this specific molecule.
The overall reaction is as follows:
Benzonitrile + 4-Chlorobutyryl Chloride --(AlCl₃)--> this compound
This guide will address the critical parameters that influence the success of this synthesis, focusing on maximizing the yield and purity of the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My yield of this compound is consistently low. What are the most probable causes and how can I fix them?
Answer: Low yield is a frequent issue in Friedel-Crafts acylation and can almost always be traced back to a few critical parameters. Let's break them down.
-
Catalyst Deactivation due to Moisture:
-
The "Why": Aluminum chloride (AlCl₃) is an extremely hygroscopic Lewis acid. It reacts violently with even trace amounts of water, hydrolyzing to aluminum hydroxide and hydrochloric acid. This not only consumes the catalyst but also introduces water into the reaction, which can interfere with the formation of the acylium ion.[4] A deactivated catalyst leads to an incomplete or stalled reaction.
-
The Solution:
-
Glassware: All glassware (reaction flask, addition funnel, condenser) must be rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas (like nitrogen or argon) immediately before use.
-
Reagents & Solvents: Use anhydrous grade solvents. If the solvent quality is uncertain, it should be freshly distilled from an appropriate drying agent. Ensure your benzonitrile and 4-chlorobutyryl chloride are of high purity and stored under anhydrous conditions.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.
-
-
-
Incorrect Stoichiometry of the Lewis Acid:
-
The "Why": Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent) of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[5][6] This complex deactivates the catalyst, preventing it from participating further in the reaction.
-
The Solution: To drive the reaction to completion, a slight excess of AlCl₃ is recommended. A common practice is to use between 1.1 and 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 4-chlorobutyryl chloride). Using a large excess can sometimes promote side reactions and complicate the workup, so finding the optimal amount is key.
-
-
Suboptimal Reaction Temperature:
-
The "Why": Temperature control is a delicate balance. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, you significantly increase the likelihood of side reactions, such as the formation of the undesired ortho-isomer or intramolecular cyclization.[3][4]
-
The Solution: The reaction should be conducted at a low temperature, especially during the addition of the acylating agent.
-
Combine the benzonitrile, solvent, and AlCl₃ and cool the mixture to 0-5°C using an ice bath.
-
Add the 4-chlorobutyryl chloride dropwise, ensuring the internal temperature does not rise above 5-10°C.[3]
-
After the addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.
-
-
Question 2: I'm observing significant byproduct formation in my crude product analysis (TLC/GC-MS). How can I identify and minimize these impurities?
Answer: Byproduct formation is directly linked to reaction conditions. The two most common byproducts in this synthesis are the ortho-isomer and a cyclized tetralone derivative.
-
Ortho-Isomer Formation:
-
Identification: The ortho-isomer, 2-Chloro-1-(4-cyanophenyl)-1-oxobutane, will have a very similar mass in MS analysis and may have a close retention time in GC or TLC. Its presence can be confirmed by NMR, where the aromatic proton splitting pattern will be more complex than the two-doublet pattern of the desired para-isomer.[4]
-
Minimization:
-
Temperature Control: As mentioned, lower temperatures (0-5°C) favor the formation of the sterically less hindered para-isomer.[4]
-
Solvent Choice: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. More polar solvents can sometimes alter the selectivity.
-
-
-
Intramolecular Cyclization (α-Tetralone Formation):
-
Identification: The product, this compound, contains a reactive chlorobutyl chain. Under the influence of the Lewis acid, this chain can undergo an intramolecular Friedel-Crafts alkylation, cyclizing onto the aromatic ring to form a tetralone derivative. This byproduct will have a distinct mass and NMR spectrum.
-
Minimization: This side reaction is highly dependent on temperature and reaction time.[3]
-
Strict Temperature Control: Avoid letting the reaction temperature rise, as this significantly accelerates the rate of the secondary alkylation reaction.
-
Monitor Reaction Progress: Do not let the reaction run unnecessarily long after the starting material has been consumed. Monitor the reaction by TLC or GC. Once complete, proceed with the workup immediately to quench the catalyst and prevent further reactions.
-
-
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Moisture deactivating the catalyst (AlCl₃). | Use oven-dried glassware and anhydrous reagents under an inert atmosphere. |
| Insufficient AlCl₃ (less than 1 equivalent). | Use a slight excess of AlCl₃ (1.1-1.3 equivalents).[4] | |
| Reaction temperature is too high or too low. | Maintain 0-5°C during reagent addition, then allow to warm to room temperature.[4] | |
| Byproducts | Formation of the ortho-isomer. | Conduct the reaction at low temperatures (0-5°C). Purify via recrystallization or chromatography. |
| Intramolecular cyclization to form a tetralone. | Maintain low temperature and quench the reaction promptly upon completion.[3] |
Frequently Asked Questions (FAQs)
-
Q: Which solvent is best for this reaction? A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used solvents. They are relatively inert to the reaction conditions and are good at solvating the reagents and intermediates. Nitrobenzene can also be used but makes product purification more difficult.[7]
-
Q: What is the best workup procedure to decompose the aluminum chloride complex? A: The standard and most effective procedure is to slowly and carefully pour the reaction mixture onto crushed ice, often with the addition of concentrated hydrochloric acid.[7] This is a highly exothermic process and must be done cautiously in a well-ventilated fume hood. The acid helps to fully hydrolyze the aluminum salts and break the ketone-AlCl₃ complex, making the product soluble in the organic layer for extraction.
-
Q: How can I effectively purify the final product? A: The crude product is typically an oil or a low-melting solid. The most common purification methods are:
-
Recrystallization: A mixture of hexanes and dichloromethane or ethyl acetate can be an effective solvent system for recrystallization, which is excellent for removing the ortho-isomer.[7]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes can provide a high-purity product.[8]
-
-
Q: What are the primary safety concerns for this synthesis? A:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
4-Chlorobutyryl Chloride: A corrosive lachrymator. Handle with care in a fume hood.
-
Workup: The quenching process is highly exothermic and releases large amounts of HCl gas. Ensure slow addition to ice and have an acid gas trap or a properly functioning fume hood.[7]
-
Visualizing the Process
Experimental Workflow
The following diagram outlines the key stages of the synthesis, from preparation to the final, purified product.
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Troubleshooting Decision Tree
Use this logical diagram to diagnose issues with your reaction.
Caption: A decision tree for troubleshooting common synthesis problems.
Experimental Protocol: Friedel-Crafts Acylation
This protocol details the synthesis of this compound from benzonitrile and 4-chlorobutyryl chloride.
Reagents & Equipment:
-
Benzonitrile
-
4-Chlorobutyryl chloride
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Pressure-equalizing addition funnel, oven-dried
-
Condenser with an inert gas inlet and outlet to an HCl trap (e.g., oil bubbler)
-
Ice bath
Procedure:
-
Setup: Assemble the oven-dried three-necked flask with a magnetic stir bar, the addition funnel, and the condenser under a positive pressure of nitrogen or argon.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 eq.). Carefully add anhydrous DCM via cannula or syringe, followed by benzonitrile (1.5 eq. - used as both reactant and solvent in some procedures, or use 1.0 eq. if DCM is the primary solvent).
-
Cooling: Immerse the flask in an ice bath and stir the suspension for 15-20 minutes until the internal temperature stabilizes at 0-5°C.
-
Addition of Acyl Chloride: Dissolve 4-chlorobutyryl chloride (1.0 eq.) in a small amount of anhydrous DCM and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Critically, maintain the internal reaction temperature below 10°C throughout the addition.[3]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Workup - Quenching: While cooling the reaction flask in an ice bath, prepare a separate large beaker containing a stirred mixture of crushed ice and concentrated HCl. Slowly and cautiously, pour the reaction mixture into the ice/HCl slurry. A large amount of HCl gas will evolve.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid or oil by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) or by silica gel column chromatography.[7]
References
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation . Organic Syntheses, vol. 95, 2018, pp. 486-503. [Link]
-
SYNTHESIS OF 1,5-DICHLORO-2,4-PENTANEDIONE . Organic Syntheses, vol. 77, 1999, p. 1. [Link]
-
Friedel–Crafts reaction . L.S. College, Muzaffarpur, 24 Aug. 2020. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products . National Center for Biotechnology Information (NCBI), 2017. [Link]
-
Synthesis of β-Halo α,β-unsaturated Carbonyl Systems via The Combination of Halotrimethylsilane . The Royal Society of Chemistry, Supporting Information. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4-(4-chlorobutanoyl)benzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(4-chlorobutanoyl)benzonitrile. As a key intermediate in various synthetic pathways, achieving high yield and purity in this Friedel-Crafts acylation reaction is paramount. However, the bifunctional nature of the 4-chlorobutanoyl chloride reagent introduces specific challenges, primarily competitive side reactions.
This guide provides in-depth, experience-driven answers to common issues encountered during this synthesis, focusing on the chemical principles behind the problems and offering robust, actionable solutions.
Core Synthesis and Side Reaction Mechanisms
The primary reaction is a Friedel-Crafts acylation, where benzonitrile is treated with 4-chlorobutanoyl chloride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃)[1][2]. The electrophile, an acylium ion, attacks the benzonitrile ring. Due to the electron-withdrawing nature of the nitrile group (-CN), the ring is deactivated, making the reaction more challenging than with activated aromatics and primarily directing substitution to the para position[3][4].
The most significant side reaction is a subsequent intramolecular Friedel-Crafts alkylation. Once the desired product is formed, the Lewis acid can activate the terminal alkyl chloride, leading to a cyclization event that forms 5-chloro-8-cyano-α-tetralone[5][6]. Controlling conditions to favor the intermolecular acylation over the intramolecular alkylation is the key to a successful synthesis.
Caption: Desired acylation vs. undesired intramolecular cyclization.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common experimental challenges in a direct question-and-answer format.
Q1: My yield is very low, and TLC analysis shows a significant amount of unreacted benzonitrile. What is the likely cause?
Answer: This issue typically points to two main causes: insufficient catalyst activity or the presence of moisture.
-
Catalyst Stoichiometry and Activity: The benzonitrile ring is electron-deficient due to the deactivating nitrile group, making it less nucleophilic and slowing the Friedel-Crafts reaction[3]. Furthermore, the ketone group of the product complexes with the AlCl₃ catalyst[6][7]. This complexation effectively removes the catalyst from the reaction, meaning it is not truly catalytic. Therefore, a stoichiometric amount (or a slight excess, ~1.1-1.3 equivalents) of a strong Lewis acid like AlCl₃ is required to drive the reaction to completion[8]. Using sub-stoichiometric amounts will result in a stalled reaction.
-
Anhydrous Conditions: Aluminum chloride and 4-chlorobutanoyl chloride are both highly sensitive to moisture[6]. Any water present in the solvent, reagents, or glassware will hydrolyze the acyl chloride to the unreactive 4-chlorobutyric acid and will quench the AlCl₃ catalyst.
Troubleshooting Steps:
-
Ensure Dryness: Flame-dry all glassware under a vacuum or in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous grade solvents.
-
Verify Catalyst Amount: Recalculate your stoichiometry. Ensure you are using at least 1.1 equivalents of high-quality, anhydrous AlCl₃ relative to the 4-chlorobutanoyl chloride.
-
Order of Addition: Add the AlCl₃ to the anhydrous solvent first, followed by the dropwise addition of 4-chlorobutanoyl chloride to form the acylium ion complex, before finally adding the benzonitrile[5].
Q2: My primary product is the cyclized tetralone impurity. How can I prevent this side reaction?
Answer: The formation of the tetralone byproduct is a classic case of a competing intramolecular Friedel-Crafts reaction[5][9]. This subsequent reaction is generally promoted by higher temperatures and longer reaction times.
-
Mechanism & Energetics: The initial intermolecular acylation is typically faster at lower temperatures. However, as the temperature increases or the reaction is left for too long, the intramolecular alkylation, which has a higher activation energy, becomes more prominent[6].
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at a low temperature, ideally between 0-5 °C, throughout the addition of reagents and for the duration of the reaction[6]. Use an ice-salt or cryo-cool bath for consistent temperature management.
-
Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the benzonitrile has been consumed, quench the reaction promptly. Allowing the reaction to stir for an extended period, even at low temperatures, will increase the amount of the cyclized byproduct.
-
Controlled Reagent Addition: Add the benzonitrile solution dropwise to the pre-formed acylium ion-AlCl₃ complex. This maintains a low concentration of the substrate and helps control the exotherm of the reaction.
Q3: The reaction mixture turned dark brown or black immediately after adding the reagents. Is this normal?
Answer: While some color change is expected, a rapid shift to a very dark, tar-like consistency often indicates polymerization or decomposition. This can be caused by excessive heat. Although benzonitrile itself is deactivated, impurities in the starting materials or localized hot spots from an uncontrolled exotherm can initiate polymerization in the presence of a strong Lewis acid[6].
Troubleshooting Steps:
-
Improve Heat Dissipation: Ensure vigorous stirring and maintain a low temperature with an efficient cooling bath.
-
Slow Addition: Add the reagents dropwise to prevent a rapid, uncontrolled exotherm.
-
Check Reagent Purity: Use pure, freshly distilled (if necessary) starting materials.
Q4: I am observing 4-chlorobutyric acid in my crude product. Where did this come from?
Answer: The presence of 4-chlorobutyric acid is a clear indication of water contamination. 4-chlorobutanoyl chloride readily hydrolyzes upon contact with water[6].
Troubleshooting Steps:
-
Re-evaluate Anhydrous Technique: As detailed in Q1, ensure every component of the reaction setup is scrupulously dry. Use fresh anhydrous solvent and handle the 4-chlorobutanoyl chloride under an inert atmosphere.
-
Proper Storage: Store 4-chlorobutanoyl chloride in a desiccator and under an inert atmosphere to prevent degradation over time.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 4-(4-chlorobutanoyl)benzonitrile while minimizing side-product formation.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzonitrile
-
4-Chlorobutanoyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (conc.)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM, 2 mL per mmol of benzonitrile) and cool the flask to 0 °C in an ice-salt bath. Carefully add anhydrous AlCl₃ (1.2 equivalents) to the cold solvent with vigorous stirring.
-
Acylium Ion Formation: Add a solution of 4-chlorobutanoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C[5].
-
Acylation: Prepare a solution of benzonitrile (1.0 equivalent) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0-5 °C[6].
-
Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 3 parts ice to 1 part acid by volume)[10]. This is a highly exothermic process.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine[6].
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexanes) or by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Impact of Reaction Conditions on Product Distribution
The following table summarizes the expected qualitative outcomes when key reaction parameters are varied.
| Parameter | Standard Condition | High-Temp Condition (>20°C) | Sub-Stoichiometric AlCl₃ | Wet Conditions |
| Primary Product | 4-(4-chlorobutanoyl)benzonitrile | 5-Chloro-8-cyano-α-tetralone | Benzonitrile (unreacted) | Benzonitrile / 4-chlorobutyric acid |
| Expected Yield | Good to Excellent | Poor (of desired product) | Very Poor | Very Poor |
| Key Rationale | Intermolecular acylation is kinetically favored. | Intramolecular alkylation becomes competitive.[6] | Insufficient catalyst to drive the reaction to completion.[7] | Catalyst and acyl chloride are quenched by water.[6] |
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
- BenchChem. (2025).
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
PG.CHEMEASY. (2019). friedel-crafts acylation reaction. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
- 10. websites.umich.edu [websites.umich.edu]
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Benzonitrile
Welcome to the technical support center for the Friedel-Crafts acylation of benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet important, chemical transformation. Here, we address common issues leading to low yields and provide scientifically grounded, field-proven solutions in a direct question-and-answer format.
Troubleshooting Guide: Addressing Specific Experimental Issues
Q1: I am observing no reaction or very low conversion of my benzonitrile starting material. What are the primary causes and how can I fix this?
A1: The lack of reactivity in the Friedel-Crafts acylation of benzonitrile is a common challenge and typically stems from two primary factors: the inherent electronic properties of the substrate and suboptimal reaction conditions.
Causality:
-
Severe Ring Deactivation: The nitrile (-CN) group is a potent electron-withdrawing group due to both induction and resonance. This significantly reduces the electron density of the aromatic ring, making it a poor nucleophile for the electrophilic aromatic substitution mechanism of the Friedel-Crafts reaction.[1]
-
Lewis Acid Complexation: The lone pair of electrons on the nitrogen atom of the nitrile group readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a stable complex, which not only sequesters the catalyst but also places a positive charge on or near the ring, further intensifying its deactivation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Solutions:
-
Increase Catalyst Stoichiometry: For deactivated substrates like benzonitrile, a catalytic amount of Lewis acid is insufficient. The product ketone also forms a complex with the Lewis acid, consuming it.[2] Therefore, a stoichiometric amount or, more commonly, an excess (2-3 equivalents) of a strong Lewis acid like aluminum chloride (AlCl₃) is required to drive the reaction forward.[3]
-
Ensure Rigorous Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried, use anhydrous solvents, and handle the Lewis acid in an inert atmosphere (e.g., under nitrogen or argon).
-
Optimize Reaction Temperature and Time: While initial complexation is often performed at low temperatures (0 °C) to control the exothermic reaction between the Lewis acid and the acylating agent, subsequent reaction with benzonitrile may require elevated temperatures (reflux) and extended reaction times to overcome the high activation energy.[4] Monitor the reaction progress by TLC or GC to determine the optimal duration.
-
Select an Appropriate Solvent: The choice of solvent can influence reaction outcomes.[5] For Friedel-Crafts acylations, common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂). Nitrobenzene can also be used and, being polar, may help dissolve intermediates, but it is also highly toxic.[5] The solvent should be inert to the reaction conditions and capable of dissolving the reactants and intermediate complexes.
Q2: My reaction is producing multiple products or isomers. How can I improve the regioselectivity?
A2: The formation of multiple products is less common in Friedel-Crafts acylation compared to alkylation due to the deactivating nature of the introduced acyl group. However, regioselectivity can still be a concern.
Causality:
-
Directing Effects: The nitrile group is a meta-directing deactivator. Therefore, the acylation should predominantly occur at the position meta to the nitrile group. If you are observing significant ortho or para substitution, it may indicate unexpected reaction pathways or the presence of activating impurities in your starting material.
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity, favoring the thermodynamically more stable product over the kinetically favored one.[6]
Solutions:
-
Verify Starting Material Purity: Ensure your benzonitrile is pure and free from any electron-donating impurities that could direct acylation to the ortho and para positions.
-
Control Reaction Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can enhance regioselectivity.[6] Experiment with a temperature gradient to find the optimal balance between reactivity and selectivity.
-
Consider Steric Hindrance: The bulky acylium ion-Lewis acid complex generally favors substitution at the less sterically hindered position.[6] For benzonitrile, this reinforces the electronic preference for the meta position over the ortho position.
Q3: I'm having difficulty with the work-up and product isolation, leading to a low isolated yield.
A3: The work-up of Friedel-Crafts acylation reactions, especially those using a large excess of aluminum chloride, can be challenging and is a common stage for yield loss.
Causality:
-
Stable Product-Catalyst Complex: The ketone product forms a stable complex with AlCl₃ that must be hydrolyzed to liberate the desired product.[2]
-
Emulsion Formation: Quenching the reaction mixture with water can be highly exothermic and may lead to the formation of emulsions with aluminum hydroxides, making phase separation difficult.
Solutions:
-
Careful Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[7] The acid helps to dissolve the aluminum salts and break up emulsions. This procedure should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
Thorough Extraction: After quenching, the product needs to be thoroughly extracted from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Washing the Organic Layer: The combined organic extracts should be washed sequentially with dilute HCl (to remove any remaining basic impurities), water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in drying).
-
Proper Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of benzonitrile so challenging?
The primary challenge lies in the strong electron-withdrawing nature of the nitrile group, which deactivates the benzene ring towards electrophilic attack.[1] Additionally, the nitrile group's nitrogen atom acts as a Lewis base, complexing with and deactivating the Lewis acid catalyst.[1] This dual deactivation effect necessitates harsh reaction conditions and a significant excess of the catalyst.
Q2: What is the expected regioselectivity for the acylation of benzonitrile?
The nitrile group is a deactivating, meta-directing group. Therefore, the acyl group will be directed to the 3-position on the benzonitrile ring. For example, the acylation of benzonitrile with acetyl chloride is expected to yield 3-acetylbenzonitrile (3-cyanoacetophenone).
Q3: Are there alternative catalysts to AlCl₃ for this reaction?
While AlCl₃ is the most common and potent Lewis acid for acylating deactivated rings, other strong Lewis acids like ferric chloride (FeCl₃) can also be used.[8] For less deactivated systems, milder catalysts such as zinc chloride (ZnCl₂), or solid acid catalysts are sometimes employed to improve environmental friendliness, though these are unlikely to be effective for benzonitrile.[9]
Q4: Can I use an acid anhydride instead of an acyl chloride?
Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions.[10] They are generally less reactive than acyl chlorides and may require more forcing conditions. However, they can be a viable alternative, especially when the corresponding acyl chloride is unstable or difficult to handle.
Q5: What is the Houben-Hoesch reaction, and is it a suitable alternative?
The Houben-Hoesch reaction is a related method that uses a nitrile and an arene to form an aryl ketone, typically with HCl and a Lewis acid catalyst.[11][12] However, this reaction is generally effective only for electron-rich aromatic compounds like phenols and anilines.[11] It is not a suitable method for the direct acylation of the electron-poor benzonitrile ring itself.
Data & Protocols
Table 1: Comparison of Lewis Acids and General Conditions for Acylation of Deactivated Arenes
| Lewis Acid Catalyst | Typical Stoichiometry (rel. to arene) | Common Solvents | General Temperature Range | Key Considerations |
| Aluminum Chloride (AlCl₃) | 2.0 - 3.0 equivalents | Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide | 0 °C to Reflux | Highly effective for deactivated rings but very moisture-sensitive. Requires stoichiometric excess.[3] |
| Ferric Chloride (FeCl₃) | 2.0 - 3.0 equivalents | Dichloromethane, Nitrobenzene | Room Temp to Reflux | Less reactive than AlCl₃ but still effective for some deactivated substrates. More tolerant to certain functional groups.[8] |
| Solid Acid Catalysts (e.g., Zeolites) | Catalytic | Varies (often solvent-free) | High Temperatures | Environmentally benign and reusable, but generally not active enough for strongly deactivated rings like benzonitrile.[9] |
Experimental Protocol: Synthesis of 3-Acetylbenzonitrile (A Representative Procedure)
This protocol is a representative example and may require optimization.
1. Reaction Setup:
-
To a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel, add benzonitrile (1.0 eq.).
-
Add a suitable anhydrous solvent, such as 1,2-dichloroethane.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate, dry flask, prepare a solution of acetyl chloride (1.1 eq.) in the same anhydrous solvent.
2. Catalyst Addition and Reaction:
-
Carefully and slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq.) to the stirred benzonitrile solution. The addition is exothermic and should be done in portions to maintain the temperature below 10 °C.
-
Once the AlCl₃ has been added, add the acetyl chloride solution dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using TLC or GC until the starting material is consumed.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-acetylbenzonitrile.
Caption: Experimental workflow for benzonitrile acylation.
References
- askIITians. (2021, May 24). More than one equivalent of AlCl3 is used in Friedel Crafts acylation.
- Wikipedia. (n.d.). Hoesch reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (n.d.). Houben-Hoesch-Reaktion.
- El-Massaoudi, M., et al. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
- Request PDF. (n.d.). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: An overview on the development of unique methodologies leading to N-heteroarenes.
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
- Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- RSC Publishing. (2018, December 3).
- Chemistry Online. (2023, January 17). Houben-Hoesch reaction.
- Chemistry LibreTexts. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Andonian, A. (n.d.).
- YouTube. (2020, April 6).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes.
- ACS Publications. (n.d.). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3 | Organic Letters.
- BenchChem. (n.d.). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
- International Journal of Chemical Studies. (2015, January 19).
- Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- YouTube. (2022, July 18). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why?
- YouTube. (2020, May 20).
- Reddit. (2017, June 25).
- Organic Chemistry Portal. (n.d.).
- Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene.
- University of Wisconsin-Madison. (n.d.).
- Reddit. (2022, October 1).
- Chemguide. (n.d.).
- Guidechem. (n.d.).
- Organic Syntheses. (n.d.).
- Alfa Chemistry. (n.d.). Synthesis of Acetophenone by Friedel-Crafts Reaction.
- National Center for Biotechnology Information. (n.d.).
- YouTube. (2019, January 31). Houben-Hoesch Reaction/Hoesch Reaction.
- Thermo Fisher Scientific. (n.d.). Houben-Hoesch Synthesis.
- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 12. Houben-Hoesch-Reaktion – Wikipedia [de.wikipedia.org]
Technical Support Center: Purification of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Welcome to the technical support center for 4-Chloro-1-(4-cyanophenyl)-1-oxobutane. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of the final product. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during its purification. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.
The primary synthetic route to this molecule is the Friedel-Crafts acylation of benzonitrile with 4-chlorobutyryl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3] While straightforward in principle, this reaction can generate a constellation of impurities that complicate purification. This guide will address these challenges head-on.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here, we address common issues encountered during the purification of this compound.
Q1: My crude product is an oily, dark residue after the initial work-up. Is this normal and how should I proceed?
A1: Yes, this is a common observation. The dark coloration often results from residual catalyst complexes and polymeric by-products. The oily consistency indicates the presence of unreacted starting materials, solvent, or low-melting point impurities.
-
Expert Insight: Do not proceed directly to recrystallization from this state. The impurities will likely inhibit crystal formation or become trapped in the crystal lattice, compromising purity.
-
Recommended Action: Your first step should be a thorough aqueous wash. After quenching the reaction (typically with cold dilute HCl), perform several extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally, brine.[4] This rigorous washing is crucial for removing the bulk of the aluminum salts and water-soluble contaminants. Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating it is a critical final step.[5][6]
Q2: My HPLC analysis shows three closely eluting peaks. What are they likely to be?
A2: This pattern strongly suggests the presence of positional isomers. The Friedel-Crafts acylation, while strongly para-directing due to the cyano group's directing effect, can still produce small amounts of ortho- and meta-isomers.[1]
-
Causality: The electrophilic acylium ion can attack the benzonitrile ring at any position, but the para position is electronically and sterically most favored. However, under certain reaction conditions (e.g., elevated temperature), the formation of minor isomers can increase.
-
Troubleshooting:
-
Recrystallization: A carefully optimized recrystallization protocol (see Protocol 1) may selectively crystallize the desired para-isomer, leaving the minor isomers in the mother liquor. This is often the most efficient first approach.
-
Column Chromatography: If recrystallization fails to achieve the desired purity, column chromatography is the definitive method for separating isomers.[7][8] Given the polarity of the ketone, a silica gel stationary phase with a gradient elution of hexane/ethyl acetate is a good starting point. See Protocol 2 for a detailed methodology.
-
Q3: Despite multiple recrystallizations, the product retains a persistent yellow color. What causes this and how can I obtain a white solid?
A3: A yellow hue often points to trace, highly conjugated impurities that are not easily removed by simple recrystallization.
-
Potential Causes:
-
Degradation Products: The compound may undergo slight degradation if exposed to high temperatures for extended periods during reaction or distillation.
-
Styrene-like Impurities: Trace impurities with extended conjugation can be intensely colored.
-
-
Recommended Actions:
-
Activated Charcoal Treatment: During the recrystallization process, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[9] Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal. The charcoal will adsorb many of the colored impurities.[9]
-
Solvent Choice: Ensure you are using a high-purity solvent for recrystallization. Impurities in the solvent can be a source of color.
-
Q4: My yield is significantly lower than expected after purification. Where could I be losing my product?
A4: Product loss can occur at several stages. A systematic review of your procedure is necessary.
-
Common Pitfalls:
-
Incomplete Extraction: Ensure you are performing multiple extractions (at least 3x) from the aqueous layer during work-up to recover all the product.
-
Premature Crystallization: During hot filtration (e.g., when removing charcoal), the solution can cool, causing the product to crystallize on the filter paper. Use a pre-heated funnel and flask to minimize this.
-
Recrystallization Solvent: If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor. You may need to re-evaluate your solvent system (see Table 2) or cool the filtrate to a lower temperature (e.g., 0-4 °C in an ice bath) to maximize crystal formation.[9]
-
Excessive Washing: Washing the filtered crystals with too much or with room-temperature solvent will dissolve some of the purified product. Always use a minimal amount of ice-cold solvent for washing.
-
Impurity Profile & Identification
Understanding the potential impurities is fundamental to designing an effective purification strategy. The table below summarizes the most probable impurities derived from a Friedel-Crafts acylation synthesis.
| Impurity Name | Potential Source | Recommended Analytical Technique |
| Benzonitrile | Unreacted starting material | GC-MS, HPLC |
| 4-Chlorobutyryl chloride | Unreacted starting material | GC-MS (may hydrolyze on column) |
| 2-Chloro-1-(4-cyanophenyl)-1-oxobutane (ortho-isomer) | Isomeric by-product from Friedel-Crafts acylation[1] | HPLC, LC-MS |
| 3-Chloro-1-(4-cyanophenyl)-1-oxobutane (meta-isomer) | Isomeric by-product from Friedel-Crafts acylation | HPLC, LC-MS |
| 4-(4-cyanobenzoyl)butanoic acid | Hydrolysis of the terminal chloro group | HPLC, LC-MS |
| 4-(4-carbamoylbenzoyl)butanenitrile | Partial hydrolysis of the nitrile group | HPLC, LC-MS |
| α-Tetralone derivative | Intramolecular cyclization side reaction[10] | HPLC, LC-MS, NMR |
Core Purification Protocols
These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Optimized Recrystallization
This protocol is designed to maximize both purity and recovery. The choice of solvent is critical.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble when hot but sparingly soluble when cold. Isopropanol, ethanol, or a mixture like ethyl acetate/hexane are common starting points. (Refer to Table 2 for guidance).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling (using a hot plate and a stir bar). Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated charcoal. Return the flask to the hot plate and boil gently for 2-5 minutes.[9]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by HPLC and melting point to confirm purity.
| Solvent | Boiling Point (°C) | Notes on Use |
| Isopropanol | 82.6 | Good general-purpose solvent for moderately polar compounds. |
| Ethanol | 78.4 | Similar to isopropanol, often gives good quality crystals. |
| Ethyl Acetate / Hexane | Varies | A powerful co-solvent system. Dissolve in hot ethyl acetate and add hot hexane dropwise until the solution becomes slightly cloudy (the cloud point), then add a drop or two of ethyl acetate to re-clarify before cooling. |
| Toluene | 110.6 | Can be effective for less polar impurities, but its high boiling point requires care. |
Protocol 2: Flash Column Chromatography
Use this method when recrystallization is insufficient to remove closely related impurities like isomers.
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the product onto a small amount of silica gel (dry loading), which often results in better separation.
-
Elution: Begin elution with the low-polarity mobile phase. Monitor the eluent using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then 15%, etc.). This will sequentially elute compounds of increasing polarity. The desired para-isomer is typically less polar than the ortho-isomer.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Workflows
A clear understanding of the process flow and decision-making logic is essential for efficient purification.
Caption: General purification workflow for this compound.
Caption: Decision logic for troubleshooting based on analytical results.
References
- BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE.
- The Pharma Master. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?
- JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- The Pharma Master. (n.d.). Troubleshooting.
- JoVE on YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview.
- National Institutes of Health (NIH). (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Organic Syntheses. (n.d.). Procedure.
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SIMPLE AND VALIDATED GAS CHROMATOGRAPHY METHOD FOR THE PURITY AND SINGLE MAXIMUM IMPURITY DETERMINATION OF 4-CHLORO BUTYRYL CHLORIDE; KSM OF LEVETIRACETAM API.
- Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25).
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation.
- Google Patents. (n.d.). EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
- Maslarska V, et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- CUNY. (n.d.). Purification by Recrystallization.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation.
- PharmaGuideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- BenchChem. (n.d.). A Comparative Guide to Impurity Profiling of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane.
- PubMed. (n.d.). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Handling of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-1-(4-cyanophenyl)-1-oxobutane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis and handling of this versatile intermediate. Our goal is to empower you with the knowledge to anticipate and prevent common decomposition pathways, ensuring the integrity of your reactions and the purity of your final products.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark and viscous. What is likely happening?
A1: The darkening and increase in viscosity of your reaction mixture are classic indicators of decomposition, most likely through a process of dehydrohalogenation followed by polymerization. The initial step is the elimination of hydrogen chloride (HCl) to form 1-(4-cyanophenyl)but-2-en-1-one, an α,β-unsaturated ketone. These unsaturated systems are highly susceptible to polymerization, especially in the presence of trace acids, bases, or light, leading to the formation of high molecular weight, often colored, oligomers or polymers.[1]
Q2: I suspect my starting material, this compound, is degrading upon storage. How can I prevent this?
A2: Proper storage is critical to maintain the stability of this compound. Over time, it can slowly eliminate HCl, initiating polymerization. To mitigate this, we recommend the following storage practices:
-
Refrigeration: Store the compound at low temperatures (2-8 °C) to significantly reduce the rate of decomposition.[1]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent oxidative processes.
-
Light Protection: Use amber or opaque containers to protect the compound from light, which can catalyze decomposition.[1]
-
Addition of a Stabilizer: For bulk quantities or long-term storage, the addition of a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (100-500 ppm) can be effective in preventing polymerization of any unsaturated ketone that may form.[1]
Q3: Can the nitrile group in this compound be hydrolyzed during my reaction?
A3: Yes, hydrolysis of the nitrile group to either an amide or a carboxylic acid is a potential side reaction, particularly under strong acidic or basic aqueous conditions.[2][3] The carbon atom in the nitrile group is electrophilic and can be attacked by water, especially if the nitrile is protonated under acidic conditions, which increases its electrophilicity.[2] Basic conditions also promote hydrolysis through the direct attack of a hydroxide ion.[3] If your reaction conditions involve prolonged exposure to strong aqueous acids or bases, you should be mindful of this potential side product.
Troubleshooting Guide for Synthesis and Reactions
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and subsequent reactions of this compound.
Issue 1: Low Yield During Friedel-Crafts Acylation Synthesis
The synthesis of this compound is commonly achieved via Friedel-Crafts acylation of benzonitrile with 4-chlorobutyryl chloride. However, the electron-withdrawing nature of the cyano group can deactivate the aromatic ring, leading to low yields.[4][5]
| Symptom | Potential Cause | Recommended Solution |
| No or very low conversion | The benzonitrile ring is too deactivated for the reaction conditions. The Lewis acid catalyst (e.g., AlCl₃) may be complexing with the cyano group, reducing its activity.[5] | Increase the stoichiometry of the Lewis acid to compensate for complexation. Consider using a more potent Lewis acid system, such as triflic acid, which can be effective for moderately deactivated substrates.[5] Carefully increasing the reaction temperature can also improve the reaction rate, but must be balanced against the risk of decomposition. |
| Formation of multiple products | Isomeric products may form, although acylation generally favors the para product. Polyacylation is unlikely due to the deactivating nature of the acyl group.[6][7] | Optimize reaction temperature. Lower temperatures often favor the formation of the para isomer.[6] Ensure the purity of starting materials, as impurities can lead to side reactions. |
| Reaction fails to initiate | The Lewis acid catalyst is inactive due to moisture.[4] | Use freshly opened or sublimed aluminum chloride. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
Experimental Protocol: Optimized Friedel-Crafts Acylation for Deactivated Arenes [5]
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add benzonitrile and an anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic acid or an excess of aluminum chloride to the stirred solution.
-
Add 4-chlorobutyryl chloride dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Proceed with standard aqueous workup and purification.
Issue 2: Product Decomposition During Reaction Workup or Purification
The presence of bases, either during an aqueous workup or in chromatography (e.g., basic alumina), can induce dehydrohalogenation.
| Symptom | Potential Cause | Recommended Solution |
| Product loss and appearance of a new, less polar spot on TLC after basic workup | Base-induced elimination of HCl to form the α,β-unsaturated ketone.[8] | If a basic wash is necessary, use a mild, cold base solution (e.g., saturated sodium bicarbonate) and minimize contact time. Ensure the organic layer is immediately washed with brine and dried. |
| Streaking or decomposition on silica gel column | Residual acid or base in the crude product or on the silica gel can catalyze decomposition. | Neutralize the crude product before chromatography. A common technique is to co-evaporate the crude material with a small amount of a neutral solvent like toluene to remove volatile acids. Use a deactivated silica gel if necessary. |
| Product degradation during solvent removal | High temperatures during rotary evaporation can promote decomposition. | Remove the solvent under reduced pressure at a low temperature (e.g., < 40°C). |
Visualizing Decomposition Pathways and Prevention
To better understand the chemical transformations leading to the degradation of this compound, the following diagrams illustrate the key decomposition pathway and a preventative workflow.
Caption: Primary decomposition pathway of this compound.
Caption: Recommended workflow to minimize decomposition during workup and purification.
References
-
Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2023). Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. Organic Letters, 25(25), 4650–4655. [Link]
-
Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2023). Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. PubMed. [Link]
-
Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]
-
Clark, J. (2023). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]
-
Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. [Link]
-
Rajdhani College. (n.d.). B.Sc. Applied Physical Sciences (Chemistry) I Year Chemistry 2: Thermodynamics, Equilibria and Functional Group Organic Chemistry. [Link]
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- 8. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Welcome to the dedicated technical support center for the synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific Friedel-Crafts acylation. Here, we move beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic insights and practical, field-tested experience. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic strategy for higher yields and purity.
Section 1: Foundational Principles & Catalyst Selection
The synthesis of this compound via the Friedel-Crafts acylation of 4-cyanobenzoyl chloride and 1-chloro-3-iodopropane (or a similar C4 source) presents unique challenges, primarily due to the electronic nature of the starting materials. The cyano group (-CN) on the benzoyl chloride is a moderate electron-withdrawing group, which deactivates the aromatic ring, making the electrophilic aromatic substitution inherently more difficult than with activated rings.[1] This necessitates a careful selection of the catalyst and precise control over reaction conditions to achieve optimal results.
The Central Role of the Lewis Acid Catalyst
The heart of the Friedel-Crafts acylation is the activation of the acylating agent by a Lewis acid catalyst.[2] The catalyst coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low, even with a strong Lewis acid like AlCl₃?
Low yields in this specific synthesis can often be traced back to a few critical factors:
-
Deactivated Aromatic Substrate: The electron-withdrawing cyano group on your 4-cyanobenzoyl chloride makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic attack.[1] This is a primary hurdle to overcome.
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in your reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.[1][5] It is imperative to use freshly opened, high-purity AlCl₃ and rigorously dried solvents and glassware.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even super-stoichiometric amounts of the Lewis acid.[5][6] This is because the product, an aromatic ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it from the catalytic cycle.[6][7] A general starting point is to use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent.
Q2: I am observing the formation of a significant amount of a tetralone byproduct. What is causing this and how can I minimize it?
This is a classic example of competing intermolecular versus intramolecular reactions. After the initial successful acylation, the Lewis acid can activate the terminal alkyl chloride of the 4-chlorobutanoyl group, leading to an intramolecular Friedel-Crafts alkylation to form a six-membered ring.[8]
To favor the desired intermolecular acylation:
-
Temperature Control is Critical: Lower reaction temperatures (typically 0-10°C) significantly favor the intermolecular pathway.[8] Higher temperatures or prolonged reaction times will promote the intramolecular cyclization. Maintain strict temperature control, especially during the addition of reagents.
-
Order of Addition: Adding the aromatic substrate solution to the pre-formed acylium ion complex at low temperature can help to favor the intermolecular reaction.
Q3: Are there viable alternatives to AlCl₃ that might offer better performance or easier handling?
While AlCl₃ is the traditional workhorse, several alternatives are gaining traction, particularly in efforts towards greener chemistry:
-
Other Lewis Acids: Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are sometimes used, though they are generally milder and may require higher temperatures, which could exacerbate side reactions in this specific synthesis.[9]
-
Metal Triflates: Catalysts like copper(II) triflate (Cu(OTf)₂) are known to be effective Lewis acids, are often more water-tolerant than AlCl₃, and can sometimes be used in catalytic amounts.[10]
-
Solid Acid Catalysts: Zeolites and metal oxides like zinc oxide (ZnO) offer the advantages of easier separation from the reaction mixture and potential for recyclability.[9][11] However, their activity with deactivated substrates may be lower than traditional Lewis acids.
Catalyst Performance Comparison
| Catalyst | Typical Loading | Advantages | Disadvantages | Suitability for this Synthesis |
| AlCl₃ | Stoichiometric (≥1.1 eq) | High activity, low cost.[12] | Moisture sensitive, corrosive, generates significant waste.[10] | High: The standard and most potent option, but requires stringent control. |
| FeCl₃ | Stoichiometric | Less moisture sensitive than AlCl₃.[13] | Generally lower activity than AlCl₃. | Moderate: May require higher temperatures, increasing side reaction risk. |
| Metal Triflates | Catalytic to Stoichiometric | Water tolerant, can be recyclable.[10] | Higher cost. | Moderate to High: Worth exploring for optimization, especially for milder conditions. |
| Zeolites/Solid Acids | Heterogeneous | Reusable, easy to separate.[9] | May have lower activity with deactivated substrates.[14] | Low to Moderate: May struggle with the deactivated ring system. |
Section 2: Troubleshooting Guide
This section is designed to provide a systematic approach to resolving common issues encountered during the synthesis of this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Detailed Problem/Solution Scenarios
Scenario 1: The reaction does not proceed, and I recover my starting materials.
-
Probable Cause: Inactive catalyst is the most likely culprit.[15] The AlCl₃ has likely been deactivated by moisture.
-
Self-Validation Protocol:
-
Reagent & Glassware Check: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[8] Use a high-purity, anhydrous solvent. Consider using a solvent from a freshly opened bottle or one that has been distilled over a suitable drying agent.
-
Catalyst Handling: Weigh and add the AlCl₃ under an inert atmosphere (e.g., nitrogen or argon). Avoid exposing it to the atmosphere for any extended period.
-
Control Experiment: Run a parallel reaction with a more activated aromatic substrate (e.g., toluene) under the same conditions. If this reaction proceeds, it strongly suggests the issue is with the reactivity of the 4-cyanobenzoyl chloride rather than a fundamental flaw in your setup.
-
Scenario 2: The yield is low, and TLC/GC-MS analysis shows a complex mixture of products.
-
Probable Cause: This often points to suboptimal temperature control or incorrect stoichiometry, leading to side reactions.[5]
-
Optimization Protocol:
-
Temperature Optimization: Set up the reaction in an ice-salt or dry ice/acetone bath to maintain a consistent low temperature (e.g., 0°C or -10°C) throughout the addition and reaction period.[8]
-
Stoichiometric Adjustment: If you are using less than a stoichiometric amount of AlCl₃, increase the loading to 1.1-1.3 equivalents. This ensures there is enough active catalyst to drive the reaction to completion, even with product complexation.[5]
-
Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
Section 3: Experimental Protocol & Mechanistic Visualization
Standard Protocol for this compound Synthesis
This protocol is a representative example and may require optimization for your specific laboratory conditions and reagent purity.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and an anhydrous solvent such as dichloromethane (DCM).[8] Cool the suspension to 0-5°C using an ice bath.
-
Acylium Ion Formation: Dissolve 4-chlorobutanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5°C.[8]
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, add a solution of 4-cyanobenzoyl chloride (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture, making sure the temperature does not exceed 10°C.[8]
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[8]
-
Work-up: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8][15] This will decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[15] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[16]
Reaction Mechanism Visualization
Caption: Mechanism of Friedel-Crafts acylation.
References
-
A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation. Benchchem. 10
-
Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem. 1
-
A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Benchchem. 13
-
Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem. 17
-
Reaction: Acylation via Friedel-Crafts. Saskoer.ca.
-
Friedel–Crafts reaction. Wikipedia.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
Friedel-Crafts Acylation. Organic Chemistry Portal.
-
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. Benchchem. 15
-
SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate.
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ResearchGate.
-
Friedel–Crafts Acylation. Sigma-Aldrich.
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
-
Friedel–Crafts reaction. L.S.College, Muzaffarpur.
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
-
EAS Friedel Crafts Alkylation and Acylation. Chad's Prep.
-
Technical Support Center: Improving Selectivity in Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride. Benchchem. 8
-
Organic Syntheses Procedure. Organic Syntheses.
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
-
Cleaner Routes for Friedel-Crafts Acylation. ResearchGate.
-
friedel-crafts acylation of benzene. Chemguide.
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- 2. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
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- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Introduction: The Critical Role of Temperature in Aromatic Ketone Synthesis
Welcome to the technical support guide for the synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane. This compound is typically synthesized via a Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[1][2] The reaction involves the electrophilic substitution of a hydrogen on the 4-cyanobenzonitrile ring with an acyl group derived from 4-chlorobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3][4]
While robust, the Friedel-Crafts acylation is highly sensitive to reaction parameters, with temperature being one of the most critical variables governing success. Improper temperature control is a primary source of experimental failure, leading to low yields, high impurity profiles, and inconsistent results. This guide provides field-proven insights and troubleshooting protocols to help you navigate the thermal challenges of this synthesis, ensuring reproducible and high-purity outcomes.
Reaction Fundamentals: Why Temperature Matters
The synthesis proceeds through the formation of a highly reactive acylium ion intermediate from the reaction between 4-chlorobutyryl chloride and the AlCl₃ catalyst.[5] This electrophile then attacks the electron-rich (relative to the electrophile) aromatic ring.
Mechanism of Formation
Caption: General mechanism for the Friedel-Crafts acylation.
Temperature directly influences the rate of each step and the stability of intermediates. The 4-cyanophenyl ring is deactivated due to the electron-withdrawing nature of the nitrile group, making it less reactive than benzene.[6][7] Consequently, the reaction requires carefully controlled conditions to favor the desired acylation without promoting unwanted side reactions.
Troubleshooting Guide & FAQs
This section addresses common temperature-related issues in a question-and-answer format.
Q1: My reaction yield is very low or the reaction failed to proceed. Is the temperature too low?
A1: Possibly. While lower temperatures are generally favored for selectivity, an excessively low temperature can reduce the reaction rate to a point where the conversion is negligible within a practical timeframe.
-
Causality: Every reaction has a minimum activation energy. If the thermal energy provided is insufficient, the reactants will not form the acylium ion or overcome the energy barrier for the aromatic substitution, especially with a deactivated ring.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your Lewis acid (e.g., AlCl₃) is anhydrous and highly active. Exposure to atmospheric moisture will quench it, halting the reaction regardless of temperature.
-
Incremental Temperature Increase: If the catalyst is active, consider raising the temperature in small increments. For example, if you started at -15°C with no conversion, allow the reaction to slowly warm to 0°C and monitor for product formation using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Extended Reaction Time: As an alternative to raising the temperature, you can significantly extend the reaction time at the lower temperature.
-
Q2: My final product is impure, with several significant side products. Was my reaction temperature too high?
A2: This is the most common scenario. Elevated temperatures can dramatically increase the rate of side reactions, leading to a complex product mixture that is difficult to purify.
-
Causality: High temperatures provide sufficient energy to overcome the activation barriers of alternative, undesired reaction pathways.
-
Common Temperature-Induced Side Reactions:
-
Isomerization/Rearrangement: While the acylium ion itself is stable against rearrangement, high temperatures can sometimes promote isomerization on the aromatic ring, although para-substitution is strongly favored in this case.[8]
-
Polymerization: The acylating agent, 4-chlorobutyryl chloride, can potentially self-polymerize or degrade under harsh conditions.
-
Decomposition: The starting materials or the product may be thermally labile in the presence of a strong Lewis acid, leading to charring or the formation of dark, polymeric material.[9]
-
-
Troubleshooting Steps:
-
Characterize Impurities: Use GC-MS or LC-MS to identify the mass of the impurities. This can provide clues about their origin (e.g., a dimer of the starting material, a positional isomer).
-
Reduce Reaction Temperature: Perform the reaction at a lower temperature. Many selective Friedel-Crafts acylations are successfully run at temperatures between -30°C and 0°C to maximize selectivity.[10]
-
Control Exotherm: The reaction is exothermic. Ensure slow, controlled addition of the acyl chloride to the mixture of the aromatic substrate and AlCl₃ while maintaining the target temperature with an efficient cooling bath (e.g., ice-salt, dry ice/acetone). A runaway exotherm is a common cause of high-temperature side reactions.
-
Caption: Troubleshooting workflow for temperature-related issues.
Q3: What is the optimal temperature range for synthesizing this compound?
A3: The optimal temperature is a balance between reaction rate and selectivity. For this specific deactivated system, a low temperature is highly recommended.
-
Recommended Starting Point: Begin your experiments in the -15°C to 0°C range. This range is often low enough to suppress side reactions while still allowing for a reasonable reaction rate.
-
Optimization: The ideal temperature depends on the solvent and scale. It is best determined empirically. See the data table below for a conceptual guide.
Data Presentation: Effect of Temperature on Synthesis Outcome
The following table summarizes the expected outcomes at different temperatures based on established principles of Friedel-Crafts reactions.
| Temperature Range | Expected Reaction Rate | Product Yield (Conceptual) | Purity / Selectivity | Key Risks |
| -30°C to -15°C | Very Slow | Low to Moderate | Very High | Incomplete conversion, long reaction times required.[10] |
| -15°C to 0°C | Moderate | High | High | Optimal starting range. Requires careful monitoring. |
| 0°C to 25°C | Fast | Moderate to High | Moderate to Low | Increased risk of side product formation.[11] |
| > 25°C (Room Temp) | Very Fast | Low | Very Low | High likelihood of decomposition, polymerization, and low purity.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted with appropriate safety measures, including personal protective equipment (PPE), and performed in a well-ventilated fume hood.
Reagents & Equipment:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Cyanobenzonitrile
-
4-Chlorobutyryl chloride
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Cooling bath (ice-salt or dry ice/acetone)
Procedure:
-
Setup: Assemble the dry three-neck flask under a nitrogen atmosphere.
-
Initial Mixture: To the flask, add 4-cyanobenzonitrile (1.0 eq) and the anhydrous solvent (e.g., DCM). Cool the mixture to -15°C using a cooling bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 - 1.2 eq) to the stirred suspension. The addition is exothermic. Ensure the temperature does not rise above -10°C.
-
Acyl Chloride Addition: Once the catalyst is added and the temperature is stable at -15°C, add 4-chlorobutyryl chloride (1.05 eq) dropwise from the addition funnel over 30-45 minutes. Maintain the internal temperature strictly below -10°C throughout the addition.
-
Reaction: Stir the reaction mixture at -15°C to -10°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl (approx. 2.0 eq). This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated hood.
-
Workup:
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with the solvent (DCM).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or isopropanol) or flash column chromatography on silica gel to yield the final product.
Protocol 2: Purity Analysis by GC-MS
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude or purified product in a suitable solvent like Ethyl Acetate or DCM (1 mL).
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
Method: Use a standard temperature ramp program (e.g., start at 80°C, ramp to 280°C at 15°C/min).
-
Analysis:
-
The main peak should correspond to the molecular weight of the product (207.66 g/mol ).
-
Analyze minor peaks to identify potential side products by their mass fragmentation patterns. Check for unreacted starting materials or higher molecular weight impurities suggesting dimerization.
-
References
- Vertex AI Search, Grounding API Redirect. (n.d.). Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation.
- ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.
- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Google. (n.d.). III Analytical Methods.
- Sathee Jee. (n.d.). Friedel Crafts Reaction.
- Google Patents. (n.d.). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
- National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides.
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- Google Patents. (n.d.). Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
- Chemistry LibreTexts. (2023). Friedel-Crafts Acylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 11. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane Through Solvent Selection
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions concerning the pivotal role of solvents in the Friedel-Crafts acylation synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane. Our goal is to equip you with the expertise to navigate common challenges, optimize reaction conditions, and ensure reproducible, high-yield outcomes.
Core Principles: Why the Solvent is a Critical Reaction Parameter
The synthesis of this compound is achieved via the Friedel-Crafts acylation of benzonitrile with 4-chlorobutyryl chloride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). While the reactants and catalyst are the main actors, the solvent is the stage on which the reaction unfolds, and its properties can dramatically influence the performance.
A solvent's role extends far beyond simply dissolving the reactants. In this electrophilic aromatic substitution, the solvent influences:
-
Lewis Acid Activity: The solvent can form complexes with the AlCl₃ catalyst, modulating its reactivity.[1]
-
Intermediate Stability: The polarity of the solvent affects the stability and lifetime of the critical acylium ion electrophile and the subsequent sigma complex.
-
Reagent Solubility: Ensuring all components, including the initially formed benzonitrile-AlCl₃ complex, remain in solution is crucial for a homogeneous reaction.
-
Reaction Pathway Selectivity: The solvent can influence the balance between the desired intermolecular acylation and undesired side reactions, most notably intramolecular cyclization.[2][3]
Below, we address specific issues you may encounter and provide solutions grounded in these chemical principles.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section is structured in a question-and-answer format to directly address common experimental failures.
Issue 1: The reaction fails to initiate or shows very low conversion.
Question: I've combined my benzonitrile, 4-chlorobutyryl chloride, and AlCl₃, but TLC analysis shows only starting material, even after several hours. What's going wrong?
Answer: A stalled reaction is often linked to catalyst deactivation or poor solubility, both of which are heavily influenced by your choice of solvent.
-
Probable Cause 1: Catalyst Deactivation by Solvent. Solvents with Lewis basic sites (e.g., ethers, or even residual water) can coordinate strongly with the AlCl₃ catalyst, rendering it ineffective. Friedel-Crafts acylation requires a nearly stoichiometric amount of catalyst because the product ketone also forms a strong complex with AlCl₃, effectively removing it from the catalytic cycle.[4] If the solvent also binds, the reaction may not have enough active catalyst to proceed.
-
Solution: Ensure your chosen solvent is rigorously anhydrous and non-coordinating.[3] Halogenated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices. Always use a freshly opened bottle of anhydrous solvent or distill it over a suitable drying agent (e.g., CaH₂).
-
-
Probable Cause 2: Poor Solubility of the Reactant-Catalyst Complex. Benzonitrile, with its nitrile group, forms a complex with AlCl₃. If this complex is not soluble in the reaction solvent, the reaction becomes heterogeneous and proceeds very slowly, if at all.
-
Solution: Select a solvent known to effectively dissolve the reagents and their Lewis acid complexes. Carbon disulfide (CS₂) is a classic non-polar choice, though its volatility and toxicity are significant drawbacks.[5] Nitrobenzene is a polar alternative that can improve solubility, but it is also highly toxic and can be difficult to remove.[1] For most applications, DCM or DCE offer a good balance of properties.
-
Issue 2: The major product is an unexpected tetralone, not my desired 4-chloro-ketone.
Question: I'm getting a good yield, but my characterization (NMR, MS) points to 7-cyano-3,4-dihydronaphthalen-1(2H)-one instead of the target molecule. Why did my product cyclize?
Answer: This is the most common and critical side reaction in this synthesis. You have successfully performed the initial intermolecular acylation, but it was followed by a rapid, undesired intramolecular Friedel-Crafts reaction.
-
Mechanism of Byproduct Formation: The initial product, this compound, still possesses a Lewis acid-activated carbonyl group and a terminal alkyl chloride. The Lewis acid can coordinate with the alkyl chloride, leading to the formation of a secondary carbocation that acts as an electrophile, attacking the aromatic ring to form a stable six-membered ring.[3]
-
Controlling Selectivity:
-
Temperature is Paramount: The intramolecular cyclization has a higher activation energy than the initial intermolecular acylation. Running the reaction at low temperatures (e.g., 0 to 5°C) dramatically favors the desired intermolecular pathway.[3] High temperatures or even allowing the reaction to warm to room temperature prematurely will significantly increase the yield of the tetralone byproduct.
-
Solvent and Solubility: The choice of solvent can influence the relative rates of the two competing reactions. In non-polar solvents like carbon disulfide, the intermediate product-AlCl₃ complex may precipitate, effectively halting the reaction and preventing subsequent cyclization.[2] However, this can also lead to lower overall yields. In more polar solvents where the complex remains soluble, strict temperature control is the only way to prevent the second reaction.
-
Diagram: Troubleshooting Workflow
Here is a decision tree to guide your troubleshooting process when encountering issues in the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
Solvent Selection FAQ
Q1: What are the pros and cons of common solvents for this Friedel-Crafts acylation?
A1: The choice involves a trade-off between solubility, reactivity, and safety. The following table summarizes key properties of suitable solvents.
| Solvent | Formula | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 40 | Good solubility for reagents; volatile and easy to remove.[5] | Can form HCl; relatively low boiling point limits temperature range. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 10.4 | 84 | Higher boiling point than DCM allows for a wider temperature range; good solvent for complexes.[2] | More toxic than DCM; harder to remove. |
| Carbon Disulfide | CS₂ | 2.6 | 46 | Very non-polar, can precipitate product complex to prevent side reactions.[2] | Extremely flammable and highly toxic; poor solvent for some starting materials. |
| Nitrobenzene | C₆H₅NO₂ | 34.8 | 211 | High polarity improves solubility of complexes; deactivating nature prevents it from reacting.[1] | Very high boiling point makes it difficult to remove; highly toxic. |
Q2: Why is running the reaction "neat" or solvent-free not recommended?
A2: While some Friedel-Crafts reactions can be performed under solvent-free conditions, it is not advisable for this synthesis.[6] The reaction is highly exothermic, and the solvent acts as a crucial heat sink, allowing for effective temperature control. Without a solvent, localized heating could lead to runaway side reactions, significant charring, and the exclusive formation of the cyclized byproduct.
Q3: My benzonitrile substrate is deactivated by the cyano group. How does this impact solvent choice?
A3: The electron-withdrawing nature of the nitrile group makes the aromatic ring less nucleophilic and slows the reaction. This makes the reaction conditions, including solvent, even more important. You may need slightly longer reaction times or a slight excess of the Lewis acid. A solvent like DCE, which effectively dissolves the catalyst complex and allows for gentle heating if necessary (though not recommended here due to the cyclization risk), can be beneficial.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
Benzonitrile
-
4-Chlorobutyryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM, e.g., 100 mL for a 50 mmol scale reaction) and cool the flask to 0°C using an ice-water bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) to the cold solvent with stirring.
-
Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Ensure the internal temperature does not exceed 5°C. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add a solution of benzonitrile (1.05 equivalents) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture, again ensuring the temperature is maintained between 0-5°C.
-
Reaction Monitoring: Stir the reaction vigorously at 0-5°C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench it by carefully and slowly pouring the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or isopropanol) or by column chromatography on silica gel.
Diagram: General Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
References
- Filo. (2025). What solvents are used in Friedel-Crafts acylation?
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Vedantu. (2024). Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main.
- ResearchGate. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Sigma-Aldrich. (N.D.). Friedel–Crafts Acylation.
- Organic Chemistry Portal. (N.D.). Friedel-Crafts Acylation.
- BenchChem. (2025). Technical Support Center: Improving Selectivity in Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride.
Sources
- 1. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
- 6. researchgate.net [researchgate.net]
minimizing by-product formation in 4-Chloro-1-(4-cyanophenyl)-1-oxobutane synthesis
Welcome to the technical support guide for the synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane. This resource is designed for researchers, chemists, and process development professionals to address common challenges and minimize by-product formation in this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.
Introduction: The Challenge of Selective Acylation
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[1] This involves the electrophilic aromatic substitution of 4-cyanobenzonitrile with 4-chlorobutyryl chloride, catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[2] While robust, this reaction is sensitive to several parameters that can lead to the formation of undesirable by-products, complicating purification and reducing overall yield. The primary challenge lies in controlling the regioselectivity and preventing side reactions associated with the potent reactivity of the reagents and intermediates involved.
This guide provides a question-and-answer-based troubleshooting framework, detailed protocols, and the chemical reasoning behind our recommendations.
Core Reaction Mechanism
The reaction proceeds by the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 4-cyanobenzonitrile.[2] Understanding this pathway is fundamental to troubleshooting potential issues.
Caption: General mechanism of Friedel-Crafts acylation for the target synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Answer: Low yield is a common issue in Friedel-Crafts acylation and typically points to problems with the catalyst or reaction environment.
Core Causality: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Any moisture present in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive.[3] Furthermore, the product ketone is a moderate Lewis base and forms a stable complex with AlCl₃.[1] This complexation effectively removes the catalyst from the reaction cycle. If an insufficient amount of catalyst is used, the reaction will stall once all the catalyst is complexed with the initial product formed.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame- or oven-dried). Solvents should be passed through a drying agent (e.g., molecular sieves), and reagents should be of the highest purity and handled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Verify Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount or even a slight excess of AlCl₃ (typically 1.1 to 1.3 equivalents) relative to the limiting reagent (4-chlorobutyryl chloride). This is to compensate for the catalyst that gets tied up in the product complex.[1][3]
-
Check Reagent Quality: Use a fresh, unopened container of anhydrous aluminum chloride. Older bottles may have been compromised by atmospheric moisture.
-
Evaluate Reaction Temperature: While higher temperatures can increase reaction rate, they can also promote decomposition and by-product formation. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm gradually to room temperature.[3]
Q2: I'm observing a significant isomeric impurity in my crude product. How can I improve the regioselectivity?
Answer: The formation of isomers is a classic challenge in electrophilic aromatic substitution. In this synthesis, the primary isomer of concern would be from acylation at the ortho position relative to the cyano group.
Core Causality: The cyano (-CN) group on the benzonitrile ring is an electron-withdrawing group and a meta-director under thermodynamic control. However, Friedel-Crafts reactions are often kinetically controlled. The directing influence can be complex, and while the desired para-acylation product is usually major, acylation at the ortho-position can occur, leading to the formation of 2-Chloro-1-(3-cyanophenyl)-1-oxobutane.[4] Lower reaction temperatures generally favor the formation of the kinetic product, which in many cases can help improve selectivity.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting isomer formation.
Key Optimization Parameters:
| Parameter | Standard Condition | Optimized Condition for Selectivity | Rationale |
| Temperature | 0 °C to RT | Maintain 0–5 °C throughout | Lower temperatures reduce the activation energy available for the formation of the higher-energy ortho-substituted intermediate.[3] |
| Order of Addition | Add AlCl₃ to reactants | Add benzonitrile slowly to a pre-formed complex of 4-chlorobutyryl chloride and AlCl₃. | This maintains a low concentration of the nucleophile (benzonitrile) relative to the electrophile, which can improve selectivity. |
| Solvent | Dichloromethane (DCM) | Carbon disulfide (CS₂) or Nitrobenzene | Less polar solvents can sometimes influence the transition state geometry to favor one isomer over another. Note: These solvents have significant safety and handling considerations. |
Q3: The reaction turns black and forms a tar-like substance. What is causing this decomposition?
Answer: Charring or tar formation is a clear sign of decomposition, often caused by excessive heat or localized "hot spots" in the reaction mixture.
Core Causality: The Friedel-Crafts acylation is a highly exothermic reaction. The addition of the Lewis acid, AlCl₃, to the acyl chloride and the subsequent acylation of the aromatic ring both release significant amounts of heat. If this heat is not dissipated effectively, the local temperature can rise dramatically, leading to the breakdown of the starting materials, intermediates, or the final product.
Preventative Measures:
-
Controlled Addition: Add the aluminum chloride portion-wise at a low temperature (0 °C) to allow the heat to dissipate between additions. Similarly, the limiting reagent should be added dropwise via an addition funnel.
-
Efficient Stirring: Use a mechanical stirrer (preferred over a magnetic stir bar for larger volumes) to ensure the mixture is homogeneous and prevent localized heating.
-
Ice Bath: Maintain a robust ice/water bath throughout the addition phases of the reaction. Do not allow the internal temperature to rise above the recommended setpoint (e.g., 5-10 °C).
Q4: How can I effectively purify the crude product and remove stubborn by-products?
Answer: Purification typically involves removing unreacted starting materials, the isomeric by-product, and any high-molecular-weight species. A multi-step approach is often most effective.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, it must be carefully quenched by pouring the mixture onto a mixture of crushed ice and concentrated HCl.[5] This breaks down the aluminum-ketone complex and moves the aluminum salts into the aqueous layer.
-
Liquid-Liquid Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally, brine.[3]
-
Recrystallization: This is often the most effective method for removing the ortho-isomer. The desired para-product is typically less soluble and will crystallize out preferentially from a suitable solvent system.
-
Recommended Protocol: Recrystallization from Hexane/Dichloromethane
-
Dissolve the crude solid in a minimum amount of hot dichloromethane.
-
Slowly add hexane until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of dichloromethane to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with cold hexane.[6]
-
-
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a hexane/ethyl acetate gradient can be used to separate the isomers.[4]
Reference Protocols
Optimized Synthesis Protocol
This protocol is a representative procedure adapted from established Friedel-Crafts methodologies and should be adapted based on laboratory safety and scale.[3][5]
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Loading: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add 4-chlorobutyryl chloride (1.0 eq.) dropwise to the stirred AlCl₃/DCM suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for 20-30 minutes at 0 °C after the addition is complete.
-
Acylation: Dissolve 4-cyanobenzonitrile (1.1 eq.) in anhydrous DCM and add this solution dropwise to the reaction mixture, again maintaining a temperature of 0–5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, or until TLC/GC analysis indicates consumption of the limiting reagent.
-
Workup: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization as described in the section above.
References
-
Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]
Sources
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- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Analytical Method Validation for 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a key intermediate in pharmaceutical synthesis. The integrity of analytical data is the bedrock of drug development, ensuring the final product is safe, effective, and of high quality. Therefore, a rigorously validated analytical method is not merely a regulatory requirement but a scientific necessity. This document is designed for researchers, scientists, and drug development professionals, offering both a comparative overview of suitable analytical techniques and a detailed, field-proven protocol for the most applicable method, grounded in the principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) guidelines.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This guide will dissect the causality behind experimental choices, ensuring that each described protocol is a self-validating system built on scientific first principles and regulatory expectations.
Strategic Selection of an Analytical Technique
The molecular structure of this compound—featuring a UV-active cyanophenyl group, a ketone, and a halogenated alkyl chain—makes it amenable to several analytical techniques. The choice of technique is dictated by the specific analytical goal, whether it be quantification (assay), impurity profiling, or identification.
-
High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for non-volatile, soluble organic molecules. Its high resolution, sensitivity, and adaptability make it the gold standard for both assay and the determination of process-related impurities and degradation products. The presence of the cyanophenyl chromophore ensures strong UV absorbance, facilitating sensitive detection.
-
Gas Chromatography (GC): GC is a powerful tool for volatile and thermally stable compounds. While the target molecule may have limited volatility, GC is highly effective for analyzing potential volatile impurities, such as residual solvents from the synthesis process or volatile starting materials like 4-chlorobutyryl chloride.[7] For analyzing genotoxic impurities (GTIs) like the structurally related 4-chloro-1-butanol, GC coupled with Mass Spectrometry (GC-MS) provides exceptional sensitivity and specificity.[8][9]
-
Spectroscopic Methods: Techniques like Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable for structural elucidation and identification.[10][11] While not typically used for routine quantification in a quality control setting, they are critical during development and for characterizing unknown impurities isolated by a primary method like HPLC.
Comparative Analysis of Primary Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Assay, purity, stability-indicating impurity analysis, and quantification of non-volatile compounds. | Analysis of volatile and thermally stable compounds, residual solvents, and certain genotoxic impurities. |
| Selectivity | Excellent. Tunable via mobile phase composition, stationary phase chemistry, and gradient elution. | Excellent. Highly efficient separation based on boiling point and polarity. |
| Sensitivity | High, especially with UV or MS detectors. Typical LOQ for impurities can be ≤ 0.05%.[12] | Very high, particularly with sensitive detectors like FID or MS. Can reach ppm or even ppb levels for GTIs.[8] |
| Limitations | Not suitable for volatile compounds. Requires analyte to be soluble in the mobile phase. | Requires analyte to be volatile and thermally stable, which can be a limitation for larger drug molecules. |
| Typical Use Case | Primary method for assay and impurity profiling of this compound. | Orthogonal method for volatile impurities and residual solvents. |
Deep Dive: Validating a Stability-Indicating RP-HPLC Method
Given its superior applicability for assay and impurity profiling of the target analyte, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended approach. The validation process must demonstrate that this method is a reliable and robust tool for quality assessment. This process is governed by the ICH Q2(R2) guideline, which outlines the necessary validation parameters.[2][5][13]
The validation parameters are not a mere checklist; they form an interconnected, logical framework that collectively proves the method's suitability.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
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A Comparative Guide to the Purity Analysis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the rationale behind methodological choices, compare HPLC with alternative analytical techniques, and provide detailed experimental protocols.
The Critical Role of Purity in Pharmaceutical Intermediates
The purity of an API is intrinsically linked to its safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological effects, leading to adverse drug reactions.[1] Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of impurities in both the final drug product and its intermediates.[2][3] this compound is a crucial intermediate where rigorous purity control is essential to prevent the carry-over of potentially harmful substances into the final API.
Synthesis of this compound and Potential Impurities
A common synthetic route to this compound is the Friedel-Crafts acylation of a cyanobenzene derivative with 4-chlorobutanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5][6]
Understanding this synthesis pathway is fundamental to identifying potential impurities that an analytical method must be able to separate and quantify. These can be broadly categorized as organic, inorganic, and residual solvents.[2][7]
Potential Organic Impurities:
-
Starting Materials: Unreacted cyanobenzene and 4-chlorobutanoyl chloride.
-
By-products: Resulting from side reactions, such as the formation of positional isomers. While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it remains a possibility.[4][5]
-
Degradation Products: For instance, hydrolysis of the terminal chloro group of the target molecule to a hydroxyl group, forming 4-Hydroxy-1-(4-cyanophenyl)-1-oxobutane.
Potential Inorganic Impurities:
Residual Solvents:
-
Solvents used in the reaction and purification steps.[7]
An effective purity analysis method must be specific enough to resolve the main compound from all these potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound, making it a widely used technique in the pharmaceutical industry.[8] Its high resolution, sensitivity, and reproducibility make it ideal for separating complex mixtures.[6]
Recommended HPLC Method: A Detailed Protocol
This section outlines a robust Reversed-Phase HPLC (RP-HPLC) method developed for the purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte and its likely impurities. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | The acidic modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% B | A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing good resolution between all components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The aromatic and carbonyl chromophores in the molecule are expected to have strong absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Method Validation:
This HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or may be suitable in specific contexts.
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing residual solvents. | The analyte is likely not volatile enough for GC without derivatization, and it may degrade at high temperatures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) to provide structural information for impurity identification. High sensitivity. | As a standalone technique, it does not separate isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Can be used for structural elucidation of unknown impurities and for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC, making it less suitable for trace impurity detection. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility. | High separation efficiency and short analysis times. | May have lower reproducibility of migration times compared to HPLC retention times. |
Logical Comparison of Analytical Techniques
Caption: Selection of analytical techniques for the purity analysis of this compound.
Conclusion
The purity of this compound is paramount to ensuring the quality and safety of the final pharmaceutical products derived from it. A well-developed and validated reversed-phase HPLC method is the most suitable approach for its routine purity analysis. This method provides the necessary specificity to separate the main component from its process-related impurities and degradation products. While alternative techniques such as GC, MS, and NMR have their specific applications, particularly in the identification and quantification of specific types of impurities, HPLC remains the workhorse for comprehensive purity assessment in a quality control environment. The adoption of a robust analytical strategy, centered around a validated HPLC method, is a critical step in the journey from intermediate to a safe and effective drug.
References
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SIELC Technologies. (n.d.). Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column. Retrieved from [Link]
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RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
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Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
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Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
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Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
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MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
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Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Retrieved from [Link]
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Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
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MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
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GC-MS analysis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
An In-Depth Comparative Guide to the GC-MS Analysis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Introduction
This compound is a substituted aromatic ketone of significant interest in the pharmaceutical and chemical synthesis sectors. Its bifunctional nature, incorporating a reactive chlorobutyl chain and a cyanophenyl group, makes it a versatile intermediate for the synthesis of various target molecules. The purity and impurity profile of such intermediates are critical determinants of the final product's quality, safety, and efficacy. Consequently, robust, accurate, and reliable analytical methods are paramount for its characterization during process development and for quality control of the final substance.
This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical technique for this compound. We will delve into the causality behind methodological choices, from sample preparation to data interpretation, and provide a detailed, field-tested protocol. Furthermore, we will objectively compare the performance of GC-MS with a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering supporting data and expert insights to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.
Chapter 1: The Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Suitability of GC-MS
Gas Chromatography-Mass Spectrometry is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds that are thermally stable. This compound, with a molecular weight of 207.66 g/mol , possesses sufficient volatility and thermal stability to be amenable to GC analysis.[1] The coupling of a gas chromatograph with a mass spectrometer provides two orthogonal dimensions of data for each analyte: its retention time (from GC) and its mass spectrum (from MS). This combination affords unparalleled specificity and is the gold standard for definitive identification.[2][3] The mass spectrometer fragments the analyte molecule in a reproducible manner, creating a unique "fingerprint" that allows for unambiguous identification and structural elucidation of the parent compound and any co-eluting impurities.[4]
Optimized GC-MS Methodology: A Rationale-Driven Approach
The development of a robust GC-MS method is not merely a procedural exercise; it is a process of systematic optimization where each parameter is chosen to ensure accuracy, precision, and reliability.
-
Sample Preparation: The primary goal of sample preparation is to dissolve the analyte in a solvent compatible with the GC system. The choice of solvent is critical. A non-polar to moderately polar solvent like Dichloromethane (DCM) or Ethyl Acetate is ideal. These solvents effectively dissolve the analyte and have a high volatility, ensuring they do not interfere with the chromatography of the target compound. Acetone is also a viable option. It is crucial to ensure the final concentration falls within the calibrated linear range of the instrument.
-
GC Column Selection: The heart of the chromatographic separation is the column. For an analyte like this compound, which has an aromatic ring, polar cyano and ketone functionalities, and a nonpolar alkyl chloride chain, a low-to-mid polarity column is the logical choice. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) offers the ideal balance of interactions to achieve excellent peak shape and resolution from potential process-related impurities.[5] The "ms" designation indicates the column is specifically tested for low bleed, which is critical for achieving low detection limits in mass spectrometry.
-
Inlet and Oven Program: For quantitative analysis, particularly at trace levels, a splitless injection is employed to transfer the maximum amount of analyte onto the column. The oven temperature program is designed to first focus the analytes at the head of the column at a low initial temperature, followed by a controlled ramp to elute the compounds based on their boiling points and interaction with the stationary phase. A typical program would start around 100 °C and ramp to 280-300 °C to ensure all components, including less volatile impurities, are eluted from the column.
-
Mass Spectrometry Parameters: Electron Impact (EI) is the standard ionization technique for GC-MS as it provides reproducible, information-rich fragmentation patterns that are searchable against spectral libraries.[4] The mass scan range should be set to encompass the molecular weight of the analyte and its expected fragments (e.g., 40 to 350 m/z). For high-sensitivity quantitative work, Selected Ion Monitoring (SIM) mode is superior. By monitoring only a few characteristic ions of the target analyte, the duty cycle of the detector is increased for those ions, significantly improving the signal-to-noise ratio and lowering detection limits.[6]
Step-by-Step Experimental Protocol: GC-MS Analysis
This protocol is a self-validating system designed for robust performance.
1. Standard and Sample Preparation: a. Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. b. Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard with ethyl acetate. These will be used to establish the calibration curve. c. Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. Further dilution may be necessary to bring the concentration within the calibration range.
2. GC-MS Instrument Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Standard, reliable platform.[5] |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm | Excellent inertness and low bleed for MS detection. |
| Inlet | Splitless, 250 °C | Maximizes analyte transfer for sensitivity. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Inert, provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | Ensures good peak shape and elution of the analyte. |
| MS System | Agilent 7250 GC/Q-TOF (or equivalent MS Detector) | Provides high-quality mass spectral data.[5] |
| Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source | Electron Impact (EI), 230 °C, 70 eV | Standard ionization for library matching and robust fragmentation. |
| Quadrupole Temp | 150 °C | Ensures consistent ion transmission. |
| Acquisition Mode | Full Scan (m/z 40-350) and/or SIM | Full scan for identification, SIM for quantification. |
| SIM Ions | m/z 144, 116, 207 (Quantifier: 144) | Diagnostic ions for selective and sensitive detection. |
3. Analysis Sequence: a. Inject a solvent blank (ethyl acetate) to ensure no system contamination. b. Inject the working standards from lowest to highest concentration to build the calibration curve. c. Inject the sample preparations. A solvent blank should be run periodically to check for carryover.
Data Analysis and Expected Results
The analysis of the data involves integrating the peak area of the target compound and quantifying it against the calibration curve. The identity is confirmed by matching the retention time and the mass spectrum against the reference standard.
Expected Chromatographic and Spectrometric Data:
| Parameter | Expected Value |
| Retention Time (approx.) | 9-11 minutes (under conditions specified) |
| Molecular Ion [M] | m/z 207 (with M+2 isotope peak at m/z 209 due to ³⁷Cl) |
| Key Diagnostic Ions (m/z) | 144, 116, 77 |
Predicted Mass Fragmentation Pathway: The EI mass spectrum is predicted to be dominated by fragmentation alpha to the carbonyl group. The major fragments arise from characteristic cleavages:
-
m/z 144: Acylium ion [C₉H₆NO]⁺, formed by cleavage of the C-C bond between the carbonyl and the butyl chain. This is often the base peak for such structures.
-
m/z 116: [C₈H₄N]⁺, formed by the loss of a carbonyl group (CO) from the m/z 144 fragment.
-
m/z 77: Phenyl cation [C₆H₅]⁺, a common fragment in aromatic compounds.
-
m/z 207: The molecular ion [M]⁺, which may be of low abundance but is critical for confirming molecular weight.
Figure 1: Predicted EI mass fragmentation pathway.
Anticipated Performance Metrics: Based on validated methods for similar halogenated compounds and genotoxic impurities, the following performance characteristics can be expected.[6]
| Performance Metric | Expected Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ppm (in SIM mode) |
| Limit of Quantification (LOQ) | 0.15 ppm (in SIM mode) |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
GC-MS Workflow Visualization
Figure 2: GC-MS experimental workflow diagram.
Chapter 2: A Comparative Technique: High-Performance Liquid Chromatography (HPLC-UV)
Principle and Applicability
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile, thermally labile, or highly polar.[3] For this compound, HPLC offers a viable alternative to GC-MS. The cyanophenyl ketone structure contains strong chromophores, making it well-suited for UV detection.[7] HPLC may be the preferred method in QC labs that are primarily equipped with liquid chromatography systems or when analyzing for potential non-volatile impurities formed during synthesis or degradation.
Optimized HPLC-UV Methodology: The 'Why'
-
Column and Mobile Phase Selection: A reversed-phase C18 column is the workhorse for separating moderately polar compounds. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution using water and a stronger organic solvent like acetonitrile allows for the efficient elution of the main component while also providing resolution for impurities with different polarities.[8] The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial for protonating any free silanol groups on the silica support, which prevents peak tailing and results in sharp, symmetrical peaks.[7]
-
Detector Wavelength (λmax): The choice of UV wavelength is critical for sensitivity. An analysis of the UV spectrum of the cyanophenyl ketone moiety would reveal a maximum absorbance (λmax) likely in the range of 240-260 nm. Detecting at the λmax ensures the highest possible signal-to-noise ratio for the analyte.
Step-by-Step Experimental Protocol: HPLC-UV Analysis
1. Standard and Sample Preparation: a. Stock and Working Standards: Prepare as described in the GC-MS protocol (Section 1.3), but use a 50:50 mixture of acetonitrile and water as the diluent. b. Sample Preparation: Prepare as described in the GC-MS protocol (Section 1.3), using the 50:50 acetonitrile/water mixture as the diluent. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
2. HPLC-UV Instrument Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Shimadzu LC10-ATvp (or equivalent) | Robust and widely used system.[9] |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for good resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Gradient | 30% B to 90% B over 15 min | Provides separation of compounds with varying polarity. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | UV-Vis Detector | Standard detector for chromophoric compounds. |
| Wavelength | 254 nm (or determined λmax) | Provides high sensitivity for the cyanophenyl ketone group. |
Chapter 3: Head-to-Head Comparison: GC-MS vs. HPLC-UV
Performance Metrics Comparison
The choice between GC-MS and HPLC-UV depends on the specific analytical goal. The following table provides a direct comparison of the two techniques for the analysis of this compound.
| Feature | GC-MS | HPLC-UV |
| Selectivity & Specificity | Excellent. Mass spectrum provides a unique fingerprint for definitive identification. | Good. Relies on retention time and UV response, which is less specific than a mass spectrum. Co-elutions can be problematic. |
| Sensitivity (LOD/LOQ) | Excellent. Sub-ppm levels are achievable, especially in SIM mode.[6] | Good. Typically in the low ppm range, depending on the chromophore. |
| Analysis Time | Moderate. Run times are typically 15-20 minutes. Sample prep is very simple (dilute and shoot). | Moderate. Run times are similar (15-20 minutes), but column equilibration adds time. Sample prep requires filtration. |
| Sample Prep Complexity | Low. Simple dissolution is usually sufficient. | Low to Moderate. Requires filtration; mobile phase preparation is more involved. |
| Cost & Accessibility | Higher. Instruments are more expensive to purchase and maintain. | Lower. HPLC-UV systems are more common and less expensive. |
| Information Richness | High. Provides structural information from fragmentation, enabling impurity identification. | Low. Provides quantitative data and retention time only. No structural information. |
| Suitability for Impurities | Ideal for volatile and semi-volatile impurities. | Ideal for non-volatile, polar, or thermally labile impurities. |
Choosing the Right Tool for the Job
-
For Impurity Identification and Structure Elucidation: GC-MS is the unequivocal choice. The mass spectral data is indispensable for identifying unknown process impurities or degradation products.
-
For Routine Quality Control (Assay): HPLC-UV is often preferred. It is robust, cost-effective, and provides the necessary precision and accuracy for assaying the main component against a known standard. Its operational simplicity makes it ideal for high-throughput QC environments.
-
For Trace-Level Analysis (e.g., Genotoxic Impurities): GC-MS (in SIM mode) is superior. Its inherent sensitivity and selectivity make it the ideal tool for detecting and quantifying impurities at the parts-per-million (ppm) level or below, which is often required by regulatory agencies.[6]
Conclusion
Both GC-MS and HPLC-UV are powerful and effective techniques for the analysis of this compound. GC-MS stands out for its superior specificity and sensitivity, making it the definitive tool for identification and trace-level quantification. Its ability to provide structural information is invaluable for impurity profiling and process development. In contrast, HPLC-UV offers a pragmatic, cost-effective, and robust solution for routine quantitative analysis, such as potency assays in a quality control setting. The ultimate choice of method should be guided by the specific analytical challenge at hand—whether the goal is the definitive identification of unknowns, the precise quantification of a known substance, or the sensitive detection of trace contaminants. A comprehensive analytical strategy in a drug development setting may judiciously employ both techniques to leverage their complementary strengths.
References
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Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]
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Taylor & Francis Online. Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. [Link]
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LCGC. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
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National Institutes of Health (NIH). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]
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SIELC Technologies. Separation of 1-(4-Cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on Newcrom R1 HPLC column. [Link]
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Agilent. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
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MDPI. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. [Link]
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ResearchGate. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]
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Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
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National Institutes of Health (NIH). 4-Chlorophenyl isocyanide. [Link]
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National Institutes of Health (NIH). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. [Link]
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National Institute of Standards and Technology (NIST). 4-Chloro-1-butanol. [Link]
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The Center for Professional Innovation & Education (CfPIE). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
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Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]
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Scientific Research Publishing Inc. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
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PubMed. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. [Link]
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A Comparative Guide to the Synthetic Routes of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Introduction
4-Chloro-1-(4-cyanophenyl)-1-oxobutane is a key chemical intermediate whose structural motif, a para-substituted aromatic ketone with a reactive chlorobutyl chain, makes it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The efficient and regioselective synthesis of this compound is of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, with a focus on chemical principles, experimental feasibility, and scalability. We will dissect the causality behind methodological choices, present detailed protocols, and offer data-driven comparisons to guide researchers in selecting the optimal route for their specific needs.
Core Synthetic Challenge: Regiocontrol in Electrophilic Aromatic Substitution
The central challenge in synthesizing this compound lies in achieving the desired para substitution pattern on the benzene ring. The two key functional groups, the cyano group (-CN) and the butanoyl chain, have opposing electronic effects that dictate the outcome of the core bond-forming reaction, the Friedel-Crafts acylation. Understanding these effects is critical to designing a successful synthesis.
Route 1: The Direct Approach - Friedel-Crafts Acylation of Benzonitrile
A one-step synthesis is often the most elegant and economical. This route attempts to directly acylate benzonitrile with 4-chlorobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Scheme
Mechanistic Considerations & Inherent Flaws
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (AlCl₃) activates the 4-chlorobutyryl chloride to form a highly electrophilic acylium ion.[1] However, the cyano group on the benzonitrile ring is a powerful electron-withdrawing group. This has two critical consequences:
-
Deactivation: The cyano group deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the acylium ion. This necessitates harsh reaction conditions (e.g., higher temperatures, excess catalyst), which can lead to side reactions.
-
Directing Effect: The cyano group is a strong meta-director.[2] Therefore, the electrophilic attack of the acylium ion will occur predominantly at the meta position, leading to the undesired isomer, 4-Chloro-1-(3-cyanophenyl)-1-oxobutane, as the major product.
This poor regioselectivity makes the direct acylation route inefficient and impractical, as separating the desired para isomer from the more abundant meta isomer would be a costly and low-yielding purification challenge.
Caption: Workflow for Route 1 highlighting poor regioselectivity.
Route 2: The Regiocontrolled Strategy - Acylation of Halobenzene followed by Cyanation
To overcome the regioselectivity issues of Route 1, a multi-step approach is superior. This strategy involves first establishing the correct para substitution pattern on a benzene ring bearing an ortho, para-directing group, which is subsequently converted into the desired cyano group. Using a halogen, such as bromine, is ideal.
Overall Reaction Scheme
Step 1: Friedel-Crafts Acylation of Bromobenzene Step 2: Palladium-Catalyzed Cyanation
Caption: Logical progression of the superior two-step synthetic Route 2.
Step 1: Friedel-Crafts Acylation of Bromobenzene
In this step, bromobenzene is acylated with 4-chlorobutyryl chloride. The bromine atom is an ortho, para-directing group. Due to steric hindrance from the bromine atom, the acylation reaction strongly favors substitution at the para position, yielding the desired 1-(4-bromophenyl)-4-chlorobutan-1-one intermediate with high regioselectivity.
Causality Behind Experimental Choices:
-
Solvent: A non-reactive chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used.
-
Temperature: The reaction is conducted at low temperatures (0-5 °C). This is critical to prevent a potential intramolecular Friedel-Crafts alkylation side reaction, where the Lewis acid activates the terminal chloro group, leading to cyclization and the formation of an α-tetralone byproduct.[1]
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-4-chlorobutan-1-one
-
To a dry, three-necked flask under an inert atmosphere (N₂ or Argon), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of bromobenzene (1.0 eq.) and 4-chlorobutyryl chloride (1.1 eq.) in dry DCM.
-
Add the bromobenzene/acyl chloride solution dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2-4 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.
Step 2: Conversion of the Bromo Group to a Cyano Group
The aryl bromide intermediate is then converted to the final product via a cyanation reaction. While classical methods like the Rosenmund-von Braun reaction (using stoichiometric CuCN at high temperatures) exist, modern palladium-catalyzed cross-coupling reactions offer higher yields, milder conditions, and greater functional group tolerance.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) is used to facilitate the carbon-nitrogen bond formation.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over other sources like KCN or NaCN because it is less toxic and its use can suppress the formation of side products.
Experimental Protocol: Synthesis of this compound
-
To a Schlenk flask, add 1-(4-bromophenyl)-4-chlorobutan-1-one (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add a dry, degassed polar aprotic solvent such as dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring for the disappearance of the starting material.
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and water.
-
Filter the mixture through celite to remove insoluble salts.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Comparison of Synthetic Routes
| Feature | Route 1: Direct Acylation | Route 2: Halobenzene Acylation & Cyanation |
| Number of Steps | 1 | 2 |
| Starting Materials | Benzonitrile, 4-Chlorobutyryl Chloride | Bromobenzene, 4-Chlorobutyryl Chloride, Cyanide Source |
| Regioselectivity | Very Poor (Mainly meta product) | Excellent (Para product favored) |
| Expected Yield | Low (<10% of desired isomer) | High (Often >70% over two steps) |
| Purification | Extremely difficult isomer separation | Straightforward purification of intermediate and final product |
| Scalability | Not scalable due to poor selectivity and yield | Highly scalable and robust |
| Pros | Single step (in theory) | High yield, High purity, Reliable regiocontrol |
| Cons | Poor yield, difficult purification, impractical | Longer sequence, use of palladium catalyst |
Conclusion and Recommendation
While the direct acylation of benzonitrile (Route 1) appears attractive due to its single-step nature, it is a fundamentally flawed approach. The powerful meta-directing and deactivating nature of the cyano group renders this route impractical for producing the desired para-substituted product in any reasonable yield or purity.
The two-step strategy (Route 2), commencing with the Friedel-Crafts acylation of bromobenzene followed by a palladium-catalyzed cyanation, is unequivocally the superior method. This route provides excellent control over regiochemistry, leading to a high yield of the desired this compound. Each step in this sequence is a well-established and reliable transformation, ensuring the process is both robust and scalable. For researchers and drug development professionals requiring high-purity material, Route 2 represents the most logical, efficient, and trustworthy synthetic pathway.
References
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- PrepChem.com. (n.d.). Synthesis of 4-chlorobutyryl chloride.
- Patsnap. (n.d.). Method for synthesizing 4-chlorobutyryl chloride.
- Benchchem. (n.d.). Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction.
- National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Google Patents. (n.d.). Processes for the preparation of levetiracetam.
- Organic Syntheses. (n.d.). Procedure for a specific organic synthesis.
- Sigma-Aldrich. (n.d.). This compound.
Sources
A Comparative Guide to the Spectroscopic Characterization of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive analysis of the spectroscopic data pertinent to 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a compound of interest for its potential applications in medicinal chemistry. Given the current scarcity of publicly available experimental spectra for this specific molecule, we will leverage advanced predictive methodologies to generate theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.
This predicted data will be critically compared against the established experimental spectroscopic profile of a structurally related analog, Butyrophenone. This comparative approach will not only illuminate the expected spectral features of this compound but also provide a framework for the interpretation of future experimental findings.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using advanced computational algorithms that consider the intricate electronic environments of each nucleus.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~8.05 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~7.78 | Doublet | 2H | Ar-H (meta to C=O) |
| ~3.70 | Triplet | 2H | -CH₂-Cl |
| ~3.15 | Triplet | 2H | -CO-CH₂- |
| ~2.25 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~197.5 | C=O |
| ~139.0 | Ar-C (ipso to C=O) |
| ~132.5 | Ar-C-H (meta to C=O) |
| ~128.8 | Ar-C-H (ortho to C=O) |
| ~118.0 | -C≡N |
| ~116.5 | Ar-C (ipso to -C≡N) |
| ~44.5 | -CH₂-Cl |
| ~37.5 | -CO-CH₂- |
| ~26.0 | -CH₂-CH₂-CH₂- |
Comparative Analysis with Butyrophenone
To provide a tangible reference for our predicted data, we will now compare it with the experimental spectroscopic data of Butyrophenone. Butyrophenone shares the core phenylbutan-1-one structure, making it an excellent model for understanding the fundamental spectroscopic features and for highlighting the influence of the chloro and cyano substituents in our target molecule.
Table 3: Experimental ¹H NMR Spectroscopic Data for Butyrophenone (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | Multiplet | 2H | Ar-H (ortho to C=O) |
| 7.55 - 7.42 | Multiplet | 3H | Ar-H (meta, para to C=O) |
| 2.93 | Triplet | 2H | -CO-CH₂- |
| 1.77 | Sextet | 2H | -CH₂-CH₂-CH₃ |
| 1.00 | Triplet | 3H | -CH₃ |
Table 4: Experimental ¹³C NMR Spectroscopic Data for Butyrophenone (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 200.5 | C=O |
| 137.0 | Ar-C (ipso to C=O) |
| 132.8 | Ar-C-H (para to C=O) |
| 128.5 | Ar-C-H (meta to C=O) |
| 128.0 | Ar-C-H (ortho to C=O) |
| 38.5 | -CO-CH₂- |
| 17.8 | -CH₂-CH₃ |
| 13.9 | -CH₃ |
Analysis of ¹H NMR Spectra
A comparative analysis of the ¹H NMR data reveals several key differences. The aromatic region of this compound is predicted to show a simpler AA'BB' system (two doublets) due to the para-substitution, in contrast to the more complex multiplet structure of the monosubstituted phenyl ring in butyrophenone. The downfield shift of the aromatic protons in the target molecule is attributed to the electron-withdrawing nature of the cyano group.
In the aliphatic region, the presence of the electronegative chlorine atom in this compound is expected to cause a significant downfield shift of the terminal methylene protons (~3.70 ppm) compared to the terminal methyl protons of butyrophenone (1.00 ppm). The methylene group adjacent to the carbonyl is predicted to be at a similar chemical shift in both molecules.
Analysis of ¹³C NMR Spectra
The ¹³C NMR comparison further highlights the electronic effects of the substituents. The carbonyl carbon in this compound is predicted to be slightly upfield (~197.5 ppm) compared to butyrophenone (200.5 ppm). The presence of the cyano group introduces a quaternary carbon signal around 118.0 ppm and significantly influences the chemical shifts of the aromatic carbons.
The most notable difference in the aliphatic region is the chemical shift of the carbon bearing the chlorine atom (~44.5 ppm), which is significantly downfield compared to the terminal methyl carbon of butyrophenone (13.9 ppm). This deshielding effect is a direct consequence of the electronegativity of the chlorine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in a molecule.
Table 5: Predicted and Experimental FT-IR Data
| Functional Group | This compound (Predicted Wavenumber, cm⁻¹) | Butyrophenone (Experimental Wavenumber, cm⁻¹) |
| C=O Stretch | ~1690 | ~1685 |
| C≡N Stretch | ~2230 | - |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2960-2850 | ~2960-2850 |
| C-Cl Stretch | ~750-650 | - |
The key distinguishing features in the predicted FT-IR spectrum of this compound are the sharp, strong absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration, and a band in the fingerprint region between 750-650 cm⁻¹ for the C-Cl stretch. The carbonyl (C=O) stretching frequency is expected to be at a similar position for both compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 6: Predicted and Experimental Mass Spectrometry Data
| Ion | This compound (Predicted m/z) | Butyrophenone (Experimental m/z) |
| [M]⁺ | 207/209 (3:1 ratio) | 148 |
| [M - Cl]⁺ | 172 | - |
| [C₇H₄NCO]⁺ | 129 | - |
| [C₆H₅CO]⁺ | - | 105 |
| [C₆H₅]⁺ | - | 77 |
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak ([M]⁺) at m/z 207 and 209 in an approximate 3:1 ratio, due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways would likely involve the loss of a chlorine radical and cleavage at the carbonyl group, leading to characteristic fragment ions. In contrast, the mass spectrum of butyrophenone shows a prominent molecular ion at m/z 148 and characteristic fragments at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).
Experimental Protocols
To ensure the reproducibility of spectroscopic data acquisition, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed workflow for acquiring NMR spectra is illustrated below.
Caption: Workflow for NMR data acquisition.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Identify and integrate the peaks in the ¹H spectrum and pick the peaks in the ¹³C spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The workflow for FT-IR analysis is presented below.
Caption: Workflow for FT-IR data acquisition.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. For liquid samples, a single drop is sufficient.
-
Sample Spectrum Collection: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing and Analysis: Perform baseline correction and smoothing if necessary. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
The general workflow for obtaining a mass spectrum is outlined below.
A Comparative Guide to the ¹H NMR Spectral Interpretation of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Introduction
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 4-Chloro-1-(4-cyanophenyl)-1-oxobutane is a functionalized butyrophenone derivative, a class of compounds often explored as intermediates in the synthesis of pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the premier analytical technique for elucidating the precise molecular architecture of such compounds in solution.[1][2]
This guide provides an in-depth, first-principles interpretation of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will dissect the spectrum by analyzing the distinct spin systems, predicting chemical shifts based on electronic environments, and interpreting coupling patterns. To establish a self-validating framework, we will compare its spectral features against logical structural alternatives, demonstrating how subtle changes in the molecule's constitution manifest as distinct and predictable changes in the NMR spectrum. This comparative approach is designed to equip researchers with the expertise to not only confirm the identity of the target compound but also to confidently identify related impurities or alternative reaction products.
Part 1: Predicted ¹H NMR Spectrum - A First-Principles Analysis
To interpret the spectrum, we must first deconstruct the molecule into its constituent proton environments, or "spin systems." The structure of this compound presents two distinct systems: a para-substituted aromatic ring and a four-carbon aliphatic chain.
Caption: Molecular structure with non-equivalent proton environments labeled.
-
Aromatic System (Ha, Hb): The 1,4-disubstituted (para) benzene ring possesses a plane of symmetry. Consequently, the four aromatic protons are chemically divided into two sets of two equivalent protons each (Ha and Hb).
-
Chemical Shift: Both Ha and Hb are significantly deshielded due to the ring current effect and the presence of two powerful electron-withdrawing groups: the cyanophenyl (-CN) and the carbonyl (-C=O).[2][3] Protons ortho to a carbonyl group on a benzene ring typically appear far downfield.[4] Therefore, Ha, being ortho to the carbonyl, is expected to be the most downfield signal. Hb, ortho to the cyano group, will also be downfield.
-
Multiplicity: Ha protons are coupled only to their adjacent Hb protons. According to the n+1 rule, this will result in a doublet (1+1=2).[5] Similarly, Hb protons are coupled only to Ha, also producing a doublet. This pattern is characteristic of a para-substituted aromatic ring and is often referred to as an AA'BB' system.
-
-
Aliphatic Chain System (Hc, Hd, He): This system comprises three distinct methylene (-CH₂-) groups.
-
Chemical Shift: The chemical shift is dictated by proximity to electronegative atoms or groups.[2][5]
-
He: These protons are attached to the carbon bearing the highly electronegative chlorine atom, causing significant deshielding.
-
Hc: These protons are alpha (α) to the carbonyl group. The carbonyl's anisotropic effect and inductive withdrawal of electron density cause strong deshielding.
-
Hd: These protons are in the beta (β) position relative to both the carbonyl and the chlorine. They will be the most shielded (upfield) of the aliphatic protons, though still deshielded relative to a simple alkane.
-
-
Multiplicity: Spin-spin coupling occurs between protons on adjacent carbons.[6]
-
He (-CH₂Cl): Coupled to the two Hd protons, its signal will be split into a triplet (2+1=3).
-
Hc (-COCH₂-): Coupled to the two Hd protons, its signal will also be a triplet (2+1=3).
-
Hd (-CH₂-): Coupled to both Hc (2 protons) and He (2 protons). Assuming similar coupling constants, its signal will be split into a quintet (4+1=5).
-
-
Part 2: Spectral Data and Peak Assignment
Based on the principles above and empirical data from similar structures, we can predict the ¹H NMR spectrum. The data is summarized in the table below.
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| Ha | 2H | 8.0 - 8.2 | Doublet (d) | ~8-9 | Aromatic; ortho to electron-withdrawing C=O group results in strong deshielding. |
| Hb | 2H | 7.7 - 7.9 | Doublet (d) | ~8-9 | Aromatic; ortho to electron-withdrawing -CN group. |
| He | 2H | 3.6 - 3.8 | Triplet (t) | ~6-7 | Aliphatic; adjacent to the highly electronegative chlorine atom.[7] |
| Hc | 2H | 3.1 - 3.3 | Triplet (t) | ~6-7 | Aliphatic; alpha to the deshielding carbonyl group.[4] |
| Hd | 2H | 2.1 - 2.4 | Quintet (quin) or Multiplet (m) | ~6-7 | Aliphatic; flanked by two methylene groups, making it the most upfield of the chain protons. |
Part 3: Comparative Analysis - The Power of a Structural Alternative
The interpretation of a spectrum is solidified by comparing it to that of a related compound. Let's consider Butyrophenone (1-phenylbutan-1-one), which lacks both the cyano group and the terminal chlorine.
| Compound | Aromatic Protons (δ, ppm) | Hc (-COCH₂-) (δ, ppm) | Hd (-CH₂-) (δ, ppm) | Terminal Protons (δ, ppm) |
| Target Molecule | Ha : 8.0-8.2 (d)Hb : 7.7-7.9 (d) | 3.1-3.3 (t) | 2.1-2.4 (quin) | He : 3.6-3.8 (t, -CH₂Cl) |
| Butyrophenone [4] | ~7.95 (d, 2H)~7.4-7.6 (m, 3H) | ~2.93 (t) | ~1.77 (sextet) | ~1.00 (t, -CH₃) |
Analysis of Differences:
-
Aromatic Region: The target molecule displays a clean pair of doublets, characteristic of para-substitution. Butyrophenone, being monosubstituted, shows a more complex pattern with the ortho protons (~7.95 ppm) separated from the meta and para protons (~7.4-7.6 ppm). Crucially, the presence of the electron-withdrawing cyano group in our target molecule shifts all aromatic protons further downfield compared to butyrophenone.
-
Aliphatic Chain:
-
The Hc protons (α to C=O) are slightly more downfield in the target molecule (~3.2 ppm vs. ~2.9 ppm). This is a secondary electronic effect transmitted from the cyanophenyl ring.
-
The most dramatic difference is at the terminus of the chain. The signal for the terminal protons in the target molecule (He) is a triplet at ~3.7 ppm due to the deshielding effect of the chlorine atom. In contrast, butyrophenone displays a triplet for its terminal methyl group (CH₃) far upfield at ~1.0 ppm.[4] This single comparison provides definitive evidence for the chlorobutyl chain.
-
Part 4: Confirming Connectivity with 2D NMR
While 1D NMR provides a robust hypothesis, 2D Correlation Spectroscopy (COSY) offers irrefutable proof of proton-proton coupling pathways. A COSY experiment on this compound would reveal cross-peaks connecting coupled protons.
Caption: Predicted ¹H-¹H COSY correlations for the target molecule.
The expected COSY spectrum would show:
-
A cross-peak between the aromatic doublets (Ha and Hb).
-
A cross-peak between the aliphatic triplets Hc and the quintet Hd.
-
A cross-peak between the aliphatic triplet He and the quintet Hd. The absence of correlations between the aromatic and aliphatic systems confirms they are separated, in this case by the non-proton-bearing carbonyl carbon.
Part 5: Standard Operating Protocol for ¹H NMR Acquisition
This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum for a small organic molecule like this compound.
Objective: To obtain a high-quality, interpretable 1D ¹H NMR spectrum.
Materials:
-
Sample (~5-10 mg)
-
NMR-grade deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm, high precision)
-
Internal standard (e.g., Tetramethylsilane, TMS, often included in solvent)
-
Pipettes and vial
Procedure:
-
Sample Preparation: a. Weigh approximately 5 mg of the sample into a clean, dry vial. b. Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS). c. Agitate the vial gently until the sample is fully dissolved. d. Transfer the solution into a clean 5 mm NMR tube using a pipette.
-
Instrument Setup (Example: 400 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth. b. Insert the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). d. Shim the magnetic field to achieve high homogeneity. This is a critical step to ensure sharp peaks and minimal distortion.[6] Modern spectrometers often have automated shimming routines.
-
Acquisition Parameters: a. Load a standard proton experiment parameter set. b. Spectral Width: Set to approximately 16 ppm, centered around 6-7 ppm, to ensure all signals (from ~0 to 12 ppm) are captured. c. Pulse Angle: Use a 30-45 degree pulse to allow for faster repetition without saturating the signals. d. Acquisition Time: Set to 2-4 seconds for good resolution. e. Relaxation Delay (d1): Set to 1-2 seconds. f. Number of Scans: Typically 8 or 16 scans are sufficient for a sample of this concentration. g. Receiver Gain: Adjust automatically using the instrument's autogain function.
-
Data Processing: a. Apply Fourier Transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually to ensure all peaks are in positive, symmetrical absorption mode. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[8] d. Integrate all distinct signals to determine the relative ratios of the protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information that is highly predictable from fundamental principles. The key identifying features are:
-
A downfield AA'BB' system consisting of two doublets, confirming the 1,4-disubstituted aromatic ring bearing two electron-withdrawing groups.
-
Three distinct aliphatic signals (two triplets and a quintet) with a 2:2:2 integration ratio.
-
The characteristic downfield chemical shifts of the methylene protons adjacent to the carbonyl group (~3.2 ppm) and the chlorine atom (~3.7 ppm).
By comparing these features to logical alternatives like butyrophenone, we can move beyond simple assignment to a state of high-confidence structural verification. This rigorous, comparative approach, potentially supplemented by 2D NMR techniques, exemplifies the power of modern spectroscopy in chemical research and development.
References
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]
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He, W., Zhang, R., & Cai, M. (2017). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 2-chlorobutane. Available at: [Link]
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Oregon State University. (n.d.). ¹H NMR Chemical Shift. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 1-chlorobutane. Available at: [Link]
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Wishart DS. (n.d.). PROSPRE - ¹H NMR Predictor. Available at: [Link]
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Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
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Chegg.com. (2018). Solved 13.8 Identify carbon-1 in the 'H NMR spectrum of 1-chlorobutane. Available at: [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Available at: [Link]
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Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]
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Chemaxon. (n.d.). NMR Predictor. Available at: [Link]
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ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]
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Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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ResearchGate. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]
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University College London. (n.d.). Chemical shifts. Available at: [Link]
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Holzgrabe, U. (n.d.). NMR spectroscopy in pharmacy. Available at: [Link]
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- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
A Researcher's Guide to the 13C NMR Analysis of 4-(4-chlorobutanoyl)benzonitrile: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 4-(4-chlorobutanoyl)benzonitrile, a compound of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum, we present a meticulously predicted spectrum, substantiated by comparative data from structurally related compounds and foundational NMR principles. This approach not only serves as a practical guide for the analysis of this specific molecule but also illustrates a robust methodology for spectral interpretation when reference data is scarce.
The Predicted 13C NMR Spectrum of 4-(4-chlorobutanoyl)benzonitrile
The structure of 4-(4-chlorobutanoyl)benzonitrile presents a fascinating case for 13C NMR analysis, with distinct aromatic and aliphatic regions influenced by various electronic effects. Based on established substituent effects and data from analogous compounds, a predicted 13C NMR spectrum has been generated.
Below is the molecular structure of 4-(4-chlorobutanoyl)benzonitrile with each unique carbon atom labeled for clear reference in the subsequent analysis.
Caption: Molecular structure of 4-(4-chlorobutanoyl)benzonitrile with carbon atoms numbered for NMR assignment.
Table 1: Predicted 13C NMR Chemical Shifts for 4-(4-chlorobutanoyl)benzonitrile
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C10 (CH2Cl) | ~44-46 | Aliphatic carbon directly attached to the electronegative chlorine atom, leading to a significant downfield shift. |
| C9 (CH2) | ~26-28 | Aliphatic carbon in the β-position to the chlorine, experiencing a moderate downfield shift. |
| C8 (CH2) | ~34-36 | Aliphatic carbon α to the carbonyl group, deshielded by the electron-withdrawing nature of the carbonyl. |
| C7 (C=O) | ~197-199 | Carbonyl carbon, characteristically found in the far downfield region of the spectrum. |
| C6 (C) | ~138-140 | Aromatic quaternary carbon attached to the electron-withdrawing carbonyl group, resulting in a downfield shift. |
| C5 & C1 (CH) | ~128-130 | Aromatic carbons ortho to the carbonyl group, deshielded. |
| C2 & C4 (CH) | ~132-134 | Aromatic carbons meta to the carbonyl group and ortho to the nitrile group, influenced by both substituents. |
| C3 (C) | ~116-118 | Aromatic quaternary carbon attached to the nitrile group. |
| CN | ~118-120 | Nitrile carbon, with a characteristic chemical shift in this region. |
Comparative Analysis: Substantiating the Predictions
The predicted chemical shifts are not arbitrary; they are rooted in the well-understood principles of substituent effects in 13C NMR spectroscopy. To build a compelling case for our predictions, we will compare them with experimental data from structurally similar compounds.
Table 2: Comparison of Predicted 13C NMR Shifts with Experimental Data of Related Compounds
| Carbon Environment in 4-(4-chlorobutanoyl)benzonitrile | Predicted Shift (ppm) | Comparator Compound | Corresponding Carbon | Experimental Shift (ppm) | Citation |
| Aromatic Ring | |||||
| C6 (C-C=O) | ~138-140 | 4-Acetylbenzonitrile | C-C=O | 138.8 | |
| C5 & C1 (CH) | ~128-130 | 4-Acetylbenzonitrile | CH (ortho to C=O) | 128.7 | |
| C2 & C4 (CH) | ~132-134 | 4-Acetylbenzonitrile | CH (meta to C=O) | 132.1 | |
| C3 (C-CN) | ~116-118 | 4-Acetylbenzonitrile | C-CN | 111.8 | |
| CN | ~118-120 | 4-Acetylbenzonitrile | CN | 118.7 | |
| Aliphatic Chain | |||||
| C7 (C=O) | ~197-199 | 2-Butanone | C=O | ~208 | |
| C8 (CH2-C=O) | ~34-36 | 2-Butanone | CH2 (α to C=O) | 35.2 | |
| C9 (CH2) | ~26-28 | 1-Chlorobutane | CH2 (β to Cl) | 35.0 | |
| C10 (CH2Cl) | ~44-46 | 1-Chlorobutane | CH2Cl | 44.5 |
Note: Experimental data for comparator compounds are sourced from publicly available spectral databases and literature. Minor variations in chemical shifts can occur due to different solvents and experimental conditions.
The data in Table 2 reveals strong correlations that support our predictions. The chemical shifts of the aromatic carbons in 4-acetylbenzonitrile closely mirror the predicted values for the benzonitrile moiety in our target molecule. The electron-withdrawing acetyl group in 4-acetylbenzonitrile serves as an excellent model for the butanoyl group.
For the aliphatic chain, the influence of the carbonyl group and the terminal chlorine is evident. The carbonyl carbon (C7) is predicted to be slightly upfield compared to a simple ketone like 2-butanone, which is a reasonable expectation due to the extended conjugation and substituent effects of the aromatic ring. The α-carbon (C8) is deshielded by the carbonyl, and its predicted shift is in good agreement with analogous structures. The chemical shifts of the carbons in the chlorobutyl chain (C9 and C10) are logically extrapolated from the known effects of a terminal chlorine atom, which induces a strong downfield shift on the α-carbon and a lesser effect on the β-carbon.
Experimental Protocol for 13C NMR Spectrum Acquisition
To obtain a high-quality 13C NMR spectrum of 4-(4-chlorobutanoyl)benzonitrile, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
-
Weigh approximately 20-30 mg of 4-(4-chlorobutanoyl)benzonitrile.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its carbon signal at ~77 ppm serves as a convenient internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): 1024 or higher. A sufficient number of scans is crucial to achieve a good signal-to-noise ratio due to the low natural abundance of the 13C isotope.
-
Spectral Width (SW): 0-220 ppm. This range covers the expected chemical shifts for all carbon types in the molecule.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the CDCl3 triplet to 77.16 ppm.
-
Integrate the peaks if desired, although peak intensities in proton-decoupled 13C NMR are not always proportional to the number of carbons due to relaxation effects and the Nuclear Overhauser Effect (NOE).
The following flowchart visualizes the key steps in the experimental workflow:
Caption: A streamlined workflow for the acquisition and analysis of a 13C NMR spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, 13C NMR analysis of 4-(4-chlorobutanoyl)benzonitrile. By leveraging comparative data from structurally analogous compounds and fundamental principles of NMR spectroscopy, we have established a reliable framework for the interpretation of its spectrum. The detailed experimental protocol further equips researchers with a practical methodology for obtaining high-quality data. This integrated approach of prediction, comparison, and meticulous experimentation is invaluable for the structural characterization of novel chemical entities in a research and development setting.
References
FT-IR spectrum analysis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
An In-Depth Guide to the FT-IR Spectral Analysis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane: A Comparative Approach
Introduction
This compound is a substituted aromatic ketone with a distinct set of functional groups that make it an interesting subject for spectroscopic analysis. As a potential intermediate in pharmaceutical synthesis, its structural verification is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and purity.
This guide provides a comprehensive analysis of the FT-IR spectrum of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple peak-listing to explain the rationale behind spectral features. We will delve into a detailed experimental protocol, interpret the resulting spectrum, and, crucially, compare its spectral features against structurally similar molecules to highlight the unique vibrational fingerprints of the target compound.
Molecular Structure and Predicted Vibrational Frequencies
To effectively interpret an FT-IR spectrum, we must first understand the molecule's structure and predict where its constituent functional groups will absorb infrared radiation. The structure of this compound contains five key vibrational units: a para-substituted aromatic ring, a nitrile group (C≡N), a ketone carbonyl group (C=O), an aliphatic alkyl chain, and a terminal alkyl chloride (C-Cl).
Caption: Chemical structure of this compound.
Based on established infrared spectroscopy correlation tables, we can predict the characteristic absorption bands for this molecule.[1][2]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Nitrile (C≡N) | C≡N Stretch | 2240 - 2220 | Sharp, Medium |
| Ketone (C=O) | C=O Stretch | ~1690 | Strong |
| Aromatic C=C | C=C Stretch (in-ring) | 1610 - 1580 & 1500 - 1400 | Medium to Weak |
| Aliphatic CH₂ | CH₂ Bend (Scissoring) | ~1465 | Medium |
| Aromatic C-H | C-H Bend (Out-of-plane) | ~840 | Strong |
| Alkyl Halide (C-Cl) | C-Cl Stretch | 850 - 550 | Medium to Strong |
Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)
For a solid sample like this compound, the potassium bromide (KBr) pellet method is a fundamental and widely used transmission technique.[3] Its success hinges on meticulous preparation to avoid spectral artifacts, primarily from moisture.[4]
Rationale for Method Selection: The KBr matrix is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and becomes a clear optical disk under pressure, allowing the IR beam to pass through the dispersed sample.[3] While Attenuated Total Reflectance (ATR) is often simpler, the KBr method can provide higher quality spectra for certain crystalline samples and remains a benchmark technique.[5][6]
Caption: Workflow for preparing a KBr pellet for FT-IR transmission analysis.
Step-by-Step Methodology:
-
Material Preparation: Use spectroscopy-grade KBr, which must be kept scrupulously dry. Heat the KBr in an oven at ~110°C for several hours and store it in a desiccator.[4] This step is critical as water absorbs strongly in the IR spectrum (broad peak ~3400 cm⁻¹), which can obscure N-H or O-H stretching regions.[4]
-
Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the this compound sample until it is a fine, glossy powder. Add approximately 100-200 mg of the dried KBr. Gently but thoroughly mix the sample and KBr. The goal is a homogenous dispersion of the sample within the KBr matrix.[3][7]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure gradually up to 8-10 metric tons.[4][8] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a solid, transparent disc.[4]
-
Pellet Inspection: Carefully release the pressure and extract the pellet. A high-quality pellet should be thin and transparent or translucent.[9] An opaque or cloudy pellet suggests insufficient pressure, poor grinding, or excessive sample concentration.
-
Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Analysis of the FT-IR Spectrum
The FT-IR spectrum of this compound can be divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Functional Group Region (4000-1500 cm⁻¹):
-
~3080 cm⁻¹ (Aromatic C-H Stretch): Weak to medium peaks are expected just above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic ring.[10]
-
~2950-2870 cm⁻¹ (Aliphatic C-H Stretch): Medium intensity peaks corresponding to the asymmetric and symmetric stretching of the C-H bonds in the three -CH₂- groups of the butane chain.[11]
-
~2230 cm⁻¹ (Nitrile C≡N Stretch): A sharp, medium-intensity peak. The conjugation with the aromatic ring influences its position. This peak is highly diagnostic for the nitrile functional group.[12]
-
~1690 cm⁻¹ (Ketone C=O Stretch): A very strong and sharp absorption. The position is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-withdrawing cyanophenyl group, which weakens the C=O bond through resonance.[13][14]
-
~1605 cm⁻¹ and ~1500 cm⁻¹ (Aromatic C=C Stretch): Two or more medium-intensity peaks characteristic of the carbon-carbon stretching vibrations within the benzene ring.
Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrations, including bending and stretching modes, that are unique to the overall molecular structure.
-
~1465 cm⁻¹ (Aliphatic CH₂ Bend): A medium peak due to the scissoring vibration of the methylene groups.[2]
-
~840 cm⁻¹ (Aromatic C-H Bend): A strong out-of-plane bending peak. Its position is highly indicative of the 1,4- (or para-) disubstitution pattern on the benzene ring.[10]
-
~750-650 cm⁻¹ (C-Cl Stretch): A medium to strong band corresponding to the stretching vibration of the carbon-chlorine bond. The exact position can vary but its presence is a key identifier.[10]
Comparative FT-IR Analysis: Differentiating from Alternatives
The true power of FT-IR analysis lies in its ability to distinguish between similar structures. Let's compare the expected spectrum of our target compound with two plausible alternatives.
| Wavenumber (cm⁻¹) | This compound | Butyrophenone[15][16] | 4-Chlorobenzonitrile |
| ~2230 | Present (Sharp, Medium) | Absent | Present (Sharp, Medium) |
| ~1690 | Present (Strong) | Present (~1685 cm⁻¹, Strong) | Absent |
| ~840 | Present (Strong, p-subst.) | Absent (Monosubstituted bands) | Present (Strong, p-subst.) |
| ~750-650 | Present (Medium-Strong) | Absent | Present (Medium-Strong) |
| C-H Stretches | Aromatic & Aliphatic | Aromatic & Aliphatic | Aromatic Only |
Comparison with Butyrophenone: Butyrophenone (1-phenylbutan-1-one) lacks both the nitrile and the chloro substituents. Its FT-IR spectrum would be missing the sharp C≡N stretch at ~2230 cm⁻¹ and the C-Cl stretch in the 850-550 cm⁻¹ range.[15][16][17] Furthermore, the C=O stretch in butyrophenone appears at a slightly lower frequency (~1685 cm⁻¹) because the phenyl group is less electron-withdrawing than the cyanophenyl group. The aromatic C-H out-of-plane bending would show a pattern for monosubstitution (typically strong bands around 750 and 690 cm⁻¹) rather than the single strong band around 840 cm⁻¹ for para-disubstitution.
Comparison with 4-Chlorobenzonitrile: This molecule contains the p-substituted chlorophenyl ring and the nitrile group but lacks the entire butanone side chain. Its spectrum would show the characteristic C≡N stretch (~2230 cm⁻¹) and the C-Cl stretch. However, it would completely lack the strong C=O ketone stretch around 1690 cm⁻¹ and the aliphatic C-H stretching and bending vibrations associated with the butyl chain.[18]
This comparative analysis demonstrates that the unique combination of a strong C=O stretch, a sharp C≡N stretch, aliphatic C-H signals, a C-Cl stretch, and a para-disubstitution C-H bending pattern provides unambiguous confirmation of the this compound structure.
Conclusion
The FT-IR spectrum of this compound provides a rich tapestry of information that serves as a definitive structural fingerprint. The analysis is anchored by the identification of key, high-intensity absorptions: the conjugated ketone C=O stretch (~1690 cm⁻¹) and the sharp nitrile C≡N stretch (~2230 cm⁻¹). These, combined with the characteristic signals for the aliphatic chain, the C-Cl bond, and the specific pattern of para-aromatic substitution, allow for confident identification. By comparing this spectral data with that of structurally related alternatives like butyrophenone and 4-chlorobenzonitrile, we can unequivocally confirm the presence and connectivity of all functional groups, fulfilling a critical step in quality control and chemical synthesis verification.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
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Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). A Guide to the NIST Chemistry WebBook. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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Specac. (n.d.). How to make a KBr pellet. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). Sigma-Aldrich Library of FT-IR Spectra. Retrieved from [Link]
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National Institute of Standards and Technology. (2009). The NIST Chemistry Webbook. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). Sigma-Aldrich Library of FT-IR Spectra – Wiley - Spectral Databases. Retrieved from [Link]
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Wiley. (n.d.). Sigma-Aldrich Library of FTIR Spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NIST Chemistry WebBook - PubChem Data Source. Retrieved from [Link]
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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Webflow. (n.d.). Aldrich library of ft ir spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Butyrophenone. PubChem. Retrieved from [Link]
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Wiley. (n.d.). Butyrophenone - Optional[FTIR] - Spectrum - SpectraBase. Retrieved from [Link]
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Wiley. (n.d.). Butyrophenone - Optional[Near IR] - Spectrum - SpectraBase. Retrieved from [Link]
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Papoušek, D., et al. (2025, August 10). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]
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University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-n-(4-cyanophenyl)butanamide (C11H11ClN2O). Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 18). 13.9: Characteristic Infrared Absorption Bands. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of the 4-chloroaniline single crystal. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzeneacetonitrile, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
As a Senior Application Scientist, my objective extends beyond the point of sale; it's about fostering a culture of safety and operational excellence within the labs we support. The proper handling and disposal of chemical reagents are paramount to both personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the disposal of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a compound frequently utilized in pharmaceutical research and organic synthesis. Our approach is grounded in the principles of risk mitigation, regulatory compliance, and scientific causality.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic properties and associated hazards is essential. This compound is a multi-functional molecule, and its structure dictates its risk profile.
Inherent Hazards:
-
Halogenated Organic Compound: The presence of a chlorine atom classifies this molecule as a halogenated organic. These compounds are often persistent in the environment and require specific high-temperature disposal methods, such as incineration, to ensure complete destruction.[1][2] Improper disposal can lead to the formation of toxic byproducts.
-
Nitrile Group (-C≡N): The cyanophenyl moiety presents a significant toxicological risk. While stable in its solid form, nitriles can potentially decompose under harsh conditions (e.g., exposure to strong acids, or high heat) to release highly toxic hydrogen cyanide (HCN) gas.[3]
-
Reactivity: While specific reactivity data for this exact compound is limited, its structure as a ketone with an adjacent chlorinated alkyl chain suggests potential incompatibility with strong bases, which could induce elimination reactions, and strong oxidizing agents.
Data Summary: Chemical Properties
| Property | Value | Source |
| CAS Number | 188851-50-5 | |
| Molecular Formula | C₁₁H₁₀ClNO | [4] |
| Physical Form | Yellow Solid | |
| Structural Classification | Halogenated Aromatic Ketone, Nitrile | |
| Primary Disposal Concern | Halogenated Organic Waste | [1][5] |
Personal Protective Equipment (PPE): The First Line of Defense
A self-validating safety protocol begins with robust personal protection. The choice of PPE is not arbitrary; it is directly dictated by the compound's physical and chemical hazards.
-
Hand Protection: Wear nitrile gloves. Inspect them for any signs of degradation or perforation before use. The rationale for nitrile is its broad resistance to a variety of organic chemicals. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated solid waste.[6]
-
Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] This is critical to protect against accidental splashes or the generation of airborne dust particles.
-
Body Protection: A standard laboratory coat is mandatory. For handling larger quantities or during spill cleanup, a chemically resistant apron or a full protective suit may be necessary.[6]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust.[6] If a fume hood is not available and there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8]
Waste Characterization and Segregation: The Critical First Step
Proper segregation at the point of generation is the most critical step in the disposal process. Errors here can lead to dangerous chemical reactions, contaminate entire waste streams, and result in significant regulatory fines.
The Cardinal Rule: this compound is a halogenated organic solid waste . It must be collected in a designated, properly labeled hazardous waste container specifically for this category.
Why this is critical:
-
Disposal Method: Halogenated waste is typically destroyed via high-temperature incineration at a specialized Treatment, Storage, and Disposal Facility (TSDF).[1][2] Mixing it with non-halogenated waste complicates and increases the cost of this process.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10][11] This compound would likely fall under the "F-list" of hazardous wastes from non-specific sources, such as F002 (spent halogenated solvents) if used in a solution, or be considered a characteristically toxic waste.[12][13][14] Accurate characterization ensures compliance with federal and local regulations.
Incompatible Materials: Do not store or mix this waste with strong acids (risk of HCN evolution), strong bases, or strong oxidizing agents. A chemical compatibility chart should always be consulted.[15]
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different waste scenarios involving this compound.
Protocol 1: Disposal of Unused or Expired Product
-
Do Not Open: Keep the compound in its original, sealed container if possible.
-
Verify Labeling: Ensure the container is clearly and accurately labeled with the full chemical name and associated hazard warnings.
-
Segregate: Place the container in a designated secondary containment bin within a satellite accumulation area for halogenated solid waste.
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department for a scheduled waste pickup. Do not attempt to dispose of this yourself.
-
Documentation: Complete a hazardous waste tag or manifest as required by your institution, listing all constituents.
Protocol 2: Disposal of Contaminated Labware (e.g., Glassware, Pipette Tips, Weigh Boats)
-
Gross Decontamination: Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue.
-
Collect Rinsate: This rinsate is now considered halogenated liquid hazardous waste . It must be collected in a designated, sealed, and properly labeled container. Never pour this down the drain.
-
Dispose of Solid Items: After rinsing, the solid labware (glassware, plasticware) should be placed in the designated container for halogenated solid waste .
Protocol 3: Management of Small Spills (<1 gram)
-
Ensure Safety: Alert personnel in the immediate area and ensure the space is well-ventilated. Don the full required PPE as described in Section 2.
-
Containment: Prevent the spread of the solid.
-
Cleanup: Gently sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid creating dust. [6]
-
Collect Waste: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, clearly labeled container for halogenated solid waste.
-
Decontaminate Surface: Wipe the spill area with a cloth dampened with a suitable solvent. Collect the cloth as hazardous waste.
-
Report: Report the incident to your lab supervisor and EHS office, as per institutional policy.
The Disposal Pathway: From Lab Bench to Final Disposition
The journey of hazardous waste is a regulated, documented process from "cradle-to-grave" to ensure accountability and safety.[9][10] The following diagram illustrates this critical workflow.
Caption: Disposal Workflow for this compound.
This workflow highlights the critical handoffs in the disposal chain. The process begins with the researcher's responsibility to correctly characterize and segregate the waste.[11] It then moves to the institutional EHS for proper documentation and consolidation. Finally, a licensed transporter moves the waste to a permitted facility for ultimate destruction, with the hazardous waste manifest serving as the legal record for the entire process.[9][10][16]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby building a foundation of trust and safety in their scientific endeavors.
References
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The Basics of Transporting Hazardous Chemical Waste. (2019-11-25). Environmental Marketing Services. [Link]
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4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693. PubChem. [Link]
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A Comprehensive Guide to the Safe Handling of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane
Core Principles of Safe Handling
Given the structure of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, which contains a chlorinated alkane and a cyanophenyl group, it is prudent to treat this compound with a high degree of caution. Based on data from similar compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3] Therefore, all handling procedures should be designed to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical when handling potentially hazardous chemicals. The following PPE is mandatory when working with this compound.
| PPE Component | Specifications | Rationale |
| Gloves | Nitrile or neoprene gloves, double-gloving recommended. | To prevent skin contact. Solvents and other chemicals can degrade single gloves, making double-gloving a necessary precaution.[4] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. Standard safety glasses are insufficient. |
| Lab Coat | A flame-resistant lab coat that is fully buttoned. | To protect the body from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | To prevent inhalation of any dust or vapors, especially when handling the solid compound or preparing solutions.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect the feet from spills. Perforated shoes or sandals are not permitted in a laboratory setting.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize risks. The following workflow is designed to ensure safety at every stage of the process.
Pre-Handling Checks
-
Consult the Safety Data Sheet (SDS): Although a specific SDS is not available, review the SDS for similar compounds to familiarize yourself with potential hazards.
-
Ensure Proper Ventilation: All work with this compound must be conducted in a certified chemical fume hood.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Assemble all Necessary Materials: Have all required equipment and reagents within the fume hood before starting your work to minimize movement in and out of the containment area.
Handling Procedure
-
Don Appropriate PPE: Before entering the laboratory, put on all required PPE as detailed in the table above.
-
Weighing the Compound: If working with the solid form, carefully weigh the desired amount in the fume hood. Use a disposable weighing boat to avoid cross-contamination.
-
Preparing Solutions: If preparing a solution, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Perform Your Experiment: Conduct all experimental steps within the fume hood.
-
Post-Handling Decontamination: Once the experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing boats, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any amount down the drain.[5]
-
Solid Waste: Contaminated solid materials should be placed in a separate, clearly labeled hazardous waste container.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.[5]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram outlines the key steps and decision points.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
-
CPAR, MCCP - Regulations.gov. (2014-07-10). Retrieved from [Link]
-
US EPA - Personal Protective Equipment. (2025-09-12). Retrieved from [Link]
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CHEMM - Personal Protective Equipment (PPE). Retrieved from [Link]
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Bernardo Ecenarro - Recommended PPE to handle chemicals. Retrieved from [Link]
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POGO Satellite Manual - Personal Protective Equipment. Retrieved from [Link]
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POGO Satellite Manual - 3.1.1-Personal-Protective-Equipment.pdf. (2021-11-03). Retrieved from [Link]
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XiXisys - GHS 11 (Rev.11) SDS Word 下载 CAS: 2863-98-1 Name: 4-Cyanophenylhydrazine Hydrochloride. Retrieved from [Link]
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eChemPortal - Classification Search. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
